3-Pyridylamide oxime
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
N'-hydroxypyridine-3-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c7-6(9-10)5-2-1-3-8-4-5/h1-4,10H,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQBMQGDKWIPBRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C(=N/O)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60936093 | |
| Record name | N-Hydroxypyridine-3-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60936093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1594-58-7 | |
| Record name | 1594-58-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=220324 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1594-58-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=208697 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Hydroxypyridine-3-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60936093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Pyridinecarboxamide Oxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Pyridylamide Oxime (CAS 1594-58-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Pyridylamide oxime (CAS 1594-58-7), a versatile synthetic intermediate with significant potential in pharmaceutical and medicinal chemistry. This document details its chemical and physical properties, provides a representative experimental protocol for its synthesis, and explores its primary application as a precursor for the synthesis of 1,2,4-oxadiazole (B8745197) derivatives. Furthermore, this guide delves into the potential biological significance of this compound, particularly in the context of acetylcholinesterase (AChE) reactivation, a critical mechanism for counteracting organophosphate poisoning. While direct quantitative biological data for this compound is limited in publicly accessible literature, this guide extrapolates potential mechanisms and experimental approaches based on structurally related non-quaternary pyridyl oximes. All quantitative data is presented in structured tables, and key chemical and biological pathways are visualized using diagrams.
Chemical and Physical Properties
This compound, also known as N-Hydroxynicotinamidine or Nicotinamide oxime, is a stable, solid organic compound.[1][2] Its fundamental properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 1594-58-7 | [2] |
| Molecular Formula | C₆H₇N₃O | [2] |
| Molecular Weight | 137.14 g/mol | [2] |
| Appearance | White to light yellow solid | [1] |
| Synonyms | N-Hydroxynicotinamidine, Nicotinamide oxime | [2] |
Synthesis of this compound
The primary application of this compound is as a synthetic intermediate in pharmaceutical research.[2] The most common method for the synthesis of amidoximes involves the reaction of a nitrile with hydroxylamine (B1172632).[3]
General Experimental Protocol for Synthesis
Materials:
-
Hydroxylamine hydrochloride
-
Sodium carbonate (or another suitable base)
-
Ethanol (or another suitable solvent)
-
Water
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, filtration apparatus)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-cyanopyridine in ethanol.
-
Addition of Reagents: To this solution, add an aqueous solution of hydroxylamine hydrochloride and sodium carbonate. The base is added to liberate the free hydroxylamine from its hydrochloride salt.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The solvent is typically removed under reduced pressure.
-
Isolation and Purification: The crude product can be isolated by filtration. Purification is generally achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.
Diagram of Synthetic Workflow:
Applications in Synthesis: Precursor to 1,2,4-Oxadiazoles
A primary and well-documented application of this compound is its use as a key building block in the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles. These heterocyclic compounds are of significant interest in medicinal chemistry due to their diverse biological activities. The amidoxime (B1450833) functional group readily undergoes cyclization with various acylating agents to form the 1,2,4-oxadiazole ring.
General Reaction Scheme:
Potential Biological Activity: Acetylcholinesterase Reactivation
While direct biological activity data for this compound is scarce, its structural similarity to other non-quaternary pyridyl oximes suggests a potential role as a reactivator of acetylcholinesterase (AChE) inhibited by organophosphorus compounds.[4][5]
Mechanism of AChE Inhibition and Reactivation
Organophosphorus compounds, such as nerve agents and pesticides, exert their toxicity by irreversibly binding to the serine residue in the active site of AChE. This inhibition leads to an accumulation of the neurotransmitter acetylcholine (B1216132), resulting in a cholinergic crisis.
Pyridinium oximes are the standard treatment, acting as nucleophiles that displace the organophosphate from the serine residue, thereby reactivating the enzyme. However, these compounds are quaternary salts and do not efficiently cross the blood-brain barrier.
Recent research has focused on non-quaternary, neutral oximes which may have improved central nervous system penetration.[4][6] this compound falls into this category.
Proposed Signaling Pathway for AChE Reactivation:
Hypothetical Experimental Protocol for AChE Reactivation Assay
To evaluate the potential of this compound as an AChE reactivator, a modified Ellman's assay could be employed. This in vitro assay measures the activity of AChE by detecting the product of acetylcholine hydrolysis.
Materials:
-
Purified acetylcholinesterase (e.g., from electric eel or human recombinant)
-
Acetylthiocholine (B1193921) iodide (substrate)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
An organophosphate inhibitor (e.g., paraoxon)
-
This compound (test compound)
-
Phosphate buffer (pH 7.4)
-
Microplate reader
Procedure:
-
Inhibition: Incubate a solution of AChE with the organophosphate inhibitor to achieve a high level of inhibition.
-
Reactivation: Add a solution of this compound at various concentrations to the inhibited enzyme and incubate for a defined period. A known reactivator (e.g., pralidoxime) should be used as a positive control, and a buffer-only sample as a negative control.
-
Activity Measurement: Initiate the enzymatic reaction by adding acetylthiocholine iodide and DTNB to all wells.
-
Data Analysis: Measure the rate of color change (absorbance at 412 nm) in a microplate reader. The rate is proportional to the AChE activity. Calculate the percentage of reactivation for each concentration of this compound relative to the activity of the uninhibited enzyme.
Diagram of a Hypothetical Experimental Workflow:
Conclusion
This compound (CAS 1594-58-7) is a valuable chemical intermediate with established utility in the synthesis of pharmaceutically relevant 1,2,4-oxadiazole heterocycles. While its own biological activity has not been extensively characterized, its structure as a non-quaternary pyridyl oxime suggests a promising avenue for research into novel acetylcholinesterase reactivators with the potential for improved central nervous system efficacy. Further investigation, including detailed in vitro and in vivo studies, is warranted to fully elucidate the therapeutic potential of this compound and its derivatives. This guide provides a foundational resource for researchers embarking on such investigations.
References
- 1. Reactivation by Novel Pyridinium Oximes of Rat Serum and Skeletal Muscle Acetylcholinesterase Inhibited by Organophosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Non-quaternary oximes detoxify nerve agents and reactivate nerve agent-inhibited human butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Non-quaternary oximes detoxify nerve agents and reactivate nerve agent-inhibited human butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxime-Mediated Reactivation of Organophosphate-Inhibited Acetylcholinesterase with Emphasis on Centrally-Active Oximes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-Hydroxynicotinamidine: Chemical Properties and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and biological activities of N-Hydroxynicotinamidine. Also known by its systematic name N'-hydroxypyridine-3-carboximidamide, this small molecule has garnered interest within the scientific community, particularly for its potential applications in drug discovery. This document serves as a detailed resource, consolidating available data on its physicochemical characteristics, outlining a viable synthetic protocol, and exploring its promising role as a modulator of key biological pathways.
Core Chemical Properties
N-Hydroxynicotinamidine is a heterocyclic compound featuring a pyridine (B92270) ring substituted at the 3-position with a hydroxyamidine functional group. This unique structural arrangement is pivotal to its chemical reactivity and biological interactions.
Table 1: Key Identifiers and Physicochemical Properties of N-Hydroxynicotinamidine
| Property | Value |
| IUPAC Name | N'-hydroxypyridine-3-carboximidamide |
| Synonyms | 3-Pyridinecarboxamide oxime, Nicotinamide oxime, N-Hydroxynicotinimidamide |
| CAS Number | 1594-58-7[1] |
| Molecular Formula | C₆H₇N₃O |
| Molecular Weight | 137.14 g/mol [1] |
| XLogP3 (Computed) | -0.1[1] |
| Hydrogen Bond Donor Count (Computed) | 2[1] |
| Hydrogen Bond Acceptor Count (Computed) | 3[1] |
| Rotatable Bond Count (Computed) | 1[1] |
| Exact Mass | 137.058911855 Da[1] |
| Topological Polar Surface Area (Computed) | 71.5 Ų[1] |
Data sourced from PubChem CID 5372334.[1]
Synthesis of N-Hydroxynicotinamidine
The synthesis of N-Hydroxynicotinamidine can be achieved through the reaction of 3-cyanopyridine (B1664610) with hydroxylamine (B1172632). The following protocol is based on a well-established method for the preparation of N-hydroxyamidines.[2]
Experimental Protocol: Synthesis of N'-hydroxypyridine-3-carboximidamide
Materials:
-
3-Cyanopyridine
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Triethylamine (B128534) (TEA)
-
Ethanol
-
Ethyl acetate
-
Silica (B1680970) gel (for column chromatography)
Procedure:
-
In a round-bottom flask, dissolve 3-cyanopyridine (1.0 eq) in ethanol.
-
To this solution, add hydroxylamine hydrochloride (1.5 eq) and triethylamine (2.5 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.
-
Combine the fractions containing the desired product and evaporate the solvent to yield N'-hydroxypyridine-3-carboximidamide.
-
Confirm the structure and purity of the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: A simplified workflow for the synthesis of N-Hydroxynicotinamidine.
Biological Activity and Mechanism of Action
The N-hydroxyamidine moiety is a key pharmacophore in a class of enzyme inhibitors targeting Indoleamine 2,3-dioxygenase 1 (IDO1).[3] IDO1 is a heme-containing enzyme that plays a critical role in immune tolerance by catalyzing the first and rate-limiting step of tryptophan catabolism to kynurenine (B1673888).[4]
In the tumor microenvironment, upregulation of IDO1 leads to tryptophan depletion and accumulation of kynurenine, which suppresses the activity of effector T-cells and promotes immune evasion by cancer cells.[4][5]
N-Hydroxynicotinamidine and its derivatives are proposed to inhibit IDO1 through the coordination of the hydroxyamidine functional group to the heme iron at the enzyme's active site. This interaction blocks the binding of the natural substrate, tryptophan, thereby inhibiting the immunosuppressive kynurenine pathway.
Caption: The IDO1 pathway and the proposed inhibitory action of N-Hydroxynicotinamidine.
Quantitative Data
While specific IC₅₀ values for the parent N-Hydroxynicotinamidine are not extensively reported in publicly available literature, numerous derivatives incorporating the N-hydroxyamidine pharmacophore have demonstrated potent IDO1 inhibitory activity. The data presented below for established IDO1 inhibitors highlight the potential of this chemical class.
Table 2: Representative Biological Activity of N-Hydroxyamidine-Based IDO1 Inhibitors
| Compound | IDO1 Enzymatic IC₅₀ (nM) | IDO1 Cellular IC₅₀ (nM) |
| Epacadostat (INCB024360) | ~73 | ~15.3 (SKOV-3 cells)[4] |
| BMS-986205 | Not Reported | ~9.5 (SKOV-3 cells)[4] |
Conclusion
N-Hydroxynicotinamidine represents a valuable chemical entity with a straightforward synthetic route. Its core structure is a validated pharmacophore for the inhibition of IDO1, a high-priority target in immuno-oncology. This technical guide provides a foundational resource for researchers and drug development professionals, summarizing the key chemical properties and biological rationale for the further investigation of N-Hydroxynicotinamidine and its derivatives as potential therapeutic agents.
References
- 1. 3-Pyridinecarboxamide Oxime | C6H7N3O | CID 5372334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Hydroxyamidine Based Inhibitors of IDO1 for Cancer Immunotherapy with Reduced Potential for Glucuronidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Hydroxyamidine inhibitors of indoleamine-2,3-dioxygenase potently suppress systemic tryptophan catabolism and the growth of IDO-expressing tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 3-Pyridylamide Oxime from 3-Cyanopyridine
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the synthesis of 3-pyridylamide oxime, a valuable building block in pharmaceutical and medicinal chemistry, from its precursor, 3-cyanopyridine (B1664610). The document details the underlying chemical principles, provides a step-by-step experimental protocol, and presents relevant quantitative data. Furthermore, it explores the potential biological significance of this compound, particularly its role as a putative acetylcholinesterase reactivator, and visualizes the associated reaction pathway and logical workflow.
Introduction
This compound, also known as N'-hydroxy-3-pyridinecarboximidamide, is a heterocyclic compound of significant interest in drug discovery and development.[1] Its structural motif, featuring a pyridine (B92270) ring and an amide oxime group, imparts unique physicochemical properties that make it a versatile intermediate for the synthesis of more complex biologically active molecules. The synthesis of this compound from the readily available starting material, 3-cyanopyridine, represents an efficient and crucial chemical transformation. This guide aims to provide a detailed and practical resource for researchers engaged in the synthesis and application of this important molecule.
Synthetic Pathway and Mechanism
The conversion of 3-cyanopyridine to this compound is a nucleophilic addition reaction. The nitrogen atom of hydroxylamine (B1172632), a potent nucleophile, attacks the electrophilic carbon atom of the nitrile group in 3-cyanopyridine. This is followed by a proton transfer to yield the stable amidoxime (B1450833) product. The reaction is typically carried out in a protic solvent, such as ethanol (B145695), and may be facilitated by a mild base to deprotonate the hydroxylamine hydrochloride salt, thereby increasing the nucleophilicity of the free hydroxylamine.
General Reaction Scheme:
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound from 3-cyanopyridine.
Materials:
-
3-Cyanopyridine
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium carbonate (Na₂CO₃)
-
Ethanol (95%)
-
Deionized water
-
Ethyl acetate (B1210297)
-
Hexane
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Melting point apparatus
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-cyanopyridine (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Addition of Reagents: To the stirred solution, add hydroxylamine hydrochloride (1.5 eq) followed by the portion-wise addition of sodium carbonate (1.5 eq) to neutralize the hydrochloride and generate free hydroxylamine in situ.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for a specified period (typically 4-8 hours). Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Drying and Filtration: Dry the combined organic extracts over anhydrous magnesium sulfate, and then filter to remove the drying agent.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield a crystalline solid.
-
Characterization: Characterize the purified product by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of this compound. Please note that yields can vary depending on the specific reaction scale and conditions.
| Parameter | Value | Reference |
| Reactant Ratios | ||
| 3-Cyanopyridine | 1.0 eq | General Procedure |
| Hydroxylamine Hydrochloride | 1.5 eq | General Procedure |
| Sodium Carbonate | 1.5 eq | [2] |
| Reaction Conditions | ||
| Solvent | Ethanol/Water | General Procedure |
| Temperature | Reflux (~80-90 °C) | General Procedure |
| Reaction Time | 4 - 8 hours | General Procedure |
| Product Characteristics | ||
| Typical Yield | 70-90% | Estimated |
| Appearance | White to off-white solid | [1] |
| Melting Point | 135-138 °C | Hypothetical |
Potential Biological Role and Signaling Pathway
Pyridine oximes are a well-known class of compounds that can act as reactivators of acetylcholinesterase (AChE), an enzyme critical for nerve function.[1][3] Organophosphorus compounds, found in certain pesticides and nerve agents, can inhibit AChE by covalently binding to its active site, leading to a toxic accumulation of the neurotransmitter acetylcholine.[1]
This compound, due to its structural similarity to other known AChE reactivators, is postulated to function through a similar mechanism. The oxime group of the molecule can nucleophilically attack the phosphorus atom of the organophosphate-AChE conjugate, leading to the cleavage of the covalent bond and the regeneration of the active enzyme. This process restores the normal hydrolysis of acetylcholine, thereby mitigating the toxic effects of organophosphate poisoning.
Caption: Postulated mechanism of this compound in acetylcholinesterase reactivation.
Experimental Workflow
The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.
References
- 1. Pyridinium oximes as cholinesterase reactivators. Structure-activity relationship and efficacy in the treatment of poisoning with organophosphorus compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Mechanism of oxime reactivation of acetylcholinesterase analyzed by chirality and mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 3-Pyridylamide Oxime
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Pyridylamide oxime, also known as N-hydroxy-3-pyridinecarboximidamide, is a heterocyclic compound of interest in medicinal chemistry and drug development. Its structural features, incorporating a pyridine (B92270) ring and an amidoxime (B1450833) moiety, suggest its potential as a versatile synthetic intermediate for the creation of novel pharmaceutical agents. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential biological activities and associated signaling pathways.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in drug discovery and development. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. The key physicochemical parameters for this compound are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | N'-hydroxypyridine-3-carboximidamide | PubChem |
| Molecular Formula | C₆H₇N₃O | [1][2] |
| Molecular Weight | 137.14 g/mol | [1][2] |
| Appearance | White to light yellow solid | [1] |
| Melting Point | 130-135 °C | [3] |
| Predicted pKa | 13.22 ± 0.50 | [3] |
| Solubility | ||
| DMF | 25 mg/mL | [3] |
| DMSO | 15 mg/mL | [3] |
| Ethanol (B145695) | 3 mg/mL | [3] |
| PBS (pH 7.2) | 1.5 mg/mL | [3] |
Experimental Protocols
Synthesis of this compound from 3-Cyanopyridine (B1664610)
A common and effective method for the synthesis of amidoximes is the reaction of a nitrile with hydroxylamine (B1172632). The following protocol details the synthesis of this compound from 3-cyanopyridine.
Materials:
-
3-Cyanopyridine
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium carbonate (Na₂CO₃) or another suitable base
-
Ethanol
-
Water
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, filtration apparatus)
Procedure:
-
In a round-bottom flask, dissolve 3-cyanopyridine in ethanol.
-
Add an aqueous solution of hydroxylamine hydrochloride and sodium carbonate to the flask. The base is used to liberate free hydroxylamine from its hydrochloride salt. An excess of hydroxylamine is typically used to ensure complete conversion of the nitrile.
-
The reaction mixture is then heated under reflux with constant stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The resulting residue is triturated with water to precipitate the crude product.
-
The crude this compound is collected by filtration, washed with cold water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield the pure product.
Diagram 1: Synthesis of this compound
Caption: General workflow for the synthesis of this compound.
Characterization Protocols
¹H and ¹³C NMR spectroscopy are essential techniques for the structural elucidation and purity assessment of this compound.
Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the protons of the pyridine ring and the protons of the amidoxime group (-NH₂ and -OH). The chemical shifts (δ) and coupling constants (J) will be characteristic of the molecule's structure.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule, including the carbons of the pyridine ring and the carbon of the C=NOH group.
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Sample Preparation: The sample can be analyzed as a solid using an ATR (Attenuated Total Reflectance) accessory or by preparing a KBr pellet.
Expected Absorptions:
-
O-H stretch: A broad band in the region of 3600-3200 cm⁻¹ corresponding to the hydroxyl group of the oxime.
-
N-H stretch: Bands in the region of 3400-3300 cm⁻¹ for the amino group.
-
C=N stretch: An absorption band around 1665 cm⁻¹ for the carbon-nitrogen double bond of the oxime.
-
N-O stretch: A band around 945 cm⁻¹ for the nitrogen-oxygen single bond.
-
Aromatic C-H and C=C stretches: Characteristic bands for the pyridine ring.
The pKa value, which describes the acidity of the oxime's hydroxyl group, can be determined experimentally using potentiometric titration.[4][5][6][7][8]
Procedure:
-
A solution of this compound of known concentration is prepared in a suitable solvent system (e.g., water or a water-cosolvent mixture).
-
The solution is titrated with a standardized solution of a strong base (e.g., NaOH).
-
The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.
-
A titration curve (pH vs. volume of titrant added) is plotted.
-
The pKa is determined from the pH at the half-equivalence point.
Potential Biological Activities and Signaling Pathways
While this compound is primarily documented as a synthetic intermediate, the broader class of pyridine oximes exhibits a range of biological activities.[9][10] These activities provide a basis for investigating the potential therapeutic applications of this specific compound.
Acetylcholinesterase (AChE) Reactivation
Pyridinium (B92312) oximes are well-known as reactivators of acetylcholinesterase (AChE) that has been inhibited by organophosphorus compounds, such as nerve agents and pesticides.[1][11][12]
Mechanism of Action: Organophosphates inhibit AChE by phosphorylating the serine residue in the enzyme's active site. Pyridinium oximes can act as nucleophiles, attacking the phosphorus atom and removing the phosphoryl group, thereby regenerating the active enzyme.[13] The reactivation process restores the normal hydrolysis of acetylcholine, mitigating the toxic effects of organophosphate poisoning.
Diagram 2: Acetylcholinesterase Reactivation Pathway
Caption: Mechanism of AChE reactivation by a pyridinium oxime.
Anticancer and Anti-inflammatory Activity
Several studies have reported that oxime derivatives, including those with heterocyclic rings, possess anticancer and anti-inflammatory properties.[14][15][16] The proposed mechanisms often involve the inhibition of various protein kinases that are crucial for cell signaling pathways involved in cell proliferation, survival, and inflammation.
Potential Signaling Pathways:
-
Kinase Inhibition: Oximes can act as inhibitors of kinases such as cyclin-dependent kinases (CDKs), glycogen (B147801) synthase kinase 3β (GSK-3β), and Janus kinases (JAKs).[15] Inhibition of these kinases can disrupt the cell cycle, induce apoptosis, and reduce the production of pro-inflammatory cytokines.
Diagram 3: Potential Anticancer Signaling Pathway
Caption: Hypothetical inhibition of a kinase cascade by this compound.
Antimicrobial Activity
Pyridine derivatives are known to exhibit a broad spectrum of antimicrobial activities.[3][17] The inclusion of an oxime functional group can enhance this activity. The mechanism of action for antimicrobial oximes can vary, but may include the inhibition of essential bacterial enzymes.
Potential Mechanism:
-
Enzyme Inhibition: Pyridine oxime derivatives may inhibit bacterial enzymes such as β-ketoacyl-(acyl-carrier-protein) synthase III (FabH), which is involved in fatty acid biosynthesis, a critical pathway for bacterial survival.[17]
Conclusion
This compound is a compound with well-defined physicochemical properties that make it an attractive building block for medicinal chemistry. While its primary role to date has been as a synthetic intermediate, the known biological activities of the broader class of pyridine oximes suggest potential therapeutic applications for this molecule, particularly in the areas of acetylcholinesterase reactivation, anticancer, and antimicrobial therapies. Further research is warranted to fully elucidate the biological profile of this compound and to explore its potential as a lead compound in drug discovery programs. The experimental protocols provided in this guide offer a foundation for the synthesis, characterization, and further investigation of this promising compound.
References
- 1. Oximes: Reactivators of phosphorylated acetylcholinesterase and antidotes in therapy against tabun poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. tsijournals.com [tsijournals.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Pyridinium oximes as cholinesterase reactivators. Structure-activity relationship and efficacy in the treatment of poisoning with organophosphorus compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Mechanism of oxime reactivation of acetylcholinesterase analyzed by chirality and mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [PDF] Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential | Semantic Scholar [semanticscholar.org]
- 17. Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine as FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Pyridylamide oxime solubility in organic solvents
An In-depth Technical Guide to the Solubility of 3-Pyridylamide Oxime in Organic Solvents
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the solubility of this compound, a key synthetic intermediate in pharmaceutical development. The following sections detail its solubility in various organic solvents, present standardized experimental protocols for solubility determination, and offer a visual representation of the experimental workflow.
Executive Summary
This compound (C₆H₇N₃O, MW: 137.14 g/mol ) is a crystalline solid with a melting point of approximately 130°C. Its solubility is a critical parameter for its use in synthesis, formulation, and biological screening. This guide consolidates the available quantitative solubility data and provides a detailed methodology for its experimental determination, ensuring reproducibility and accuracy in research and development settings.
Quantitative Solubility Data
The solubility of this compound has been reported in several common organic solvents and aqueous buffers. The available data is summarized in Table 1. It is important to note that the temperatures at which these solubilities were determined were not specified in the source literature.
| Solvent | Solubility (mg/mL) |
| Dimethylformamide (DMF) | 25[1] |
| Dimethyl sulfoxide (B87167) (DMSO) | 15[1] |
| Ethanol | 3[2] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 1.5[2] |
Table 1: Reported Solubility of this compound
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of this compound in an organic solvent of interest. This protocol is based on the widely accepted isothermal shake-flask method.
3.1 Materials and Equipment
-
This compound (purity ≥98%)
-
Selected organic solvent (analytical grade or higher)
-
Analytical balance (±0.01 mg)
-
Vials with screw caps (B75204) (e.g., 4 mL glass vials)
-
Constant temperature orbital shaker or water bath
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Syringes
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
3.2 Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Accurately pipette a known volume of the selected organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25°C, 37°C).
-
Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). A preliminary study should be conducted to determine the time required to reach equilibrium.
-
-
Sample Collection and Preparation:
-
Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.
-
Carefully withdraw a sample from the clear supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved particles.
-
-
Analysis:
-
Accurately dilute the filtered supernatant with the same organic solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC or UV-Vis spectrophotometry method.
-
A calibration curve should be prepared using standard solutions of this compound in the same solvent.
-
3.3 Data Analysis
-
Calculate the solubility (S) in mg/mL using the following formula:
S (mg/mL) = (Concentration from analysis) × (Dilution factor)
-
The experiment should be performed in triplicate, and the results should be reported as the mean ± standard deviation.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the logical workflow for the experimental determination of solubility and a general synthesis pathway for this compound.
Conclusion
The information presented in this technical guide provides a foundational understanding of the solubility of this compound in organic solvents. The provided experimental protocol offers a standardized approach to generating further solubility data, which is essential for the seamless progression of drug development and chemical synthesis projects. Adherence to detailed and consistent methodologies will ensure the generation of high-quality, comparable data across different research settings.
References
Spectroscopic and Synthetic Insights into 3-Pyridylamide Oxime: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and spectroscopic properties of 3-Pyridylamide oxime (also known as N-hydroxynicotinamidine), a valuable intermediate in pharmaceutical synthesis. This document details the experimental protocol for its preparation, alongside a comprehensive analysis of its nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data.
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the reaction of 3-cyanopyridine (B1664610) with hydroxylamine (B1172632). This nucleophilic addition of hydroxylamine to the nitrile group is a well-established method for the preparation of amidoximes.
Experimental Protocol: Synthesis of this compound
Materials:
-
3-Cyanopyridine
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium carbonate (Na₂CO₃) or Pyridine (B92270)
-
Ethanol
-
Water
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, filtration apparatus)
Procedure:
-
Dissolution of Reactants: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-cyanopyridine in ethanol.
-
Addition of Hydroxylamine and Base: To this solution, add an equimolar amount of hydroxylamine hydrochloride followed by a slight excess of a base such as sodium carbonate or pyridine. The base is crucial to liberate the free hydroxylamine from its hydrochloride salt.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If sodium carbonate was used, filter the mixture to remove the inorganic salts.
-
Isolation and Purification: Concentrate the filtrate under reduced pressure to remove the ethanol. The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.
Spectroscopic Data
The structural confirmation of this compound is performed using various spectroscopic techniques, primarily NMR and IR spectroscopy. The following tables summarize the expected spectroscopic data for the compound.
¹H and ¹³C NMR Data (Predicted)
The predicted NMR data is based on the analysis of the chemical structure of this compound and comparison with similar pyridine and amidoxime (B1450833) compounds. The spectra are typically recorded in a deuterated solvent such as DMSO-d₆ or CDCl₃.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.7 - 8.9 | s | 1H | H-2 (Pyridine) |
| ~8.5 - 8.7 | d | 1H | H-6 (Pyridine) |
| ~7.9 - 8.1 | d | 1H | H-4 (Pyridine) |
| ~7.3 - 7.5 | dd | 1H | H-5 (Pyridine) |
| ~9.5 - 10.5 | s (broad) | 1H | N-OH |
| ~5.5 - 6.5 | s (broad) | 2H | -NH₂ |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~150 - 155 | C=N (Amidoxime) |
| ~150 - 152 | C-2 (Pyridine) |
| ~147 - 149 | C-6 (Pyridine) |
| ~135 - 138 | C-4 (Pyridine) |
| ~130 - 133 | C-3 (Pyridine) |
| ~123 - 125 | C-5 (Pyridine) |
Infrared (IR) Spectroscopy Data (Predicted)
The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3500 | Medium | N-H stretch (asymmetric) |
| 3300 - 3400 | Medium | N-H stretch (symmetric) |
| 3000 - 3200 | Broad | O-H stretch (hydrogen-bonded) |
| 1640 - 1680 | Strong | C=N stretch (Amidoxime) |
| 1580 - 1620 | Medium | C=C and C=N ring stretches |
| 1400 - 1500 | Medium | C-H in-plane bending |
| 930 - 960 | Medium | N-O stretch |
| 650 - 850 | Strong | C-H out-of-plane bending |
Experimental Protocols for Spectroscopic Analysis
NMR Spectroscopy:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. For ¹H NMR, typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled sequence is used to obtain singlets for all carbon atoms.
Infrared (IR) Spectroscopy:
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation: The sample can be prepared as a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin disc. Alternatively, the spectrum can be recorded using an attenuated total reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or KBr pellet) should be recorded and subtracted from the sample spectrum.
This technical guide provides a foundational understanding of the synthesis and spectroscopic characteristics of this compound. The provided data and protocols are intended to support researchers and professionals in the fields of medicinal chemistry and drug development in their work with this important chemical intermediate.
A Comprehensive Technical Guide to the Thermal Stability Assessment of N-Hydroxynicotinamidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Hydroxynicotinamidine, as a novel chemical entity, requires a thorough understanding of its thermal stability profile. This is a critical parameter that influences its entire lifecycle, from synthesis and purification to formulation, packaging, storage, and ultimately, its safety and efficacy as a potential therapeutic agent. Thermal degradation can lead to a loss of potency, the formation of potentially toxic byproducts, and alterations in physical properties, all of which are unacceptable in a pharmaceutical context.
This technical guide provides a comprehensive framework for the systematic evaluation of the thermal stability of N-Hydroxynicotinamidine. It details the key experimental protocols for essential thermoanalytical techniques, offers guidance on data interpretation and presentation, and illustrates experimental workflows and potential degradation pathways. While specific experimental data for N-Hydroxynicotinamidine is not yet publicly available, this document serves as a robust methodological blueprint for researchers to generate and interpret such crucial data.
Core Analytical Techniques for Thermal Stability Assessment
The primary instrumental methods for assessing the thermal stability of a solid-state compound like N-Hydroxynicotinamidine are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[1] These techniques provide complementary information on mass changes and energetic transitions as a function of temperature.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as it is heated at a controlled rate.[2][3][4] It is invaluable for determining the onset temperature of decomposition, quantifying mass loss events (e.g., desolvation or decomposition), and identifying the composition of the material.[1]
A general protocol for conducting a TGA experiment on a novel compound like N-Hydroxynicotinamidine is as follows:
-
Instrument Preparation:
-
Ensure the TGA instrument, particularly the microbalance, is clean and calibrated according to the manufacturer's specifications.
-
Select an appropriate sample pan, typically made of alumina (B75360) or platinum, which is inert to the sample and any potential decomposition products.
-
-
Sample Preparation:
-
Accurately weigh a small amount of the N-Hydroxynicotinamidine sample, typically 5-10 mg, directly into the tared TGA sample pan.[5] A smaller sample size minimizes thermal gradients within the sample.
-
Ensure the sample forms a thin, even layer at the bottom of the pan to facilitate uniform heating.
-
-
Experimental Setup:
-
Place the sample pan onto the TGA's balance mechanism.
-
Set the desired atmosphere. An inert atmosphere, such as nitrogen or argon, is typically used to study thermal decomposition without oxidative effects.[3] A flow rate of 20-50 mL/min is common.
-
Program the temperature profile. A typical dynamic scan involves heating the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 500 °C or higher, depending on the expected stability) at a constant heating rate, commonly 10 °C/min.
-
-
Data Acquisition:
-
Initiate the experiment. The instrument will record the sample mass as a function of temperature and time.
-
It is also advisable to record the derivative of the mass change with respect to temperature (DTG curve), which helps in identifying the temperatures of maximum mass loss rates.
-
-
Post-Experiment Analysis:
-
Analyze the resulting TGA and DTG curves to determine the onset temperature of decomposition, the temperatures of maximum decomposition rates, and the percentage of mass loss at each step.
-
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program.[6] This technique is used to detect thermal events such as melting, crystallization, glass transitions, and solid-state phase transitions, providing insights into the physical and energetic properties of the compound.[1][7]
A general protocol for a DSC analysis of N-Hydroxynicotinamidine is as follows:
-
Instrument Preparation:
-
Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).
-
Select appropriate sample pans, typically aluminum pans for non-volatile samples. Hermetically sealed pans may be necessary if the sample is expected to volatilize.
-
-
Sample Preparation:
-
Accurately weigh a small amount of the N-Hydroxynicotinamidine sample, typically 2-5 mg, into a DSC pan.
-
Seal the pan using a sample press. Ensure a good seal to prevent any loss of material during the experiment.
-
Prepare an empty, sealed pan to be used as a reference.
-
-
Experimental Setup:
-
Place the sample pan and the reference pan into the DSC cell.
-
Set the desired atmosphere, typically an inert gas like nitrogen, at a flow rate of 20-50 mL/min.
-
Program the temperature profile. A common method is to heat the sample from ambient temperature to a temperature beyond its expected melting or decomposition point at a constant heating rate, such as 10 °C/min.
-
-
Data Acquisition:
-
Start the experiment. The instrument will record the differential heat flow between the sample and the reference as a function of temperature.
-
-
Post-Experiment Analysis:
-
Analyze the resulting DSC thermogram to identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition).
-
Determine the onset temperature, peak temperature, and enthalpy (ΔH) for each thermal event.
-
Data Presentation and Interpretation
For clarity and comparative analysis, all quantitative data from thermal analysis experiments should be summarized in tables.
Example Data Tables
Table 1: Summary of Thermogravimetric Analysis (TGA) Data for N-Hydroxynicotinamidine (Hypothetical Data)
| Parameter | Value | Units |
| Onset of Decomposition (Tonset) | 210.5 | °C |
| Temperature of Max. Decomposition Rate (Tpeak) | 225.8 | °C |
| Mass Loss in First Decomposition Step | 45.2 | % |
| Residual Mass at 500 °C | 15.3 | % |
Table 2: Summary of Differential Scanning Calorimetry (DSC) Data for N-Hydroxynicotinamidine (Hypothetical Data)
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH) (J/g) |
| Melting | 185.2 | 188.5 | 120.4 (Endothermic) |
| Decomposition | 212.3 | 230.1 | -350.7 (Exothermic) |
Visualization of Workflows and Pathways
Visual diagrams are essential for conveying complex experimental workflows and theoretical degradation pathways.
Experimental Workflow for Thermal Stability Assessment
Caption: Workflow for assessing the thermal stability of a new chemical entity.
Hypothetical Thermal Decomposition Pathway
Given that N-Hydroxynicotinamidine contains a pyridine (B92270) ring, its thermal decomposition may involve ring opening or fragmentation. The study of pyridine pyrolysis suggests that radical pathways can lead to the formation of smaller molecules.[8][9]
Caption: A potential radical-mediated thermal decomposition pathway for N-Hydroxynicotinamidine.
Complementary Stability Indicating Methods
While TGA and DSC are powerful tools, a complete understanding of thermal stability requires the identification and quantification of degradation products. This is typically achieved using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[10][11][12][13][14]
Forced Degradation Studies
Forced degradation studies are essential for developing and validating a stability-indicating HPLC method.[14] This involves subjecting N-Hydroxynicotinamidine to stress conditions, including heat, to generate degradation products. The stressed samples are then analyzed by HPLC to ensure that the degradation products are separated from the parent compound and from each other.
-
Solid-State Stress:
-
Place a known amount of N-Hydroxynicotinamidine powder in a controlled temperature oven at a temperature below its melting point but high enough to induce degradation (e.g., 80 °C, 105 °C).
-
Withdraw samples at various time points (e.g., 24, 48, 72 hours).
-
-
Solution-State Stress:
-
Prepare solutions of N-Hydroxynicotinamidine in relevant aqueous and organic solvents.
-
Heat the solutions at a controlled temperature (e.g., 60 °C, 80 °C) and collect samples at different time intervals.
-
-
Analysis:
-
Dissolve the solid samples and dilute the solution samples to a suitable concentration.
-
Analyze the samples using a developed HPLC method, often coupled with mass spectrometry (MS) to aid in the identification of degradation products.
-
Conclusion
The thermal stability of N-Hydroxynicotinamidine is a cornerstone of its development as a potential pharmaceutical. A systematic approach, combining the macroscopic view of thermal behavior provided by TGA and DSC with the detailed molecular-level analysis of degradation products by HPLC, is imperative. The experimental protocols and data interpretation frameworks presented in this guide provide a robust foundation for researchers to undertake a comprehensive thermal stability assessment. The resulting data will be crucial for establishing appropriate storage conditions, defining shelf-life, and ensuring the quality, safety, and efficacy of any future drug products containing N-Hydroxynicotinamidine.
References
- 1. azom.com [azom.com]
- 2. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. etamu.edu [etamu.edu]
- 5. epfl.ch [epfl.ch]
- 6. veeprho.com [veeprho.com]
- 7. news-medical.net [news-medical.net]
- 8. Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Stability Indicating HPLC Method Development: A Review | Semantic Scholar [semanticscholar.org]
- 12. ijtsrd.com [ijtsrd.com]
- 13. ijpsr.com [ijpsr.com]
- 14. ijtrd.com [ijtrd.com]
An In-depth Technical Guide to 3-Pyridylamide Oxime: Discovery, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Pyridylamide oxime, a heterocyclic compound of interest in medicinal chemistry. The document covers its historical context, physicochemical properties, synthesis protocols, and known biological activities, with a focus on its potential therapeutic applications.
Introduction and Historical Context
This compound, systematically known as N'-hydroxypyridine-3-carboximidamide or pyridine-3-carboxamide (B1143946) oxime, belongs to the broader class of pyridine (B92270) oximes.[1][2] While the specific discovery of the 3-pyridyl isomer is not extensively documented, the history of pyridine oximes is deeply rooted in the mid-20th century development of antidotes for organophosphorus nerve agents.[3]
Following the discovery that hydroxylamine (B1172632) could reactivate acetylcholinesterase (AChE) inhibited by organophosphates, researchers Irwin B. Wilson and S. Ginsburg synthesized the first clinically relevant pyridinium (B92312) aldoxime, pralidoxime (B1201516) (2-PAM), by reacting pyridine-2-aldoxime (B213160) with methyl iodide.[3] This pioneering work, conducted concurrently with independent research in Britain, laid the foundation for the exploration of various pyridine oxime isomers as potential AChE reactivators.[3] The investigation into different positional isomers, including the 3-pyridyl and 4-pyridyl variants, was a natural progression in the structure-activity relationship studies of this class of compounds. Today, this compound is recognized as a valuable synthetic intermediate in pharmaceutical research.[4][5]
Physicochemical Properties
A summary of the known quantitative data for this compound is presented in the table below. This information is crucial for its handling, characterization, and application in experimental settings.
| Property | Value | Reference |
| CAS Number | 1594-58-7 | [5][6][7][8] |
| Molecular Formula | C6H7N3O | [2][5][9] |
| Molecular Weight | 137.14 g/mol | [2][5][9] |
| Melting Point | 133 °C | [8] |
| Synonyms | N-Hydroxynicotinamidine, Nicotinamidoxime, 3-Pyridylamidoxime | [5][7][9] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through the reaction of 3-cyanopyridine (B1664610) with hydroxylamine. This method is a standard procedure for the preparation of amidoximes from nitriles.[10] A detailed experimental protocol, adapted from the synthesis of the isomeric N'-hydroxypyridine-2-carboximidamide, is provided below.[11]
Experimental Protocol: Synthesis of this compound
-
Materials:
-
3-Cyanopyridine
-
Hydroxylamine hydrochloride (NH2OH·HCl)
-
Triethylamine (B128534) (Et3N)
-
Ethanol
-
Ethyl acetate (B1210297)
-
-
Procedure:
-
To a solution of 3-cyanopyridine (1 mmol) in ethanol, add triethylamine (2.5 mmol) and hydroxylamine hydrochloride (3.5 mmol).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.
-
Diagram of Synthetic Workflow:
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Biological Activity and Signaling Pathways
Pyridine oximes are a class of compounds with a diverse range of biological activities.[1] They have been investigated for their potential as antibacterial, antifungal, antiviral, and cytotoxic agents.[1] Furthermore, certain pyridine oxime derivatives have shown promise as pesticides and herbicides.[12]
A significant area of research for pyridinium oximes is their role as reactivators of acetylcholinesterase (AChE) that has been inhibited by organophosphorus compounds (OPC), such as nerve agents and pesticides.[13] The mechanism involves the oxime group attacking the phosphorus atom of the OPC, which is covalently bound to the serine residue in the active site of AChE. This leads to the formation of an oxime-phosphonate, regenerating the active enzyme.[13] While several pyridinium oximes like pralidoxime and obidoxime (B3283493) are used clinically for this purpose, the efficacy can vary depending on the specific organophosphorus agent.[13]
Diagram of Acetylcholinesterase Reactivation Pathway:
Caption: A diagram showing the inhibition of AChE by an organophosphorus compound and its subsequent reactivation by a pyridine oxime.
While the primary focus has been on quaternary pyridinium oximes for AChE reactivation, the underlying chemistry of the oxime group is central to this activity. This compound serves as a precursor for the synthesis of more complex molecules that could be explored for such therapeutic purposes. Additionally, amidoximes are known to be important intermediates in the synthesis of 1,2,4-oxadiazole (B8745197) derivatives, which also exhibit a wide range of biological activities, including anti-HIV and antimicrobial properties.[11]
Conclusion
This compound is a heterocyclic compound with a foundation in the historical development of nerve agent antidotes. Its synthesis is straightforward, and it serves as a versatile intermediate for the development of novel therapeutic agents. The diverse biological activities associated with the broader class of pyridine oximes and their derivatives, particularly as acetylcholinesterase reactivators and precursors to other bioactive heterocycles, underscore the importance of this compound in modern drug discovery and development. Further research into the synthesis of novel derivatives and their biological evaluation is warranted to fully explore the therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. 3-Pyridinecarboxamide Oxime | C6H7N3O | CID 5372334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The history of pyridinium oximes as nerve gas antidotes: the British contribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. scbt.com [scbt.com]
- 6. manchesterorganics.com [manchesterorganics.com]
- 7. Pyridine-3-carboxamide oxime [oakwoodchemical.com]
- 8. pyridine-3-carboxamidoxime [stenutz.eu]
- 9. 3-PYRIDYLAMIDOXIME | 1594-58-7 [amp.chemicalbook.com]
- 10. Oxime - Wikipedia [en.wikipedia.org]
- 11. N′-Hydroxypyridine-2-carboximidamide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Potential Biological Activities of Pyridyl Amidoximes: A Technical Guide for Researchers
Introduction: Pyridyl amidoximes, a class of heterocyclic organic compounds, have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities. This technical guide provides an in-depth overview of their potential therapeutic applications, focusing on their anticancer, antimicrobial, and neuroprotective properties. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways.
Anticancer Activity
Pyridyl amidoximes have shown promise as potential anticancer agents, exhibiting cytotoxic effects against various cancer cell lines. Their mechanism of action is believed to involve the induction of apoptosis and modulation of key signaling pathways involved in cancer cell proliferation and survival.
Quantitative Data for Anticancer Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various pyridyl amidoxime (B1450833) derivatives against different cancer cell lines. This data is compiled from multiple studies to provide a comparative overview of their cytotoxic potential.
| Compound ID/Reference | Cancer Cell Line | IC50 (µM) | Reference |
| Imidazo[4,5-b]pyridine derivative 14 | HeLa (Cervical Cancer) | 8.0 | [1] |
| Imidazo[4,5-b]pyridine derivative 14 | A549 (Lung Cancer) | 10.1 | [1] |
| Imidazo[4,5-b]pyridine derivative 14 | LS174T (Colon Cancer) | 10.3 | [1] |
| Imidazo[4,5-b]pyridine derivative 14 | K-562 (Leukemia) | 49.7 | [1] |
| Pyridine-urea derivative 8e | MCF-7 (Breast Cancer) | 0.22 (48h treatment) | [2] |
| Pyridine-urea derivative 8n | MCF-7 (Breast Cancer) | 1.88 (48h treatment) | [2] |
| Pyridine-urea derivative 8e | MCF-7 (Breast Cancer) | 0.11 (72h treatment) | [2] |
| Pyridine-urea derivative 8n | MCF-7 (Breast Cancer) | 0.80 (72h treatment) | [2] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation, and is a standard method for evaluating the cytotoxic effects of compounds like pyridyl amidoximes.[3]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.[3] The amount of formazan produced is directly proportional to the number of living cells.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the pyridyl amidoxime compounds and incubate for the desired period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate the plate for 1.5 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 492 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Signaling Pathways in Anticancer Activity
Pyridyl amidoxime derivatives may exert their anticancer effects by modulating several critical signaling pathways.
Apoptosis Induction: Certain imidazo[1,2-a]pyridine (B132010) derivatives have been shown to induce apoptosis through the intrinsic pathway. This involves the impairment of the mitochondrial membrane potential, leading to an increase in the expression of pro-apoptotic proteins like BAX and BAK1, and a decrease in the anti-apoptotic protein BCL2. This cascade culminates in the activation of caspase-9 and caspase-3.[7][8]
Intrinsic Apoptosis Pathway
Antimicrobial Activity
Pyridyl amidoximes have also been investigated for their potential as antimicrobial agents against a range of pathogenic bacteria.
Quantitative Data for Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of a compound. The following table presents MIC values for some pyridyl amidoxime and related derivatives against various bacterial strains.
| Compound ID/Reference | Bacterial Strain | MIC (µg/mL) | Reference |
| Pyridine (B92270) derivative 17d | Escherichia coli | 0.5 | [9] |
| Pyridine derivative 17a | Staphylococcus aureus | 8 | [9] |
| Pyridinium (B92312) salt 3d | Staphylococcus aureus | 4 | [10][11] |
| Pyridyl substituted thiazolyl triazole | Gram-positive bacteria | <3.09 - 500 | [12] |
| Imidazo[4,5-b]pyridine derivative 14 | Escherichia coli | 32 | [1] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[13][14][15][16]
Principle: A standardized suspension of the target microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits visible growth of the microorganism.[17]
-
Preparation of Antimicrobial Agent Dilutions: Prepare a series of twofold dilutions of the pyridyl amidoxime compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculum Preparation: Prepare a standardized bacterial suspension matching a 0.5 McFarland turbidity standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control well (bacteria and broth, no compound) and a negative control well (broth only).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Broth Microdilution Workflow
Neuroprotective and Enzyme Inhibition Activities
Beyond their anticancer and antimicrobial properties, pyridyl amidoximes and related structures have shown potential in the context of neurodegenerative diseases, partly through their ability to inhibit key enzymes like acetylcholinesterase (AChE).
Quantitative Data for Acetylcholinesterase Inhibition
The inhibitory potency against AChE is typically quantified by IC50 and Ki values.
| Compound ID/Reference | Enzyme | IC50 (µM) | Ki (µM) | Reference |
| Pyridine carbamate (B1207046) 8 | hAChE | 0.153 | - | [18] |
| Pyridine carbamate 11 | hBChE | 0.828 | - | [18] |
| Pyridyl–pyridazine 5 | AChE | 0.26 | - | [19] |
| Pyridyl–pyridazine 5 | BuChE | 0.19 | - | [19] |
| Carbamate derivative 1 | AChE | - | 103.94 | [20] |
hAChE: human Acetylcholinesterase; hBChE: human Butyrylcholinesterase
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
Principle: This colorimetric assay measures the activity of AChE by quantifying the production of thiocholine (B1204863) from the substrate acetylthiocholine (B1193921). Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, the absorbance of which can be measured spectrophotometrically.
Procedure:
-
Reagent Preparation: Prepare solutions of AChE, acetylthiocholine iodide (substrate), DTNB, and the test compounds (pyridyl amidoximes) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 8.0).
-
Assay Setup: In a 96-well plate, add the buffer, AChE enzyme solution, and the test compound at various concentrations. Include a control without the inhibitor.
-
Pre-incubation: Incubate the plate for a short period to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the substrate and DTNB to all wells to start the reaction.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals to determine the reaction rate.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound and determine the IC50 value.
Neuroprotective Mechanisms
The neuroprotective effects of pyridinium oximes are thought to be linked to their ability to cross the blood-brain barrier and reactivate AChE that has been inhibited by organophosphorus compounds. This helps to reduce the hypercholinergic activity that leads to seizures and neuropathology.[21] Some novel oximes have demonstrated a neuroprotective action in the brain, preserving neuronal structure.[21]
Synthesis of Pyridyl Amidoximes
A common and long-standing method for the synthesis of pyridyl amidoximes involves the reaction of a pyridine-carbonitrile with hydroxylamine (B1172632).[22]
General Synthesis Protocol: Pyridine-4-amidoxime from Pyridine-4-carbonitrile[24]
-
Reaction Setup: Dissolve pyridine-4-carbonitrile in a suitable solvent such as ethanol (B145695) or methanol.
-
Addition of Reagents: Add a hydroxylamine salt, such as hydroxylamine hydrochloride, to the solution in the presence of a base (e.g., sodium carbonate).
-
Reaction Conditions: The reaction mixture is typically heated under reflux for several hours.
-
Purification: After the reaction is complete, the product can be purified through standard techniques such as washing, drying, and column chromatography to yield pyridine-4-amidoxime.
References
- 1. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Novel imidazo[1,2-a]pyridine derivatives induce apoptosis and cell cycle arrest in non-small cell lung cancer by activating NADPH oxidase mediated oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Antimicrobial Activity Evaluation of Pyridine Derivatives Containing Imidazo[2,1-b][1,3,4]Thiadiazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. mdpi.com [mdpi.com]
- 12. scielo.br [scielo.br]
- 13. Broth microdilution - Wikipedia [en.wikipedia.org]
- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 15. acm.or.kr [acm.or.kr]
- 16. openaccesspub.org [openaccesspub.org]
- 17. researchgate.net [researchgate.net]
- 18. New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Central neuroprotection demonstrated by novel oxime countermeasures to nerve agent surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Pyridine-4-Amidoxime: Properties, Uses, Safety, Synthesis & Supplier in China [pipzine-chem.com]
The Amidoxime Moiety: A Versatile Bioisostere in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Development Professionals
Introduction
In the landscape of drug discovery and development, the strategic modification of lead compounds is paramount to optimizing pharmacokinetic and pharmacodynamic profiles. Bioisosterism, the replacement of a functional group within a molecule with another group of similar physical or chemical properties, is a cornerstone of this process. Among the versatile functional groups employed by medicinal chemists, the amidoxime (B1450833) has emerged as a particularly valuable bioisostere. Possessing a unique structure with both a hydroxyimino and an amino group on the same carbon, amidoximes offer a rich chemical scaffold for enhancing drug-like properties.[1][2] They are frequently utilized as bioisosteres for carboxylic acids and, perhaps more significantly, as prodrugs for amidines to overcome poor oral bioavailability.[3][4] This guide provides a comprehensive technical overview of the role of amidoximes in medicinal chemistry, detailing their physicochemical properties, key applications, and the experimental protocols relevant to their synthesis and evaluation.
Physicochemical Properties of Amidoximes
The utility of amidoximes as bioisosteres is rooted in their distinct physicochemical characteristics, particularly their acidity (pKa) and lipophilicity (logD), which differ significantly from the functional groups they often replace, such as carboxylic acids and amidines.
Amidoximes are amphoteric, possessing both a weakly acidic N-OH proton and a weakly basic amino group.[5] The pKa of the protonated form is typically in the range of 4-6, while the pKa of the hydroxyl group is much higher.[6] This contrasts sharply with carboxylic acids, which are significantly more acidic (pKa ≈ 4-5), and amidines, which are strongly basic (pKa > 10).[7][8] This modulation of basicity is a critical factor in the prodrug strategy for amidines, as the less basic amidoxime is not protonated under physiological conditions in the gastrointestinal tract, thereby increasing its lipophilicity and membrane permeability.[7][9]
The replacement of a highly polar, charged group (like a carboxylate or an amidinium ion) with the more neutral amidoxime function generally leads to an increase in lipophilicity, which can be quantified by the distribution coefficient (logD). This enhancement in lipophilicity often correlates with improved absorption and bioavailability.[10]
Table 1: Comparison of Physicochemical Properties of Carboxylic Acids and Their Bioisosteres
| Functional Group | Representative Structure | Typical pKa | Typical logD (pH 7.4) | Key Characteristics |
| Carboxylic Acid | R-COOH | 4.0 - 5.0[6] | Often negative (hydrophilic)[11] | Strong acid, typically ionized at physiological pH. |
| Amidoxime | R-C(NH₂)=NOH | ~5.0 - 6.0 (for protonated form)[6] | Generally higher than corresponding carboxylic acid | Weakly basic and weakly acidic; less ionized at physiological pH. |
| Tetrazole | R-CN₄H | 4.5 - 5.0[12] | Higher than corresponding carboxylic acid[11] | Acidity is comparable to carboxylic acids but offers greater metabolic stability. |
| N-Acylsulfonamide | R-CO-NH-SO₂-R' | 5.0 - 6.0 | Variable, can increase lipophilicity | Less acidic than carboxylic acids, can improve membrane permeability.[13] |
Amidoximes as Bioisosteres
Bioisosteric Replacement for Carboxylic Acids
The amidoxime group can serve as a non-classical bioisostere for the carboxylic acid moiety.[3] While a tetrazole is a more common replacement due to its similar pKa, the amidoxime offers a different physicochemical profile that can be advantageous in specific contexts.[11][12] The replacement can alter hydrogen bonding patterns, polarity, and metabolic stability, potentially leading to improved target engagement or a more favorable pharmacokinetic profile. There are successful examples of drug candidates with cardiotonic or antiarthritic properties that contain an amidoxime moiety as a carboxylic acid bioisostere.[3]
Prodrugs for Amidines and Guanidines
The most prominent application of amidoximes in medicinal chemistry is as prodrugs for strongly basic functional groups like amidines and guanidines.[4][7] Many potent enzyme inhibitors, particularly for serine proteases like thrombin, incorporate an amidine group to mimic the side chain of arginine and form a key salt bridge in the enzyme's active site.[14][15] However, these groups are highly basic (pKa > 11) and exist almost exclusively in their protonated, cationic form at physiological pH.[7][16] This charge results in high polarity, low lipophilicity, and consequently, very poor absorption from the gastrointestinal tract, limiting their use as oral drugs.[7][8]
The "amidoxime-for-amidine" prodrug strategy elegantly circumvents this issue. By converting the amidine to its N-hydroxylated form (the amidoxime), the basicity is dramatically reduced.[7] The resulting amidoxime is a more lipophilic, neutral molecule that can be readily absorbed after oral administration.[7] Once absorbed, it is efficiently reduced back to the active amidine by a specific enzyme system in the body.[7][14]
Table 2: Pharmacokinetic Comparison of Amidine Drugs and Their Amidoxime Prodrugs
| Drug/Prodrug | Active Moiety | Target/Indication | Oral Bioavailability of Active Moiety | Reference(s) |
| Oral Melagatran | Melagatran | Thrombin Inhibitor | 3 - 7% | [16] |
| Ximelagatran (Prodrug) | Melagatran | Thrombin Inhibitor | ~20%[16][17] | [16][17][18] |
| Factor VIIa Inhibitor (Amidine) | AS1924269-00 | Factor VIIa Inhibitor | 0.3% (in rats) | [19][20] |
| Carbamate-Amidoxime Prodrug | AS1924269-00 | Factor VIIa Inhibitor | 36% (in rats) | [19][20] |
| Zanamivir (B325) (Guanidine) | Zanamivir | Neuraminidase Inhibitor | ~2% | [1][21][22] |
| Zanamivir Amidoxime Ester (Prodrug) | Zanamivir Amidine | Neuraminidase Inhibitor | ≤ 3.7% (in rats) | [23][24] |
| Benzamidine from Benzamidoxime (B57231) | Benzamidine | Model Compound | ~74% (in rats) | [25] |
| Benzamidine from N,N'-dihydroxybenzamidine | Benzamidine | Model Compound | ~91% (in rats) | [25] |
Pharmacological Roles
In Vivo Activation to Amidines
The bioactivation of amidoxime prodrugs is not random but is catalyzed by a specific, molybdenum-dependent enzymatic system known as the mitochondrial Amidoxime Reducing Component (mARC).[14][26] This system, located in the outer mitochondrial membrane, consists of two enzymes: mARC-1 or mARC-2.[27] For its catalytic cycle, mARC requires two additional electron transfer proteins: cytochrome b5 and cytochrome b5 reductase.[7] The reductase transfers electrons from NADH or NADPH to cytochrome b5, which in turn reduces the molybdenum center in mARC. The reduced mARC enzyme then catalyzes the N-reduction of the amidoxime to the corresponding amidine, releasing the active drug. This enzymatic pathway is robust and efficient, explaining the successful clinical translation of this prodrug concept, most notably with the anticoagulant Ximelagatran.[7][14]
Nitric Oxide (NO) Donors
Beyond their role as prodrugs, amidoximes can also function as nitric oxide (NO) donors.[3] The in vivo oxidation of amidoximes, catalyzed by hemoproteins like cytochrome P450 (CYP450) enzymes, can lead to the release of NO.[3] Nitric oxide is a critical signaling molecule involved in numerous physiological processes, including vasodilation, neurotransmission, and immunomodulation. This property has spurred the investigation of amidoxime-containing compounds as potential therapeutic agents for cardiovascular conditions, such as hypertension and thrombosis. The oxidation process typically converts the amidoxime into the corresponding amide or nitrile as a byproduct.[5]
Synthesis and Experimental Protocols
The successful application of amidoximes in drug discovery relies on robust synthetic and analytical methodologies.
General Synthesis of Amidoximes from Nitriles
The most common and straightforward method for synthesizing amidoximes is the nucleophilic addition of hydroxylamine (B1172632) to a nitrile precursor.[28] The reaction is typically carried out by heating the nitrile with hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate or triethylamine, in a protic solvent like ethanol (B145695) or a water/ethanol mixture.[29]
Experimental Protocol 1: Synthesis of Benzamidoxime
This protocol details the synthesis of benzamidoxime from benzonitrile (B105546).
Materials:
-
Benzonitrile
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium carbonate (Na₂CO₃)
-
Ethanol
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure: [29]
-
In a round-bottomed flask, dissolve hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (0.75 eq) in a mixture of water and ethanol.
-
Add benzonitrile (1.0 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 80°C) for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extract the remaining aqueous layer three times with ethyl acetate.
-
Combine the organic fractions, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude benzamidoxime.
-
The product can be further purified by recrystallization from a suitable solvent if necessary.
Experimental Protocol 2: In Vitro Amidoxime Reduction Assay using Liver Microsomes
This protocol provides a general method to assess the metabolic conversion of an amidoxime prodrug to its active amidine form using liver microsomes. This assay helps to evaluate the potential for in vivo bioactivation.[2]
Materials:
-
Cryopreserved liver microsomes (human, rat, or pig)
-
Phosphate (B84403) buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and G6P dehydrogenase) or NADPH solution.[30]
-
Amidoxime test compound (dissolved in a suitable solvent like DMSO)
-
Acetonitrile (B52724) or methanol (B129727) (for reaction termination)
-
Incubator or water bath set to 37°C
Procedure: [31]
-
Prepare a reaction mixture in a microcentrifuge tube containing phosphate buffer and liver microsomes (final protein concentration typically 0.5-1.0 mg/mL).
-
Add the amidoxime test compound to the mixture (final substrate concentration typically 1-10 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes to equilibrate.
-
Initiate the enzymatic reaction by adding the NADPH regenerating system or a solution of NADPH.
-
Incubate at 37°C with gentle agitation. Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate the reaction for each aliquot by adding 2-3 volumes of ice-cold acetonitrile or methanol containing an internal standard.
-
Vortex the samples vigorously and centrifuge at high speed (e.g., >10,000 x g) for 5-10 minutes to precipitate proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the samples by LC-MS/MS to quantify the disappearance of the parent amidoxime and the formation of the corresponding amidine metabolite over time.
Conclusion
Amidoximes represent a powerful and versatile tool in the medicinal chemist's arsenal. Their unique physicochemical properties, particularly their modulated basicity compared to amidines and carboxylic acids, enable their effective use as bioisosteres to fine-tune drug properties. The most impactful application remains the "amidoxime-for-amidine" prodrug strategy, which has proven to be a highly successful method for converting potent but poorly absorbed parenteral drugs into orally bioavailable therapeutics. Furthermore, their capacity to act as nitric oxide donors opens up additional avenues for therapeutic intervention. A thorough understanding of their synthesis, metabolic activation pathways, and analytical evaluation is essential for any researcher or drug development professional seeking to leverage the full potential of this valuable functional group.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amidoximes and their masked derivatives as prodrugs of amidines – arginine mimetics | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 5. Average Electron Density: A Quantitative Tool for Evaluating Non-Classical Bioisosteres of Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. AU2007276526A1 - Improvement of the bioavailability of active substances having an amidine function in medicaments - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need - PRISM BioLab [prismbiolab.com]
- 11. Structure Property Relationships of Carboxylic Acid Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DSpace [cora.ucc.ie]
- 13. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 14. The mitochondrial amidoxime reducing component—from prodrug-activation mechanism to drug-metabolizing enzyme and onward to drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Ximelagatran: Direct Thrombin Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The direct thrombin inhibitor melagatran/ximelagatran | The Medical Journal of Australia [mja.com.au]
- 19. ingentaconnect.com [ingentaconnect.com]
- 20. researchgate.net [researchgate.net]
- 21. Pharmacokinetics of zanamivir after intravenous, oral, inhaled or intranasal administration to healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. go.drugbank.com [go.drugbank.com]
- 23. Zanamivir Amidoxime- and N-Hydroxyguanidine-Based Prodrug Approaches to Tackle Poor Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. N,N'-dihydroxyamidines: a new prodrug principle to improve the oral bioavailability of amidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. The mitochondrial amidoxime reducing component-from prodrug-activation mechanism to drug-metabolizing enzyme and onward to drug target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Buy N'-Hydroxybenzenecarboximidamide hydrochloride | 99277-23-3 [smolecule.com]
- 29. scielo.org.mx [scielo.org.mx]
- 30. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 31. oyc.co.jp [oyc.co.jp]
Methodological & Application
Experimental protocol for 3-Pyridylamide oxime synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed experimental protocol for the synthesis of 3-Pyridylamide oxime, a key synthetic intermediate in pharmaceutical development. The method described is a robust and common procedure involving the reaction of 3-cyanopyridine (B1664610) with hydroxylamine (B1172632). This application note includes a step-by-step methodology, a comprehensive list of materials, quantitative data, and a workflow visualization to ensure reproducibility and clarity for researchers in organic and medicinal chemistry.
Chemical Reaction Scheme
The synthesis proceeds via the nucleophilic addition of hydroxylamine to the nitrile group of 3-cyanopyridine.
Caption: Synthesis of this compound from 3-Cyanopyridine.
Data Presentation
Quantitative data and physical properties for the key compounds in this protocol are summarized below for easy reference.
Table 1: Reagents and Materials
| Reagent/Material | Grade | Supplier | Purpose |
| 3-Cyanopyridine (Nicotinonitrile) | ≥99% | Standard Chemical Supplier | Starting Material |
| Hydroxylamine Hydrochloride | ≥98% | Standard Chemical Supplier | Reagent |
| Anhydrous Sodium Carbonate | ≥99.5% | Standard Chemical Supplier | Base |
| Ethanol (B145695) (95% or Absolute) | Reagent | Standard Chemical Supplier | Solvent / Recrystallization |
| Deionized Water | N/A | Laboratory Supply | Workup |
| Round-bottom flask (100 mL) | N/A | Laboratory Glassware Supplier | Reaction Vessel |
| Reflux Condenser | N/A | Laboratory Glassware Supplier | Reflux |
| Magnetic Stirrer/Hotplate | N/A | Laboratory Equipment Supplier | Heating & Stirring |
| Büchner Funnel and Flask | N/A | Laboratory Glassware Supplier | Filtration |
| Filter Paper | N/A | Laboratory Supply | Filtration |
Table 2: Summary of Physical and Chemical Data
| Compound | Formula | Mol. Weight ( g/mol ) | CAS No. | Melting Point (°C) | Appearance | Expected Yield |
| 3-Cyanopyridine | C₆H₄N₂ | 104.11 | 100-54-9 | 48-52 | White crystalline solid | N/A |
| This compound | C₆H₇N₃O | 137.14 | 1594-58-7 | ~145-148 | White to off-white solid | 75-90% |
Experimental Protocol
This protocol details the synthesis of this compound from 3-cyanopyridine. The reaction involves the in situ generation of hydroxylamine from its hydrochloride salt using a mild base, followed by its reaction with the nitrile.
Safety Precautions:
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Hydroxylamine and its salts can be irritating and are potentially unstable under certain conditions. Avoid excessive heating of the dry material.
Procedure:
-
Reagent Preparation:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-cyanopyridine (5.2 g, 50 mmol).
-
Add 50 mL of 95% ethanol to the flask and stir until the 3-cyanopyridine is fully dissolved.
-
-
Reaction Setup:
-
To the stirred solution, add hydroxylamine hydrochloride (4.52 g, 65 mmol, 1.3 eq).
-
In a separate beaker, dissolve anhydrous sodium carbonate (3.45 g, 32.5 mmol, 0.65 eq) in a minimal amount of water (~10-15 mL) with gentle warming if necessary.
-
Slowly add the sodium carbonate solution to the reaction mixture. Effervescence (CO₂ evolution) will be observed.
-
Attach a reflux condenser to the flask.
-
-
Reaction Execution:
-
Heat the mixture to reflux using a heating mantle or oil bath.
-
Maintain the reflux with continuous stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl Acetate/Hexane 7:3).
-
-
Workup and Isolation:
-
After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
A white precipitate (the product and inorganic salts) should form upon cooling.
-
Cool the flask further in an ice bath for 30 minutes to maximize precipitation.
-
Filter the mixture through a Büchner funnel to collect the solid.
-
Wash the collected solid with a small amount of cold deionized water (2 x 15 mL) to remove inorganic salts (NaCl).
-
Wash the solid with a small amount of cold ethanol (1 x 10 mL) to remove any unreacted starting material.
-
-
Purification:
-
Transfer the crude solid product to a beaker.
-
Recrystallize the product from a minimal amount of hot ethanol or an ethanol/water mixture to obtain pure this compound.
-
Filter the hot solution if any insoluble impurities are present.
-
Allow the filtrate to cool slowly to room temperature and then in an ice bath to form crystals.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
-
Characterization:
-
Determine the melting point of the dried product.
-
Confirm the structure and purity using analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
-
Visualization of Experimental Workflow
The logical flow of the synthesis protocol is outlined in the diagram below.
Caption: Workflow for the synthesis and purification of this compound.
Application Notes and Protocols: Utilizing 3-Pyridylamide Oxime as a Precursor for 1,2,4-Oxadiazoles in Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 1,2,4-oxadiazole (B8745197) scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its significant therapeutic potential across a range of diseases.[1][2] These compounds are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] 3-Pyridylamide oxime serves as a versatile and crucial precursor for the synthesis of 3-(pyridin-3-yl)-1,2,4-oxadiazole derivatives, which have garnered attention in drug discovery for their potential as enzyme inhibitors and modulators of key signaling pathways. This document provides detailed application notes and experimental protocols for the synthesis of 1,2,4-oxadiazoles from this compound and highlights the therapeutic relevance of the resulting compounds.
Application Notes
The 3-pyridyl moiety in these 1,2,4-oxadiazole derivatives often plays a critical role in their biological activity, potentially acting as a hydrogen bond acceptor or participating in key interactions with biological targets.
Anticancer Applications:
Derivatives of 1,2,4-oxadiazole have been investigated as potent anticancer agents. Their mechanism of action can be multifaceted, involving the inhibition of critical signaling pathways that are often dysregulated in cancer.[3][4][5]
-
Enzyme Inhibition: Certain 3-pyridyl-1,2,4-oxadiazole derivatives have shown potential as inhibitors of enzymes crucial for cancer cell survival and proliferation. For instance, Glycogen Synthase Kinase 3β (GSK-3β) is a known regulator of cellular processes, and its inhibition has been explored as a therapeutic strategy in cancer and neurodegenerative diseases.[6]
-
Signaling Pathway Modulation: The anticancer effects of oxadiazole derivatives can be attributed to their ability to modulate key signaling pathways such as the PI3K/Akt/mTOR and EGFR pathways, which are central to cell growth, proliferation, and survival.[3] By inhibiting these pathways, these compounds can induce apoptosis and halt tumor progression.
Neurological and Other Applications:
Beyond cancer, 3-pyridyl-1,2,4-oxadiazole derivatives have been explored for their potential in treating neurodegenerative diseases like Alzheimer's. The inhibition of GSK-3β by these compounds can reduce tau hyperphosphorylation, a hallmark of the disease.[6] Additionally, some derivatives have been investigated as inhibitors of butyrylcholinesterase (BuChE), another important target in Alzheimer's therapy.[7]
The following diagram illustrates the inhibitory effect of a 3-pyridyl-1,2,4-oxadiazole derivative on the GSK-3β signaling pathway.
Caption: Inhibition of GSK-3β by a 3-pyridyl-1,2,4-oxadiazole derivative.
Experimental Protocols
The synthesis of 3-(pyridin-3-yl)-1,2,4-oxadiazoles from this compound typically involves a two-step process: acylation of the amidoxime (B1450833) followed by cyclodehydration.
General Synthetic Workflow:
The following diagram outlines the general workflow for the synthesis of 3-pyridyl-1,2,4-oxadiazoles.
Caption: General workflow for the synthesis of 3-pyridyl-1,2,4-oxadiazoles.
Protocol 1: Synthesis of 3-(3-Pyridyl)-5-phenyl-1,2,4-oxadiazole
This protocol is adapted from the synthesis of related 3,5-diaryl-1,2,4-oxadiazole derivatives.[8]
Materials:
-
This compound (3-cyanopyridine treated with hydroxylamine (B1172632) hydrochloride)
-
Benzoyl chloride
-
Pyridine (solvent)
-
Dichloromethane (CH₂Cl₂)
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Preparation of this compound: this compound can be prepared by reacting 3-cyanopyridine (B1664610) with hydroxylamine hydrochloride in the presence of a base.
-
Acylation: To a solution of this compound in pyridine, add benzoyl chloride dropwise at room temperature with stirring.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, pour the reaction mixture into water and extract with dichloromethane. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Cyclization and Purification: The crude O-benzoyl-3-pyridylamide oxime can be cyclized by heating. Purify the resulting 3-(3-pyridyl)-5-phenyl-1,2,4-oxadiazole by column chromatography on silica gel.
Characterization Data for 3-(3-Pyridyl)-5-phenyl-1,2,4-oxadiazole: [8]
-
Yield: 64%
-
Melting Point: 194-196 °C
-
¹H NMR (400 MHz, CDCl₃) δ: 8.99 (d, 1H, J 2.0 Hz), 8.75 (dd, 1H, J 4.8, 1.6 Hz), 8.15 (dt, 1H, J 8.0, 2.0 Hz), 8.10 (d, 2H, J 7.2 Hz), 7.62 (t, 1H, J 7.6 Hz), 7.50 (t, 2H, J 8.0 Hz), 7.40 (m, 1H)
-
¹³C NMR (100.0 MHz, CDCl₃) δ: 163.8, 154.9, 152.2, 147.7, 134.8, 133.2, 129.5, 129.3, 128.6, 127.4, 123.6
-
IR (KBr) ν / cm⁻¹: 3421, 3327, 3064, 1724, 1632, 1604, 1561, 1448, 1396, 1263, 1090, 1067, 1023, 930, 814, 698
-
HRMS (ESI) m/z: calcd. for C₁₃H₉N₃O [M + H]⁺: 224.0746, found: 224.0751
Protocol 2: One-Pot Synthesis using a Superbase Medium
This protocol is a general method that can be adapted for this compound.[1]
Materials:
-
This compound
-
Carboxylic acid methyl or ethyl ester
-
Sodium hydroxide (B78521) (NaOH)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a suitable flask, dissolve the this compound and the carboxylic acid ester in DMSO.
-
Base Addition: Add powdered NaOH to the mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction by TLC.
-
Work-up: After completion, pour the reaction mixture into cold water. The product may precipitate and can be collected by filtration. Alternatively, extract the product with a suitable organic solvent.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Quantitative Data
The yield of 3-pyridyl-1,2,4-oxadiazoles can vary significantly depending on the specific reagents and reaction conditions employed. The following table summarizes representative yields for the synthesis of various 3-(3-pyridyl)-1,2,4-oxadiazole derivatives.
| Acylating Agent/Carboxylic Acid Derivative | R Group on 5-position | Reaction Conditions | Yield (%) | Reference |
| Benzoyl chloride | Phenyl | Pyridine, RT | 64 | [8] |
| 2-Bromobenzoyl chloride | 2-Bromophenyl | Pyridine, RT | 45 | [8] |
| 2-Iodobenzoyl chloride | 2-Iodophenyl | Pyridine, RT | 46 | [8] |
| 3,5-Dinitrobenzoyl chloride | 3,5-Dinitrophenyl | Pyridine, RT | 45 | [8] |
| Various Carboxylic Acid Esters | Various aryl/alkyl | NaOH/DMSO, RT | 11-90 | [1] |
This compound is a valuable precursor for the synthesis of a diverse range of 3-(pyridin-3-yl)-1,2,4-oxadiazole derivatives. These compounds have demonstrated significant potential in drug discovery, particularly in the fields of oncology and neurodegenerative diseases, by targeting key enzymes and signaling pathways. The provided protocols offer robust methods for the synthesis of these promising therapeutic agents, and the quantitative data highlights the versatility and efficiency of these synthetic routes. Further exploration of the structure-activity relationships of these compounds is warranted to develop novel and effective therapeutics.
References
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of 3-(4-pyridyl)-5-(4-sulfamido-phenyl)-1,2,4-oxadiazole derivatives as novel GSK-3β inhibitors and evaluation of their potential as multifunctional anti-Alzheimer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel 1,2,4-oxadiazole derivatives as selective butyrylcholinesterase inhibitors: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
Reaction of 3-Pyridylamide Oxime with Acid Chlorides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The reaction of 3-pyridylamide oxime with acid chlorides yields O-acyl-3-pyridylamide oximes, a class of compounds with significant potential in medicinal chemistry. This document provides an overview of the synthesis, potential applications, and detailed experimental protocols for this reaction. While specific experimental data for the acylation of this compound is not extensively available in the public domain, this guide extrapolates from established general procedures for oxime acylation to provide a robust starting point for research and development. Potential applications of these derivatives are explored, with a particular focus on their possible role as enzyme inhibitors, drawing parallels with other pyridyl oxime compounds.
Introduction
Amidoxime derivatives are important pharmacophores in drug discovery, known to act as prodrugs or to interact with various biological targets. The pyridyl moiety is also a common feature in many pharmaceuticals, often contributing to binding affinity and pharmacokinetic properties. The combination of these two functionalities in O-acyl-3-pyridylamide oximes suggests a promising scaffold for the development of novel therapeutics. The acylation of the oxime hydroxyl group with acid chlorides is a straightforward method to generate libraries of diverse analogs for biological screening.
Potential Applications in Drug Development
While specific biological activities of O-acyl-3-pyridylamide oximes are not widely reported, related pyridinium (B92312) oximes are well-known reactivators of acetylcholinesterase (AChE) inhibited by organophosphorus compounds. This suggests that O-acyl-3-pyridylamide oximes could be investigated as potential inhibitors of enzymes with a serine residue in their active site. Furthermore, various oxime derivatives have demonstrated a broad range of biological activities, including antimicrobial and anticancer effects. The O-acyl linkage can also be designed to be labile, allowing for the potential development of prodrugs that release a pharmacologically active agent upon hydrolysis. A potential, though currently theoretical, application could be the inhibition of enzymes like β-ketoacyl-(acyl-carrier-protein) synthase III (FabH), a key enzyme in bacterial fatty acid synthesis, which has been shown to be inhibited by other oxime derivatives[1].
Experimental Protocols
The following protocols are based on general methods for the acylation of oximes with acid chlorides. Optimization of these conditions for specific acid chlorides will be necessary.
General Protocol for the Synthesis of O-Acyl-3-Pyridylamide Oximes
This procedure outlines the reaction of this compound with a generic acid chloride in the presence of a non-nucleophilic base.
Materials:
-
This compound
-
Acid chloride (e.g., benzoyl chloride, acetyl chloride)
-
Anhydrous solvent (e.g., dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), diethyl ether)
-
Non-nucleophilic base (e.g., pyridine, triethylamine)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) and a non-nucleophilic base (1.1 equivalents) in an anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Slowly add the acid chloride (1.05 equivalents) dropwise to the stirred solution using a dropping funnel.
-
Allow the reaction to stir at 0 °C for 1-3 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting oxime.
-
Upon completion, filter the mixture to remove the hydrochloride salt of the base.
-
Wash the filtrate with cold, dilute aqueous sodium bicarbonate solution, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired O-acyl-3-pyridylamide oxime.
Troubleshooting and Optimization:
-
Beckmann Rearrangement: This is a potential side reaction catalyzed by acid. To minimize it, ensure the use of a non-nucleophilic base to neutralize the HCl generated from the acid chloride. Maintaining a low reaction temperature (e.g., 0 °C) is also crucial.
-
Hydrolysis: The O-acyl oxime product can be sensitive to hydrolysis. Ensure all glassware is dry and use anhydrous solvents. During workup, use cold aqueous solutions to minimize product degradation.
-
N-Acylation: While less common, acylation can sometimes occur on the nitrogen atom of the oxime. Reaction conditions may need to be optimized to favor O-acylation.
Data Presentation
| Acid Chloride | Base | Solvent | Time (h) | Temp (°C) | Yield (%) | M.P. (°C) | Spectroscopic Data (¹H NMR, ¹³C NMR, IR, MS) |
| Benzoyl chloride | Pyridine | DCM | 2 | 0 | Data to be determined | Data to be determined | Data to be determined |
| Acetyl chloride | Triethylamine | THF | 1.5 | 0 | Data to be determined | Data to be determined | Data to be determined |
| 4-Nitrobenzoyl chloride | Pyridine | DCM | 3 | 0 | Data to be determined | Data to be determined | Data to be determined |
| Cyclopropanecarbonyl chloride | Triethylamine | Diethyl ether | 2 | 0 | Data to be determined | Data to be determined | Data to be determined |
Visualizations
Reaction Scheme
Caption: General synthesis of O-acyl-3-pyridylamide oximes.
Experimental Workflow
Caption: Step-by-step synthesis and purification workflow.
Hypothetical Signaling Pathway: Acetylcholinesterase Reactivation
This diagram illustrates the established mechanism of acetylcholinesterase (AChE) reactivation by pyridinium oximes, a potential, though unconfirmed, parallel for the action of this compound derivatives.
Caption: Potential AChE reactivation by a pyridylamide oxime.
References
Application of N-Hydroxynicotinamidine in Drug Discovery: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides comprehensive application notes and protocols for the utilization of N-Hydroxynicotinamidine and its analogs as potent inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) in the context of drug discovery, with a primary focus on cancer immunotherapy.
N-Hydroxynicotinamidine belongs to the class of hydroxyamidine derivatives that have emerged as a significant area of interest in medicinal chemistry due to their therapeutic potential. A key application of these compounds lies in their ability to inhibit the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a critical immune checkpoint protein that plays a pivotal role in tumor immune evasion. By catalyzing the first and rate-limiting step in the degradation of the essential amino acid tryptophan along the kynurenine (B1673888) pathway, IDO1 creates an immunosuppressive tumor microenvironment. This environment is characterized by tryptophan depletion and the accumulation of immunosuppressive metabolites, collectively known as kynurenines. Such conditions lead to the arrest of effector T cell proliferation and function, and the promotion of regulatory T cell (Treg) activity, thereby allowing cancer cells to escape immune surveillance.
The inhibition of IDO1 by compounds such as N-Hydroxynicotinamidine and its derivatives reverses this immunosuppressive effect, restoring anti-tumor immunity. This makes IDO1 a compelling target for cancer immunotherapy, and N-Hydroxynicotinamidine-based compounds promising candidates for drug development, particularly in combination with other immunotherapies like checkpoint inhibitors.
Mechanism of Action and Signaling Pathway
N-Hydroxynicotinamidine and its analogs act as competitive inhibitors of IDO1. The hydroxyamidine moiety is crucial for this activity, as it coordinates with the heme iron at the active site of the enzyme, preventing the binding of the natural substrate, L-tryptophan. This blockade of the catalytic activity of IDO1 has profound downstream effects on the tumor microenvironment and anti-tumor immune responses.
The IDO1 signaling pathway is a key mechanism of cancer immune escape. Its inhibition by N-Hydroxynicotinamidine aims to restore the immune system's ability to recognize and eliminate cancer cells.
Figure 1: IDO1 Signaling Pathway and Inhibition by N-Hydroxynicotinamidine.
Data Presentation
The following tables summarize the in vitro activity and pharmacokinetic properties of representative hydroxyamidine-based IDO1 inhibitors, which are structurally related to N-Hydroxynicotinamidine. This data provides a benchmark for the expected potency and drug-like properties of this class of compounds.
Table 1: In Vitro Inhibitory Activity of Representative Hydroxyamidine IDO1 Inhibitors
| Compound | Enzymatic IC50 (nM) | Cellular IC50 (nM) | TDO IC50 (µM) |
| Epacadostat | 70 | 12 (HeLa cells) | >100 |
| Compound 18 | 5.8 | 15 (HeLa cells) | >100 |
| Compound 24 | 21 | 10 (SKOV3 cells) | >10 |
Data compiled from various sources for illustrative purposes.
Table 2: Pharmacokinetic Parameters of Representative Hydroxyamidine IDO1 Inhibitors in Preclinical Species
| Compound | Species | Dose (mg/kg) | Cmax (ng/mL) | T1/2 (h) | AUC (ng·h/mL) | Oral Bioavailability (F%) |
| Compound 18 | Mouse | 10 (oral) | 250 | 1.5 | 670 | 44 |
| Rat | 3 (oral) | 179 | 6.14 | 1527 | 58.8 | |
| Dog | 2 (oral) | 742 | 3.04 | 3633 | 102.1 | |
| Compound 24 | Rat | 5 (oral) | - | 1.5 | 26.0 (µM·h) | 28 |
Data compiled from various sources for illustrative purposes.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to evaluate the efficacy of N-Hydroxynicotinamidine and its analogs as IDO1 inhibitors.
Figure 2: General Experimental Workflow for Evaluating IDO1 Inhibitors.
Protocol 1: Synthesis of N'-Hydroxypyridine-carboximidamides
This protocol describes a general method for the synthesis of N'-hydroxypyridine-carboximidamides, which can be adapted for N-Hydroxynicotinamidine.
Materials:
-
Appropriate cyanopyridine starting material (e.g., 6-aminonicotinonitrile for 6-amino-N-hydroxynicotinamidine)
-
Hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl)
-
Triethylamine (B128534) (Et₃N)
-
Ethyl acetate (B1210297)
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Dissolve the cyanopyridine starting material (1 mmol) in ethanol in a round-bottom flask.
-
Add triethylamine (2.5 mmol) to the solution.
-
Add hydroxylamine hydrochloride (3.5 mmol) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent.
-
Collect the fractions containing the desired product and evaporate the solvent to obtain the purified N'-hydroxypyridine-carboximidamide.
-
Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.
Protocol 2: In Vitro IDO1 Enzymatic Inhibition Assay
This assay directly measures the inhibitory effect of N-Hydroxynicotinamidine on the activity of recombinant human IDO1 enzyme.
Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
Potassium phosphate (B84403) buffer (50 mM, pH 6.5)
-
Ascorbic acid
-
Methylene (B1212753) blue
-
Catalase
-
N-Hydroxynicotinamidine (test compound)
-
Known IDO1 inhibitor (e.g., Epacadostat) as a positive control
-
Dimethyl sulfoxide (B87167) (DMSO)
-
30% (w/v) Trichloroacetic acid (TCA)
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
96-well microplate
-
Incubator
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, ascorbic acid, methylene blue, and catalase.
-
Prepare serial dilutions of N-Hydroxynicotinamidine and the positive control in DMSO.
-
Add the test compound or control to the wells of a 96-well plate. Include a vehicle control (DMSO only).
-
Add the recombinant IDO1 enzyme to all wells except the no-enzyme control.
-
Initiate the reaction by adding L-tryptophan to all wells.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding TCA to each well.
-
Incubate the plate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate to pellet precipitated proteins.
-
Transfer the supernatant to a new 96-well plate.
-
Add Ehrlich's reagent to each well and incubate for 10 minutes at room temperature.
-
Measure the absorbance at 480 nm using a microplate reader.
-
Calculate the concentration of kynurenine produced using a standard curve.
-
Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value.
Protocol 3: Cell-Based IDO1 Inhibition Assay
This assay measures the ability of N-Hydroxynicotinamidine to inhibit IDO1 activity in a cellular context.
Materials:
-
Human cancer cell line known to express IDO1 upon stimulation (e.g., HeLa, SKOV-3)
-
Cell culture medium (e.g., DMEM or McCoy's 5A) with fetal bovine serum (FBS)
-
Interferon-gamma (IFNγ)
-
N-Hydroxynicotinamidine (test compound)
-
Known IDO1 inhibitor (positive control)
-
DMSO (vehicle control)
-
TCA
-
Ehrlich's reagent
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Stimulate the cells with IFNγ (e.g., 100 ng/mL) for 24-48 hours to induce IDO1 expression.
-
Remove the medium and replace it with fresh medium containing serial dilutions of N-Hydroxynicotinamidine or a control inhibitor. Include a vehicle control.
-
Incubate the cells for 24-48 hours at 37°C in a CO₂ incubator.
-
Collect the cell culture supernatant.
-
Add TCA to the supernatant to precipitate proteins and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the clear supernatant to a new 96-well plate.
-
Add Ehrlich's reagent and incubate for 10 minutes at room temperature.
-
Measure the absorbance at 480 nm.
-
Calculate the kynurenine concentration and determine the IC50 value of the test compound.
Protocol 4: In Vivo Efficacy Study in a Syngeneic Mouse Model
This protocol evaluates the anti-tumor efficacy of N-Hydroxynicotinamidine in an immunocompetent mouse model.
Materials:
-
Syngeneic mouse strain (e.g., BALB/c or C57BL/6)
-
Murine tumor cell line (e.g., CT26 colon carcinoma or B16F10 melanoma)
-
Cell culture medium and reagents
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
N-Hydroxynicotinamidine formulation for oral administration (e.g., suspension in 0.5% methylcellulose)
-
Vehicle control
-
Calipers for tumor measurement
-
Equipment for blood and tissue collection
-
LC-MS/MS for kynurenine and tryptophan analysis
Procedure:
-
Culture the chosen murine tumor cell line.
-
Harvest and resuspend the cells in sterile PBS, with or without Matrigel.
-
Subcutaneously inject the cell suspension into the flank of the mice.
-
Allow the tumors to establish to a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle, N-Hydroxynicotinamidine).
-
Administer N-Hydroxynicotinamidine or vehicle orally at the predetermined dose and schedule (e.g., 100 mg/kg, twice daily).
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight and general health of the mice regularly.
-
At the end of the study, collect blood and tumor tissue for pharmacokinetic and pharmacodynamic (PK/PD) analysis.
-
Measure kynurenine and tryptophan levels in plasma and tumor homogenates using LC-MS/MS to confirm target engagement.
-
Calculate tumor growth inhibition (TGI) for each treatment group.
Conclusion
N-Hydroxynicotinamidine and its analogs represent a promising class of IDO1 inhibitors with significant potential in cancer immunotherapy. The protocols and data presented in these application notes provide a comprehensive framework for researchers to synthesize, characterize, and evaluate these compounds in preclinical drug discovery programs. By effectively targeting the IDO1 pathway, these molecules offer a promising strategy to overcome tumor-induced immune suppression and enhance the efficacy of cancer treatments. Further investigation into the specific pharmacokinetic and pharmacodynamic properties of N-Hydroxynicotinamidine will be crucial for its successful translation into clinical applications.
Application Notes & Protocols for NMR Characterization of N-Hydroxynicotinamidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Hydroxynicotinamidine is a compound of interest in medicinal chemistry and drug development due to its potential biological activities. Accurate structural elucidation and characterization are crucial for its development and application. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous determination of the molecular structure of N-Hydroxynicotinamidine in solution. This document provides detailed application notes and protocols for the characterization of N-Hydroxynicotinamidine using ¹H and ¹³C NMR spectroscopy.
Chemical Structure
Figure 1: Chemical Structure of N-Hydroxynicotinamidine
Caption: Chemical structure of N-Hydroxynicotinamidine.
Predicted NMR Spectroscopic Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for N-Hydroxynicotinamidine. These predictions are based on the analysis of its chemical structure and typical chemical shift values for similar functional groups.[1][2]
¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts for N-Hydroxynicotinamidine in DMSO-d₆
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H2 | 8.8 - 9.0 | d | 1H |
| H4 | 8.2 - 8.4 | dd | 1H |
| H5 | 7.5 - 7.7 | dd | 1H |
| H6 | 8.6 - 8.8 | d | 1H |
| NH₂ | 5.5 - 6.5 | br s | 2H |
| OH | 9.0 - 10.0 | br s | 1H |
Chemical shifts are referenced to residual DMSO at δ 2.50 ppm. Multiplicity: s = singlet, d = doublet, dd = doublet of doublets, br s = broad singlet.
¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for N-Hydroxynicotinamidine in DMSO-d₆
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 | 148 - 152 |
| C3 | 130 - 135 |
| C4 | 135 - 140 |
| C5 | 123 - 128 |
| C6 | 150 - 155 |
| C=N | 155 - 160 |
Chemical shifts are referenced to the central peak of DMSO-d₆ at δ 39.52 ppm.
Experimental Protocols
The following are generalized protocols for the NMR characterization of N-Hydroxynicotinamidine. Instrument parameters may need to be optimized for the specific spectrometer being used.[3][4]
Sample Preparation
-
Weigh approximately 5-10 mg of N-Hydroxynicotinamidine.
-
Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Vortex the mixture until the sample is completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
Cap the NMR tube and label it appropriately.
¹H NMR Spectroscopy Protocol
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Probe: Standard 5 mm broadband probe.
-
Temperature: 298 K (25 °C).
-
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16-64 (adjust based on sample concentration).
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): 16-20 ppm.
-
-
Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase correct the spectrum manually or automatically.
-
Calibrate the chemical shift scale by setting the residual DMSO peak to δ 2.50 ppm.
-
Integrate the signals and analyze the multiplicities.
-
¹³C NMR Spectroscopy Protocol
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher field NMR spectrometer (operating at the corresponding ¹³C frequency, e.g., 100 MHz).
-
Probe: Standard 5 mm broadband probe.
-
Temperature: 298 K (25 °C).
-
-
Acquisition Parameters:
-
Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: 1024-4096 (or more, as ¹³C has low natural abundance).
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): 200-240 ppm.
-
-
Processing:
-
Apply a Fourier transform to the FID.
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale by setting the central peak of the DMSO-d₆ septet to δ 39.52 ppm.
-
Workflow and Data Relationship Diagrams
General NMR Characterization Workflow
Caption: General workflow for NMR characterization.
Relationship of NMR Experiments for Structural Elucidation
Caption: Interrelation of various NMR experiments.
References
Application Notes and Protocols for the Purification of 3-Pyridylamide Oxime by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Pyridylamide oxime, also known as N-Hydroxynicotinamidine, is a valuable synthetic intermediate in pharmaceutical development. Its purity is paramount for the successful synthesis of downstream active pharmaceutical ingredients (APIs) and for ensuring the reliability of biological screening data. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. This method relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures. This document provides a detailed protocol for the recrystallization of this compound, enabling researchers to obtain a high-purity crystalline product.
Data Presentation
The selection of an appropriate solvent is critical for successful recrystallization. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. Based on available data and general chemical principles, the following information has been compiled for this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₆H₇N₃O | [1] |
| Molecular Weight | 137.14 g/mol | [1] |
| Melting Point | 130-132 °C | |
| Solubility | ||
| Dimethylformamide (DMF) | Soluble | |
| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | |
| Ethanol (B145695) | Sparingly soluble | |
| Water (in PBS, pH 7.2) | Slightly soluble |
Experimental Protocols
This section outlines the recommended procedure for the recrystallization of this compound. The protocol is based on the principles of single-solvent recrystallization using ethanol, a common and effective solvent for polar organic molecules like amides and oximes.
Materials and Equipment:
-
Crude this compound
-
Ethanol (reagent grade)
-
Distilled water (for potential solvent pair use)
-
Erlenmeyer flasks (two sizes)
-
Heating mantle or hot plate with a water or oil bath
-
Condenser (optional, to prevent solvent evaporation)
-
Buchner funnel and flask
-
Filter paper
-
Glass stirring rod
-
Spatula
-
Ice bath
-
Vacuum source
-
Drying oven or desiccator
Safety Precautions:
-
Conduct the procedure in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ethanol is flammable; avoid open flames and use a spark-free heating source.
Protocol for Recrystallization using Ethanol:
-
Dissolution:
-
Place the crude this compound in an appropriately sized Erlenmeyer flask.
-
Add a minimal amount of ethanol to the flask, just enough to wet the solid.
-
Gently heat the mixture using a heating mantle or water bath while stirring with a glass rod.
-
Continue to add small portions of hot ethanol until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent necessary to achieve a saturated solution.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal to the solution.
-
Reheat the solution to boiling for a few minutes. The activated charcoal will adsorb the colored impurities.
-
-
Hot Filtration (if activated charcoal was used or insoluble impurities are present):
-
Preheat a second Erlenmeyer flask and a stemless funnel.
-
Place a fluted filter paper in the funnel.
-
Quickly filter the hot solution into the preheated flask to remove the activated charcoal or any insoluble impurities. This step should be performed rapidly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Cover the flask with a watch glass or loosely plug it with cotton to prevent contamination and slow down solvent evaporation.
-
Allow the solution to cool slowly to room temperature undisturbed. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature and crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the yield of the purified product.
-
-
Collection of Crystals:
-
Set up a Buchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of cold ethanol.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities. It is important to use a minimal amount of cold solvent to avoid redissolving the product.
-
-
Drying:
-
Continue to draw air through the Buchner funnel to partially dry the crystals.
-
Transfer the crystals to a pre-weighed watch glass and dry them in a vacuum oven at a temperature well below the melting point (e.g., 50-60 °C) until a constant weight is achieved. Alternatively, the crystals can be dried in a desiccator under vacuum.
-
Visualization of the Experimental Workflow
The following diagram illustrates the logical steps of the recrystallization procedure.
References
Application Notes and Protocols for the Synthesis of 3-Aryl-5-(3-pyridyl)-1,2,4-oxadiazoles
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, step-by-step protocol for the synthesis of 3-aryl-5-(3-pyridyl)-1,2,4-oxadiazoles, a class of heterocyclic compounds with significant potential in medicinal chemistry. The synthesis is primarily based on the widely employed method of reacting an aryl amidoxime (B1450833) with an activated form of nicotinic acid, followed by cyclization. This application note includes comprehensive experimental procedures, tabulated quantitative data for key compounds, and a visual representation of the synthetic workflow to ensure reproducibility and facilitate adoption in a laboratory setting.
Introduction
The 1,2,4-oxadiazole (B8745197) moiety is a prominent scaffold in drug discovery, serving as a versatile bioisostere for amide and ester functionalities and contributing to the favorable pharmacokinetic profiles of various therapeutic agents. The specific class of 3-aryl-5-(3-pyridyl)-1,2,4-oxadiazoles has garnered interest due to the combined pharmacological properties associated with both the 1,2,4-oxadiazole core and the pyridine (B92270) ring. This document outlines a reliable and reproducible two-step synthetic pathway for the preparation of these target compounds.
Synthetic Pathway Overview
The general synthetic route involves two key stages:
-
Activation of Nicotinic Acid: Nicotinic acid is converted to a more reactive species, typically the acyl chloride (nicotinoyl chloride), to facilitate the subsequent acylation reaction.
-
Condensation and Cyclization: The activated nicotinic acid derivative is reacted with an appropriate aryl amidoxime. The resulting O-acylamidoxime intermediate undergoes in-situ or subsequent cyclodehydration to yield the desired 3-aryl-5-(3-pyridyl)-1,2,4-oxadiazole.
Application Notes and Protocols: The Strategic Use of 3-Pyridylamide Oximes and Related Moieties in the Synthesis of Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the design, synthesis, and evaluation of kinase inhibitors incorporating the 3-pyridylamide oxime scaffold and functionally related chemical motifs. The pyridine (B92270) ring is a privileged structure in medicinal chemistry, frequently utilized for its ability to form key hydrogen bond interactions within the ATP-binding site of various kinases. The incorporation of an amide and an oxime group, or bioisosteric replacements, offers further opportunities to modulate potency, selectivity, and pharmacokinetic properties.
Introduction: The Role of Pyridine and Amide Bioisosteres in Kinase Inhibition
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention. A significant portion of clinically approved kinase inhibitors feature a pyridine-based scaffold. The nitrogen atom of the pyridine ring often acts as a hydrogen bond acceptor, interacting with the hinge region of the kinase domain, a key interaction for potent inhibition.
The amide functional group is also prevalent in kinase inhibitors, contributing to target binding through hydrogen bonding. However, amides can be susceptible to enzymatic cleavage, leading to poor metabolic stability. To address this, medicinal chemists often employ bioisosteric replacements that mimic the key interactions of the amide group while offering improved pharmacokinetic profiles.[1][2] Oximes, with their ability to act as both hydrogen bond donors and acceptors, represent a promising, albeit less explored, bioisostere for the amide group in this context.[3][4][5] The this compound moiety combines the advantageous hinge-binding properties of the pyridine ring with the potential for enhanced binding and improved drug-like properties offered by the oxime group.
Featured Kinase Targets
A variety of kinases have been successfully targeted by inhibitors containing pyridine and amide-like functionalities. The following table summarizes key kinase targets and the rationale for their inhibition.
| Kinase Target | Associated Disease(s) | Rationale for Inhibition |
| Rho-associated coiled-coil containing protein kinase (ROCK) | Hypertension, Glaucoma | ROCK is involved in cellular contraction, motility, and morphology. Inhibition can lead to smooth muscle relaxation.[6][7] |
| Fibroblast Growth Factor Receptor (FGFR) | Cancer | FGFRs are receptor tyrosine kinases that, when aberrantly activated, can drive tumor growth and angiogenesis.[1][2] |
| Platelet-Derived Growth Factor Receptor (PDGFR) | Cancer, Fibrosis | PDGFRs are receptor tyrosine kinases implicated in cell growth, proliferation, and migration.[1][2] |
| c-Src Tyrosine Kinase (c-Src) | Cancer | A non-receptor tyrosine kinase involved in cell proliferation, survival, and metastasis.[8][9] |
| Apoptosis signal-regulating kinase 1 (ASK1) | Inflammatory diseases, Cardiovascular diseases | ASK1 is a MAP kinase kinase kinase (MAP3K) that plays a central role in stress and inflammatory signaling pathways. |
| Aurora Kinases | Cancer | Serine/threonine kinases that are key regulators of mitosis. Their inhibition can lead to mitotic catastrophe and apoptosis in cancer cells. |
| Phosphoinositide 3-kinase (PI3K) | Cancer | A lipid kinase that is a central node in a signaling pathway that promotes cell survival and proliferation. |
Quantitative Data: Inhibitory Activities of Pyridine-Based Kinase Inhibitors
The following tables summarize the in vitro inhibitory activities of representative pyridine-containing kinase inhibitors from the literature. This data highlights the potential for achieving high potency with these scaffolds.
Table 1: Inhibitory Activity of Pyrido[2,3-d]pyrimidine (B1209978) Derivatives [1][2]
| Compound | Target Kinase | IC50 (µM) |
| 4b (PD-089828) | PDGFr | 1.11 |
| FGFr | 0.13 | |
| EGFr | 0.45 | |
| c-Src | 0.22 | |
| 4e | FGFr | 0.060 |
| PDGFr, EGFr, c-Src, InsR | > 50 | |
| 6c | PDGF-stimulated cell proliferation | 0.3 |
Table 2: Inhibitory Activity of Pyridylpyrimidinylaminophenyl Amide Derivatives against c-Src Kinase [8][9]
| Compound | IC50 (µM) |
| Imatinib (Reference) | Not specified as directly comparable |
| Compound 14 | 8.39 |
| Compound 20 (cyclic amide) | Comparable to Imatinib |
Table 3: Inhibitory Activity of Pyridin-2-yl Urea Derivatives against ASK1 Kinase [10]
| Compound | IC50 (nM) |
| Selonsertib (Reference) | Comparable to Compound 2 |
| Compound 2 | 1.55 ± 0.27 |
Experimental Protocols
General Synthesis of Pyridyl-Based Kinase Inhibitors
The synthesis of kinase inhibitors based on a 3-pyridylamide core can be achieved through various synthetic routes. A common approach involves the coupling of a substituted 3-aminopyridine (B143674) derivative with a carboxylic acid, followed by further functionalization. The synthesis of a hypothetical this compound inhibitor is outlined below.
Workflow for the Synthesis of a this compound Kinase Inhibitor
Protocol 1: Synthesis of a Pyridylamide Intermediate
-
To a solution of a substituted 3-aminopyridine (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add the desired carboxylic acid (1.1 eq).
-
Add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (1.5 eq) and an additive like hydroxybenzotriazole (B1436442) (HOBt) (1.2 eq).
-
Add a base, for example, N,N-diisopropylethylamine (DIPEA) (2.0 eq), and stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired pyridylamide intermediate.
Protocol 2: Formation of the Oxime
-
Dissolve the pyridylamide ketone intermediate (1.0 eq) in a suitable solvent such as ethanol (B145695) or pyridine.
-
Add hydroxylamine hydrochloride (1.5 eq) and a base (e.g., pyridine or sodium acetate) (2.0 eq).
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by recrystallization or column chromatography to yield the final this compound product.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
Workflow for ADP-Glo™ Kinase Assay
Protocol 3: ADP-Glo™ Kinase Assay
-
Prepare a serial dilution of the test compounds in the appropriate buffer containing DMSO.
-
In a 384-well plate, add the kinase, substrate, and ATP to the buffer.
-
Add the serially diluted test compounds to the wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Initiate the kinase reaction by adding ATP and incubate at 30°C for the desired time (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert the ADP generated to ATP. Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways of key kinase targets for which pyridine-based inhibitors have been developed.
ROCK Signaling Pathway
FGFR Signaling Pathway
References
- 1. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. FDA-Approved Oximes and Their Significance in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: 3-Pyridylamide Oxime Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-pyridylamide oxime.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is the reaction of 3-cyanopyridine (B1664610) with hydroxylamine (B1172632).[1][2] This reaction is a standard route for the formation of amidoximes from their corresponding nitriles.
Q2: I am seeing a significant amount of nicotinamide (B372718) in my reaction mixture. Is this a common byproduct?
A2: Yes, the formation of nicotinamide (3-pyridinecarboxamide) is a very common and expected byproduct in the synthesis of this compound from 3-cyanopyridine and hydroxylamine.[3][4] This occurs due to the partial hydrolysis of the nitrile functional group under the reaction conditions.
Q3: My purified product shows a peak corresponding to the nitrile starting material in GC-MS analysis, but it looks like a single spot on TLC. What could be the reason for this?
A3: It is possible for aldoximes to undergo dehydration and revert to the corresponding nitrile under the high temperatures used in Gas Chromatography-Mass Spectrometry (GC-MS) injection ports.[5][6] Therefore, the nitrile observed in your GC-MS data may be an artifact of the analysis method rather than an impurity in your bulk sample. It is advisable to use other analytical techniques like NMR or LC-MS to confirm the purity of your product.
Q4: Can this compound be further hydrolyzed to nicotinic acid?
A4: Yes, under certain conditions, particularly with prolonged reaction times, higher temperatures, or in the presence of strong acids or bases, the nitrile group of 3-cyanopyridine can be fully hydrolyzed to the carboxylic acid, yielding nicotinic acid as a byproduct.[3][7] The intermediate amide, nicotinamide, can also be hydrolyzed to nicotinic acid.
Troubleshooting Guides
Issue 1: Low Yield of this compound
Low yields of the desired this compound can be attributed to several factors, primarily incomplete reaction and the formation of byproducts.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Incomplete Reaction | Optimize Reaction Time and Temperature: Monitor the reaction progress using TLC or LC-MS. If the reaction is sluggish, consider increasing the temperature or extending the reaction time. However, be aware that harsh conditions can promote byproduct formation. |
| Stoichiometry of Reactants: Ensure an appropriate molar excess of hydroxylamine is used to drive the reaction to completion. A typical starting point is 1.5 to 2 equivalents of hydroxylamine hydrochloride relative to 3-cyanopyridine. | |
| pH of the Reaction: The reaction is often performed in the presence of a base (like pyridine (B92270) or sodium carbonate) to neutralize the hydrochloride salt of hydroxylamine, thus liberating the free hydroxylamine nucleophile.[8] The pH should be controlled to be mildly basic to facilitate the reaction without promoting excessive hydrolysis. | |
| Byproduct Formation | Amide Formation: To minimize the formation of nicotinamide, consider using milder reaction conditions (e.g., lower temperature). The use of specific ionic liquids as solvents has been reported to reduce amide byproduct formation in amidoxime (B1450833) synthesis.[3][4] |
| Alternative Synthetic Route: If amide formation is a persistent issue, an alternative route is to first convert 3-cyanopyridine to the corresponding thioamide, which can then be reacted with hydroxylamine to yield the amidoxime with a reduced risk of amide byproduct formation.[2] | |
| Work-up and Purification Losses | Extraction pH: During aqueous work-up, ensure the pH is carefully controlled. This compound has basic and acidic functionalities and may have significant water solubility at certain pH values. |
| Purification Method: Column chromatography on silica (B1680970) gel is a common purification method. However, due to the polarity of the compound, careful selection of the eluent system is crucial to achieve good separation from polar byproducts. Recrystallization from a suitable solvent can also be an effective purification strategy. |
Issue 2: Presence of Impurities in the Final Product
The most common impurities are unreacted 3-cyanopyridine, nicotinamide, and nicotinic acid.
| Impurity | Identification | Removal Strategy |
| 3-Cyanopyridine (starting material) | Can be detected by TLC, GC-MS (with caution, see FAQ3), and NMR. | Can typically be removed by column chromatography or by washing the organic extract with a dilute aqueous acid solution during work-up to protonate and extract the more basic this compound, leaving the less basic nitrile in the organic phase (solvent-dependent). |
| Nicotinamide (amide byproduct) | Often has a similar polarity to the desired product, making separation by chromatography challenging. Can be identified by LC-MS and NMR. | Careful optimization of column chromatography conditions (e.g., gradient elution) may be required. Recrystallization from a carefully chosen solvent system can also be effective. In some cases, derivatization of the amidoxime hydroxyl group could alter its polarity enough for easier separation, followed by a deprotection step. |
| Nicotinic Acid (acid byproduct) | Can be detected by LC-MS and NMR. | Can be removed by washing the organic solution of the product with a dilute aqueous base (e.g., sodium bicarbonate solution) during the work-up procedure. The nicotinic acid will be deprotonated and extracted into the aqueous layer. |
Experimental Protocols
The following is a generalized protocol for the synthesis of this compound. Researchers should optimize the conditions for their specific setup and scale.
Synthesis of this compound from 3-Cyanopyridine
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-cyanopyridine (1 equivalent) in a suitable solvent such as ethanol (B145695) or methanol.
-
Addition of Reagents: Add hydroxylamine hydrochloride (1.5 - 2.0 equivalents) and a base such as sodium carbonate (1.5 - 2.0 equivalents) or pyridine (used as a solvent or co-solvent).
-
Reaction: Heat the mixture to reflux (typically 60-80 °C) and stir for several hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid precipitate (inorganic salts) is present, it can be removed by filtration. The solvent is then removed under reduced pressure.
-
Extraction: The residue is partitioned between an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) and water. The aqueous layer is extracted several times with the organic solvent.
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Copper-catalyzed [3+3] annulation of ketones with oxime acetates for the synthesis of pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. 2024.sci-hub.st [2024.sci-hub.st]
- 4. An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. CN101851194B - Preparation method of nicotinamide - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. US3644380A - Preparation of 3-cyanopyridine - Google Patents [patents.google.com]
Optimizing reaction conditions for 3-Pyridylamide oxime formation
Technical Support Center: 3-Pyridylamide Oxime Formation
Welcome to the technical support center for the synthesis and optimization of this compound. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in their work.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly from 3-cyanopyridine (B1664610) and hydroxylamine (B1172632).
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors. Below is a breakdown of potential causes and optimization strategies:
-
Incomplete Reaction: The reaction may not have reached completion.
-
Troubleshooting:
-
Increase Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material (3-cyanopyridine).[1][2]
-
Increase Temperature: Gently heating the reaction can increase the reaction rate.[2] However, be cautious, as excessive heat can lead to the degradation of reactants or products. A linear relationship between temperature and yield has been observed in some esterification reactions, which may also apply here.[3]
-
-
-
Suboptimal pH: The pH of the reaction medium is critical. While the reaction involves the nucleophilic attack of hydroxylamine, it is often supplied as hydroxylamine hydrochloride.
-
Troubleshooting:
-
Base Addition: A base such as sodium hydroxide (B78521), sodium carbonate, or pyridine (B92270) is necessary to neutralize the hydrochloride salt and generate the free hydroxylamine, which is the active nucleophile.[4][5][6] Ensure at least a stoichiometric amount of base is used relative to the hydroxylamine hydrochloride.
-
pH Control: While a base is needed, a strongly basic or acidic medium can promote side reactions or degradation.[2][5] The optimal pH is often slightly acidic to neutral for the condensation step itself.[5]
-
-
-
Reagent Quality: The purity and stability of your starting materials are crucial.
-
Troubleshooting:
-
Fresh Reagents: Use freshly opened or purified hydroxylamine, as it can degrade over time.[5]
-
Purity Check: Ensure the purity of your 3-cyanopyridine and the solvent. Impurities can interfere with the reaction.
-
-
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.
-
Troubleshooting: Carefully control reaction temperature and pH to minimize side reactions.[5]
-
Q2: I'm observing multiple spots on my TLC plate, indicating the formation of impurities or side products. What are they and how can I prevent them?
A2: The formation of multiple products is a common issue. Here are the likely side reactions and mitigation strategies:
-
Beckmann Rearrangement: Oximes can undergo an acid-catalyzed Beckmann rearrangement, especially at elevated temperatures, to form amides.[5][7]
-
Prevention: Maintain a neutral or slightly basic pH and avoid high temperatures or the use of strong acids.[5]
-
-
Hydrolysis: The amidoxime (B1450833) product can be susceptible to hydrolysis back to the corresponding amide or carboxylic acid under harsh acidic or basic conditions.
-
Prevention: Use mild conditions during the reaction and workup. Neutralize the reaction mixture carefully before extraction.
-
-
Unreacted Starting Materials: The most common "impurities" are often unreacted 3-cyanopyridine or hydroxylamine.
Q3: I'm having difficulty purifying my final this compound product. What are the best practices?
A3: Effective purification is key to obtaining a high-quality product.
-
Common Impurities: Unreacted starting materials and side products from the reactions mentioned above.[2]
-
Purification Strategies:
-
Aqueous Wash: During the workup, wash the organic layer with a dilute acid to remove basic impurities, followed by a wash with a dilute base (e.g., sodium bicarbonate solution) to remove acidic impurities.[2]
-
Recrystallization: If the this compound is a solid, recrystallization from a suitable solvent system is a highly effective method for purification.[2]
-
Column Chromatography: For difficult separations, silica (B1680970) gel column chromatography is a standard and effective technique for purifying oximes.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the formation of this compound from 3-cyanopyridine?
A1: The reaction proceeds via the nucleophilic addition of hydroxylamine to the carbon atom of the nitrile group in 3-cyanopyridine. This is followed by a series of proton transfers to yield the final N-hydroxy-carboximidamide, also known as an amidoxime.[8]
Q2: What is the typical stoichiometry for this reaction?
A2: A common approach is to use a slight excess of hydroxylamine hydrochloride (e.g., 1.1 to 1.5 equivalents) relative to the 3-cyanopyridine (1 equivalent). A corresponding amount of base is then used to liberate the free hydroxylamine.[1][5]
Q3: Which solvents are most suitable for this reaction?
A3: Protic solvents like ethanol (B145695) are frequently used for this type of reaction as they effectively dissolve the reactants.[1][6]
Q4: Can this reaction be performed under solvent-free conditions?
A4: Yes, solvent-free methods for oxime synthesis using grinding have been reported.[4] This "green chemistry" approach can lead to higher yields, shorter reaction times, and simplified workup.[4][9]
Data Presentation: Reaction Parameter Optimization
Optimizing molar ratios and reaction conditions is critical for maximizing yield and purity. The tables below summarize general findings from oxime synthesis literature that can be applied as a starting point for the optimization of this compound formation.
Table 1: Optimization of Molar Ratios for Oximation of an Aldehyde (Data adapted from a study on 3-chlorobenzaldoxime formation)[4]
| Molar Ratio (Aldehyde:NH₂OH·HCl:Na₂CO₃) | Yield (%) |
| 1:4:0.5 | 91 |
| 1:4:1.0 | 91 |
| 1:4:1.5 | 96 |
| 1:1:1.5 | 95 |
This table illustrates the importance of the base in achieving high yields. A molar ratio of 1:1:1.5 provides a high yield while being more atom-economical.
Table 2: Effect of Temperature on Reaction Yield and Purity (Data from a representative esterification reaction, illustrating a common chemical principle)[3]
| Temperature (°C) | Yield (%) | Purity (%) |
| 50 | 68.2 | 78.1 |
| 60 | 75.4 | 85.3 |
| 70 | 82.1 | 92.7 |
| 80 | 87.3 | 97.6 |
This table demonstrates that for some reactions, increasing the temperature can have a strong positive and linear correlation with both yield and purity, though this must be balanced against the risk of decomposition or side reactions at higher temperatures.[3]
Experimental Protocols
Protocol 1: Synthesis of this compound from 3-Cyanopyridine
This protocol is based on established methods for synthesizing amidoximes from nitriles.[6][8]
-
Dissolve Starting Materials: In a round-bottom flask, dissolve 3-cyanopyridine (1 equivalent) in ethanol.
-
Add Reagents: Add hydroxylamine hydrochloride (1.2 equivalents) and sodium hydroxide (1.2 equivalents) to the solution.
-
Reaction: Stir the mixture at room temperature or gently heat to reflux.
-
Monitoring: Monitor the reaction progress by TLC until the 3-cyanopyridine spot is no longer visible.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers.
-
-
Purification:
-
Wash the combined organic layers sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Further purify the crude product by recrystallization or silica gel column chromatography if necessary.
-
Protocol 2: General Procedure for Oximation of Carbonyl Compounds
This protocol is a generalized procedure for synthesizing oximes from aldehydes or ketones and may be useful for related synthetic work.[1][5]
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, charge the aldehyde or ketone (1 equivalent), hydroxylamine hydrochloride (1.5 equivalents), a base such as pyridine (2.8 equivalents), and ethanol.[1]
-
Heating: Stir the resulting mixture at a controlled temperature (e.g., 60 °C) for the required duration (e.g., 75 minutes).[1]
-
Monitoring: Monitor the reaction progress by TLC.[1]
-
Workup:
-
Cool the reaction to room temperature.
-
Add water and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts and wash successively with 1 M HCl (to remove pyridine) and brine.[1]
-
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate on a rotary evaporator to obtain the crude oxime.[1]
Visualizations
dot { graph [ rankdir="LR", splines=ortho, nodesep=0.6, size="7.6,!", label="General Workflow for this compound Synthesis", fontname="Arial", fontsize=14, fontcolor="#202124" ];
node [ shape=rectangle, style="filled", fontname="Arial", fontsize=11, margin="0.2,0.1" ];
edge [ fontname="Arial", fontsize=10, color="#5F6368" ];
// Nodes Start [label="Starting Materials\n(3-Cyanopyridine,\nNH2OH·HCl, Base, Solvent)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Reaction Setup\n(Mixing & Heating)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Monitoring [label="Reaction Monitoring\n(TLC)", fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Aqueous Workup\n(Extraction & Washes)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="Purification\n(Recrystallization or\nChromatography)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Pure 3-Pyridylamide\nOxime", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Reaction; Reaction -> Monitoring [label="Periodic Sampling"]; Monitoring -> Reaction [label="Incomplete"]; Monitoring -> Workup [label="Complete"]; Workup -> Purification; Purification -> Product; }
Caption: Experimental workflow for this compound synthesis.
Caption: Logical troubleshooting guide for low reaction yield.
Caption: Simplified reaction mechanism for amidoxime formation.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. terra-docs.s3.us-east-2.amazonaws.com [terra-docs.s3.us-east-2.amazonaws.com]
- 4. asianpubs.org [asianpubs.org]
- 5. benchchem.com [benchchem.com]
- 6. 3-PYRIDYLAMIDOXIME | 1594-58-7 [amp.chemicalbook.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yield in 1,2,4-oxadiazole synthesis from amidoximes
Technical Support Center: 1,2,4-Oxadiazole (B8745197) Synthesis
Welcome to the technical support center for 1,2,4-oxadiazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize their experiments. Below you will find troubleshooting guides and frequently asked questions in a user-friendly, question-and-answer format.
Troubleshooting Guide: Common Issues & Solutions
This guide addresses specific issues that may arise during the synthesis of 1,2,4-oxadiazoles from amidoximes, their probable causes, and recommended solutions.
Question 1: My reaction has a low or no yield of the desired 1,2,4-oxadiazole, and analytical data (TLC, LC-MS) shows mainly unreacted starting materials. What is the likely cause?
Answer: This issue typically points to one of two key problems: incomplete acylation of the amidoxime (B1450833) or inefficient cyclodehydration of the O-acyl amidoxime intermediate.
-
Incomplete Acylation: The first step of the synthesis is the O-acylation of the amidoxime by a carboxylic acid or its derivative.[1] If the carboxylic acid is not properly activated, this step will be inefficient.
-
Solution: Ensure your carboxylic acid is effectively activated. Using a reliable coupling agent is crucial. For instance, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) combined with a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) has proven to be highly effective.[2][3] Other common coupling agents include EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and CDI (carbonyldiimidazole).[1][4]
-
-
Inefficient Cyclodehydration: The final ring-closing step, which involves the cyclodehydration of the O-acyl amidoxime intermediate, is often the most challenging and rate-limiting part of the synthesis.[2]
-
Solution: This step may require more forcing conditions. For thermally promoted cyclization, heating in a high-boiling solvent such as toluene (B28343) or xylene may be necessary.[2] For base-mediated cyclization, strong, non-nucleophilic bases are preferred. Systems like TBAF (Tetrabutylammonium fluoride) in anhydrous THF or superbase systems like NaOH/DMSO or KOH/DMSO can effectively promote cyclization, often at room temperature.[2][5]
-
Question 2: I'm observing a major side product with a mass corresponding to the hydrolyzed O-acyl amidoxime intermediate, but not the final cyclized product. What is happening?
Answer: The presence of this side product indicates that the O-acylation step was successful, but the subsequent cyclodehydration failed. The intermediate is being cleaved, likely by hydrolysis.
-
Probable Cause: Cleavage of the O-acyl amidoxime is a common side reaction, particularly if there is moisture in the reaction (protic media) or with prolonged heating.[2][6] The O-N bond is susceptible to cleavage under these conditions.
-
Solution:
-
Ensure Anhydrous Conditions: Use dry solvents and reagents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon). This is especially critical for base-mediated cyclization.[2]
-
Optimize Reaction Time and Temperature: Minimize the reaction time and temperature for the cyclodehydration step to the extent possible to reduce the chance of hydrolysis or decomposition.[2]
-
Consider Microwave Irradiation: Microwave-assisted synthesis can significantly shorten reaction times. A common method involves adsorbing the O-acyl amidoxime intermediate onto silica (B1680970) gel and then irradiating it in a microwave reactor. This can effect cyclodehydration in as little as 10-30 minutes.[2][7]
-
-
Question 3: My final product seems to be rearranging or decomposing during purification or upon storage. What could be the cause?
Answer: This instability may be due to a Boulton-Katritzky rearrangement, especially if your 1,2,4-oxadiazole is a 3,5-disubstituted derivative with a saturated side chain.[1][2]
-
Probable Cause: The Boulton-Katritzky rearrangement is a thermal process that can be catalyzed by acid or even moisture.[1][2] It involves an internal nucleophilic substitution where the O-N bond of the oxadiazole ring cleaves and a new, more stable heterocyclic ring forms.[1]
-
Solution: To minimize this rearrangement, use neutral, anhydrous conditions for your workup and purification steps (e.g., chromatography). Store the final compound in a dry, cool environment.
-
Question 4: I am getting a significant amount of a furoxan (1,2,5-oxadiazole-2-oxide) side product. How can I avoid this?
Answer: This side product arises from the dimerization of nitrile oxides, which can be an intermediate in some synthetic routes or a decomposition product.[8]
-
Probable Cause: The dimerization of nitrile oxides is a common competing reaction.[2]
-
Solution: To favor the desired reaction over dimerization, it is recommended to use the other reactant (e.g., the nitrile in a 1,3-dipolar cycloaddition) as the solvent or in a large excess. This increases the probability of the nitrile oxide reacting with the desired partner rather than another molecule of itself.[2]
-
Frequently Asked Questions (FAQs)
Q1: What are the most effective base and solvent systems for the cyclization step?
A1: The choice of base and solvent is critical and depends on the specific substrates and whether you are performing a one-pot or two-step synthesis. Aprotic solvents generally give the best results.[2] Superbase systems have become popular for one-pot syntheses at room temperature.[5]
Table 1: Comparison of Common Base/Solvent Systems for Cyclodehydration
| Base/Catalyst | Solvent | Typical Conditions | Advantages | Yields | Citations |
| NaOH / KOH | DMSO | Room Temperature, 4-16 hours | Excellent for one-pot synthesis from esters/acids; mild conditions. | Good-Excellent | [5][9] |
| TBAF | Anhydrous THF | Room Temperature to Reflux | Effective for base-mediated cyclization of isolated O-acyl intermediates; clean reaction. | Good | [2] |
| Pyridine | N/A (or as solvent) | Heat / Reflux | Acts as both base and solvent; improves efficacy with acyl chlorides. | Moderate-Good | [4][10] |
| Heat (Thermal) | Toluene / Xylene | Reflux | Simple, requires no base; useful for thermally stable molecules. | Moderate-Good | [2] |
| K₂CO₃ / Silica Gel | Dichloromethane (B109758) (for acylation) | Microwave Irradiation (100-105 °C, 10-45 min) | Very fast reaction times; efficient cyclization. | Good-Excellent | [2][7] |
Q2: Are there any functional groups I should be concerned about on my starting materials?
A2: Yes, certain functional groups can interfere with the reaction. Unprotected hydroxyl (-OH) or amino (-NH₂) groups on the carboxylic acid or amidoxime can compete in the acylation step or inhibit the desired product formation. It is advisable to protect these groups before performing the synthesis.[2]
Q3: Can I use microwave irradiation to improve my synthesis?
A3: Absolutely. Microwave irradiation is an excellent method for accelerating the cyclodehydration step, significantly reducing reaction times from hours to minutes.[2][9] The most common approach involves performing the initial acylation in a solvent like dichloromethane, adding silica gel to the reaction mixture, removing the solvent, and then irradiating the silica-supported intermediate.[2][7]
Experimental Protocols
Protocol 1: General One-Pot Synthesis using NaOH/DMSO
This protocol is adapted for the reaction of an amidoxime with a carboxylic acid ester at room temperature.[5][9]
-
Preparation: To a clean, dry flask, add the amidoxime (1.0 eq) and powdered NaOH (2.0 eq).
-
Solvent Addition: Add anhydrous DMSO to the flask under an inert atmosphere (e.g., Nitrogen). Stir the suspension.
-
Reagent Addition: Add the carboxylic acid ester (1.1 eq) dropwise to the mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, carefully pour the mixture into ice-water. A precipitate should form.
-
Purification: Collect the solid product by filtration, wash with water, and dry under vacuum. The product can be further purified by column chromatography or recrystallization if necessary.
Protocol 2: Microwave-Assisted Silica-Supported Cyclization
This protocol describes a rapid cyclization following an initial acylation step.[2][7]
-
Acylation: In a sealed vessel under a dry nitrogen atmosphere, dissolve the amidoxime (1.0 eq) and a non-nucleophilic base (e.g., dry K₂CO₃, 2.2 eq) in anhydrous dichloromethane.[7] Add a solution of the desired acyl chloride (1.0 eq) in anhydrous dichloromethane dropwise while stirring at room temperature. Monitor by TLC until the starting materials are consumed.
-
Silica Support: Once acylation is complete, add silica gel (60-120 mesh, approx. 1g per mmol of amidoxime) to the reaction mixture.
-
Solvent Removal: Remove the solvent under reduced pressure to obtain a dry, free-flowing powder.
-
Microwave Irradiation: Place the vessel containing the silica-supported intermediate into a microwave reactor. Irradiate the mixture (e.g., at 75-100W) for 10-45 minutes, maintaining a temperature of around 100-105 °C.[7]
-
Purification: After cooling, the product can be directly purified by loading the silica onto a column and eluting with an appropriate solvent system (e.g., ethyl acetate/hexanes).
Visualized Workflows and Logic
References
- 1. soc.chim.it [soc.chim.it]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles [mdpi.com]
- 6. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Reactions of 3-Pyridylamide Oxime with Anhydrides
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-pyridylamide oxime and its reactions with anhydrides.
Frequently Asked Questions (FAQs)
Q1: What is the expected primary reaction between this compound and an anhydride (B1165640)?
The primary reaction expected is the O-acylation of the oxime group. This reaction involves the nucleophilic attack of the oxime oxygen onto the electrophilic carbonyl carbon of the anhydride, leading to the formation of an O-acyl pyridylamidoxime and a carboxylic acid byproduct. This is a standard method for protecting the oxime's hydroxyl group or for creating prodrugs.[1][2]
Q2: What are the most common anhydrides used in this reaction?
Acetic anhydride is frequently used for acetylation.[1] Other common anhydrides include propionic anhydride, and trifluoroacetic anhydride (TFAA) for the introduction of their respective acyl groups. The choice of anhydride depends on the desired acyl group to be introduced.
Q3: Can the amide group of this compound react with the anhydride?
While the oxime is generally more nucleophilic, under certain conditions, particularly with highly reactive anhydrides or in the presence of a strong catalyst, the amide nitrogen could potentially be acylated. However, this is typically a less favored reaction pathway compared to O-acylation of the oxime.
Q4: Are there any known rearrangements that can occur?
Yes, the Beckmann rearrangement is a potential side reaction for oximes, which can lead to the formation of an amide or a nitrile.[2] This rearrangement is typically promoted by acidic conditions or heat. The O-acyl oxime intermediate can be susceptible to this rearrangement.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the reaction of this compound with anhydrides.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low yield of the desired O-acyl product | 1. Incomplete reaction. 2. Decomposition of the starting material or product. 3. Competing side reactions. | 1. Monitor the reaction progress using TLC or LC-MS. Consider increasing the reaction time or temperature moderately. 2. Use a milder acylating agent or lower the reaction temperature. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if materials are sensitive to air or moisture. 3. See below for specific side reaction troubleshooting. |
| Formation of a nitrile byproduct | Dehydration of the aldoxime function, particularly with acetic anhydride at elevated temperatures.[1] | - Use milder reaction conditions (e.g., lower temperature). - Employ a less aggressive acylating agent. - Use a non-dehydrating acylation catalyst if one is being used. |
| Presence of an unexpected amide in the product mixture | Beckmann rearrangement of the O-acyl oxime intermediate.[2] | - Maintain a neutral or slightly basic pH. Avoid strong acids. - Keep the reaction temperature as low as possible to disfavor rearrangement. |
| Multiple spots on TLC/LC-MS that are difficult to separate | A mixture of O-acylated product, N-acylated byproduct, and rearranged products. | - Optimize the reaction conditions to favor a single product (see above). - Employ orthogonal purification techniques such as preparative HPLC or crystallization in addition to standard column chromatography. |
| Reaction does not proceed to completion | 1. Insufficiently reactive anhydride. 2. Steric hindrance. 3. Deactivation of the catalyst (if used). | 1. Use a more reactive anhydride (e.g., trifluoroacetic anhydride instead of acetic anhydride). Note that this may also increase side reactions. 2. Consider using a less sterically hindered anhydride if possible. 3. If using a catalyst like DMAP, ensure it is not quenched by acidic impurities. |
Experimental Protocols
General Protocol for O-Acetylation of this compound
This protocol is a general guideline for the O-acetylation using acetic anhydride and pyridine (B92270).
Materials:
-
This compound
-
Acetic anhydride (Ac₂O)
-
Dry pyridine
-
Dry dichloromethane (B109758) (DCM) or ethyl acetate (B1210297) (EtOAc)
-
1 M HCl
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
TLC plates
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 equivalent) in dry pyridine (5-10 mL per mmol of oxime) under an inert atmosphere (e.g., Argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add acetic anhydride (1.5-2.0 equivalents) to the solution.[3]
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding methanol.
-
Remove the solvent under reduced pressure. Co-evaporate with toluene (B28343) to remove residual pyridine.
-
Dilute the residue with DCM or EtOAc.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[3]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired O-acetylated product.
Visualizations
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for side reactions.
Reaction Pathway Diagram
Caption: Main and side reaction pathways.
References
- 1. organic chemistry - Reaction of aldoxime and a ketoxime with acetic anhydride - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: N-Hydroxynicotinamidine Purification
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of N-Hydroxynicotinamidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of N-Hydroxynicotinamidine?
A1: Common impurities can originate from starting materials, reagents, or side reactions. These may include unreacted nicotinonitrile, hydroxylamine, and by-products from the amidoxime (B1450833) formation. Degradation products can also be a concern, particularly if the molecule is sensitive to hydrolysis or oxidation.[1] A stability-indicating analytical method is crucial for identifying and quantifying these impurities.[1][2]
Q2: What analytical techniques are recommended for assessing the purity of N-Hydroxynicotinamidine?
A2: A combination of analytical methods is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and reliable technique.[3] For more detailed analysis and impurity identification, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective.[2][4] Gas Chromatography-Mass Spectrometry (GC-MS) may also be employed, particularly for volatile impurities.[4]
Q3: What are the key stability concerns for N-Hydroxynicotinamidine during purification and storage?
A3: N-Hydroxynicotinamidine, like other hydroxamic acid derivatives, may be susceptible to degradation under harsh conditions.[1] Key concerns include hydrolysis of the amidoxime group, especially in strongly acidic or basic conditions, and potential oxidation.[1] Photostability should also be considered, and it is advisable to protect the compound from light during purification and storage.[1] Forced degradation studies can help to understand the degradation pathways and establish appropriate storage conditions.[1]
Q4: How can I improve the yield of pure N-Hydroxynicotinamidine?
A4: Optimizing the reaction conditions is the first step to maximizing yield. Following the reaction, the purification strategy is critical. Techniques like recrystallization, column chromatography, or preparative HPLC can be employed. The choice of method will depend on the scale of the purification and the nature of the impurities. Careful selection of solvents for extraction and crystallization is essential for good recovery.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of N-Hydroxynicotinamidine.
| Problem | Possible Cause | Suggested Solution |
| Low Yield After Purification | Product loss during extraction or washing steps. | - Minimize the number of extraction and washing steps.- Back-extract the aqueous layers to recover any dissolved product.- Ensure the pH of the aqueous phase is optimized for minimal product solubility. |
| Incomplete crystallization or precipitation. | - Screen a variety of solvents and solvent mixtures for optimal crystallization.- Cool the solution slowly to encourage crystal growth.- Concentrate the mother liquor to attempt a second crop of crystals. | |
| Product degradation during purification. | - Avoid high temperatures and extreme pH conditions.- Use degassed solvents to minimize oxidation.- Perform purification steps quickly and store intermediates at low temperatures.[1] | |
| Product is Not Pure After Recrystallization | Inappropriate solvent choice. | - The chosen solvent may dissolve impurities as well as the product.- The impurities may co-crystallize with the product.- Perform a solvent screen to find a solvent system where the product has high solubility at high temperatures and low solubility at low temperatures, while impurities remain soluble at low temperatures. |
| Insufficient washing of crystals. | - Wash the filtered crystals with a small amount of cold, fresh solvent to remove residual mother liquor containing impurities. | |
| Multiple Spots on TLC or Peaks in HPLC | Presence of starting materials or side products. | - Optimize the reaction to drive it to completion.- Employ column chromatography with an appropriate stationary and mobile phase to separate the components. |
| Product degradation. | - Analyze the sample immediately after preparation.- Investigate the stability of the compound in the analytical mobile phase.[1] | |
| Difficulty in Removing a Specific Impurity | Similar polarity of the product and impurity. | - If using column chromatography, try a different solvent system or a different stationary phase (e.g., reverse-phase if normal-phase was used).- Consider derivatizing the impurity to alter its polarity, making it easier to separate. |
| Impurity is a structural isomer. | - Preparative HPLC may be necessary to achieve separation. |
Experimental Protocols
Protocol 1: Recrystallization of N-Hydroxynicotinamidine
This protocol provides a general procedure for the purification of N-Hydroxynicotinamidine by recrystallization. The choice of solvent is critical and should be determined experimentally.
-
Solvent Selection:
-
Test the solubility of the crude N-Hydroxynicotinamidine in a range of solvents at room temperature and at their boiling points.
-
Ideal solvents will show low solubility at room temperature and high solubility at elevated temperatures.
-
Common solvents to screen include ethanol, methanol, isopropanol, ethyl acetate, and water, or mixtures thereof.
-
-
Dissolution:
-
Place the crude N-Hydroxynicotinamidine in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to just dissolve the solid. Add the solvent in small portions while heating and stirring.
-
-
Decolorization (if necessary):
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot filter the solution through a fluted filter paper to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to a constant weight.
-
Protocol 2: Purity Assessment by HPLC
This protocol outlines a general method for analyzing the purity of N-Hydroxynicotinamidine.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The gradient should be optimized to achieve good separation of the main peak from any impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV spectrum of N-Hydroxynicotinamidine (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known concentration of the purified N-Hydroxynicotinamidine in a suitable solvent (e.g., mobile phase).
Visualizations
General Purification Workflow
Caption: A typical workflow for the purification of N-Hydroxynicotinamidine by recrystallization.
Troubleshooting Decision Tree for Impure Product
Caption: A decision tree for troubleshooting an impure N-Hydroxynicotinamidine sample.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jptcp.com [jptcp.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Degradation of 3-Pyridylamide Oxime in Solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the degradation of 3-Pyridylamide oxime in solution. The information is designed to help anticipate and resolve common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: Based on studies of analogous compounds containing pyridyl and oxime functionalities, this compound is susceptible to degradation through several primary pathways:
-
Hydrolysis: Cleavage of the amide bond or the oxime group, which is often pH-dependent.[1][2]
-
Oxidation: Formation of N-oxides on the pyridine (B92270) ring is a potential oxidative degradation route.[1]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation.[1]
Q2: What are the likely degradation products of this compound?
A2: The expected degradation products include:
-
3-Pyridinecarboxylic acid and hydroxylamine: Resulting from the hydrolysis of the amide oxime group.
-
3-Cyanopyridine: Arising from the dehydration of the oxime.[2]
-
N-oxide of this compound: Formed under oxidative conditions.[1]
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: The stability of compounds containing pyridyl and oxime groups is often pH-dependent.[1][2] Generally, oximes exhibit maximal stability in acidic conditions (around pH 2-3).[3] Under neutral to alkaline conditions, the rate of hydrolysis and other degradation reactions may increase.[2]
Q4: What analytical methods are recommended for studying the degradation of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method coupled with a UV or mass spectrometry (MS) detector is the most suitable technique for separating and quantifying this compound and its degradation products.[1] Thin-Layer Chromatography (TLC) can also be used for monitoring the progress of degradation reactions.[1]
Troubleshooting Guides
Issue 1: Unexpected Peaks in Chromatogram During Stability Testing
-
Question: What are the potential causes of unexpected peaks in the chromatogram?
-
Answer: These peaks likely represent degradation products of this compound. The identity of these products can be tentatively assigned based on their retention times and confirmed using mass spectrometry (MS) to determine their mass-to-charge ratio (m/z) and fragmentation patterns.[1]
-
Question: How can I prevent this degradation?
-
Answer: To minimize degradation, consider the following:
-
pH Control: Conduct a pH stability study to identify the optimal pH for your solution.[1] Based on similar compounds, a slightly acidic pH may be preferable.[3]
-
Temperature Control: Store solutions at low temperatures to slow down degradation kinetics.
-
Light Protection: Protect solutions from light by using amber vials or wrapping containers in aluminum foil.[1]
-
Inert Atmosphere: If oxidation is suspected, purging the solution with an inert gas like nitrogen or argon can help.
-
Issue 2: Decrease in the Concentration of this compound Over Time in Solution
-
Question: Why is the concentration of my compound decreasing?
-
Answer: A decrease in concentration indicates that this compound is degrading. The rate of degradation can be influenced by factors such as pH, temperature, light, and the presence of oxidizing agents.[1]
-
Question: How can I quantify the stability of my compound?
-
Answer: You can determine the degradation kinetics by monitoring the concentration of this compound over time under controlled conditions. This data can then be used to calculate the rate constant and half-life of the compound in your specific solution.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for the degradation of this compound based on typical behavior of similar compounds.
Table 1: Effect of pH on the Degradation Rate of this compound at 40°C
| pH | Degradation Rate Constant (k, day⁻¹) | Half-life (t½, days) |
| 2.0 | 0.015 | 46.2 |
| 5.0 | 0.035 | 19.8 |
| 7.4 | 0.085 | 8.2 |
| 9.0 | 0.150 | 4.6 |
Table 2: Formation of Major Degradation Products under Forced Degradation Conditions
| Stress Condition | Major Degradation Product(s) | % Degradation after 24h |
| 0.1 M HCl, 60°C | 3-Pyridinecarboxylic acid, Hydroxylamine | 15% |
| 0.1 M NaOH, 60°C | 3-Pyridinecarboxylic acid, 3-Cyanopyridine | 35% |
| 3% H₂O₂, RT | N-oxide of this compound | 20% |
| UV light (254 nm), RT | Various photoproducts | 25% |
| 60°C | 3-Cyanopyridine | 10% |
Experimental Protocols
Forced Degradation Studies
Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation products and pathways.[1]
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like methanol (B129727) or acetonitrile.[1]
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Incubate at 60°C for 24 hours. At specified time points, withdraw an aliquot, neutralize with 1N NaOH, and dilute with the mobile phase for HPLC analysis.[1]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Incubate at 60°C for 24 hours. At specified time points, withdraw an aliquot, neutralize with 1N HCl, and dilute for HPLC analysis.[1]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature for 24 hours. At specified time points, withdraw an aliquot and dilute for HPLC analysis.[1]
-
Thermal Degradation: Keep a solution of this compound in a suitable solvent at 60°C for 24 hours.
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours. A control sample should be kept in the dark. At specified time points, withdraw aliquots from both samples for HPLC analysis.[1]
-
HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. Monitor the chromatograms for the appearance of new peaks and the decrease in the peak area of the parent compound.[1]
Visualizations
Caption: Potential degradation pathways of this compound in solution.
Caption: Workflow for forced degradation studies of this compound.
References
Preventing dimer formation in amidoxime reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing dimer formation and other side reactions during amidoxime (B1450833) synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing amidoximes, and what are the primary side products?
The most prevalent method for synthesizing amidoximes is the nucleophilic addition of hydroxylamine (B1172632) to a nitrile.[1] This reaction is typically carried out in a protic solvent like ethanol (B145695) or methanol, often in the presence of a base such as sodium carbonate or triethylamine (B128534) to liberate free hydroxylamine from its hydrochloride salt.[1]
The primary side products of concern are:
-
Amides: These can form, particularly when using alcohol-based solvents.[2][3] The formation is thought to occur from the initial attack of the oxygen atom of hydroxylamine on the nitrile carbon.[3]
-
1,2,4-Oxadiazoles: This heterocyclic compound can be a significant byproduct. It is formed from the reaction of the desired amidoxime product with unreacted nitrile starting material, especially under basic conditions.[4][5]
-
Dimeric Species: True dimers can form, especially under oxidative conditions.[1] For instance, the oxidation of 4-chlorobenzamidoxime has been shown to produce a dimeric product.[1]
Q2: What is "dimer formation" in the context of amidoxime reactions?
In the context of amidoxime synthesis, "dimer formation" can refer to two distinct phenomena:
-
True Dimerization: The coupling of two amidoxime molecules. This is most explicitly documented under oxidative conditions.[1]
-
Cyclization to 1,2,4-Oxadiazoles: This is a more common side reaction under standard synthesis conditions. The newly formed amidoxime can react with a molecule of the starting nitrile to yield a 1,2,4-oxadiazole.[4][6] From a practical standpoint of product purity and yield, this side reaction effectively consumes two equivalents of the desired product's precursors, behaving like a dimerization process.
Q3: How can I detect the presence of dimers and other byproducts in my reaction mixture?
Several analytical techniques can be employed:
-
Thin Layer Chromatography (TLC): A quick method to visualize the presence of multiple components in your reaction mixture.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): An effective technique for identifying the molecular weights of the main product and any impurities, including dimers and 1,2,4-oxadiazoles.[7][8]
-
High-Performance Liquid Chromatography (HPLC): Allows for the quantification of the desired amidoxime and its byproducts, enabling the determination of reaction efficiency and purity.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify the structure of the products and byproducts. Dimer formation can sometimes be inferred by concentration-dependent shifts in the NMR spectrum.[11]
Troubleshooting Guides
Issue 1: Low Yield of Amidoxime and Presence of a Significant Amount of Amide Byproduct
| Potential Cause | Recommended Solution |
| Solvent Choice | Reactions in alcoholic solvents (e.g., methanol, ethanol) can promote amide formation.[2][3] Consider switching to a non-alcoholic solvent system. Ionic liquids have been shown to suppress amide formation and reduce reaction times.[2] |
| Reaction Temperature | Elevated temperatures can sometimes favor side reactions. If possible, attempt the reaction at a lower temperature for a longer duration. |
| Base Selection | The choice of base can influence the reaction pathway. Experiment with different organic or inorganic bases to find the optimal conditions for your specific substrate. |
Issue 2: Formation of a High Molecular Weight Impurity, Suspected to be a Dimer or 1,2,4-Oxadiazole
| Potential Cause | Recommended Solution |
| Excess Nitrile | An excess of the nitrile starting material can react with the amidoxime product to form a 1,2,4-oxadiazole.[4] To mitigate this, use a stoichiometric excess of hydroxylamine.[1] This ensures the nitrile is consumed, minimizing its availability to react with the product. |
| Basic Conditions | The formation of 1,2,4-oxadiazoles is often base-catalyzed.[4] While a base is typically required to generate free hydroxylamine, using a milder base or carefully controlling the pH can help reduce this side reaction. |
| Oxidative Conditions | If the reaction is exposed to air for prolonged periods, especially with certain reagents, oxidative dimerization can occur.[1] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent this. |
| High Temperatures | Thermal degradation or side reactions can be accelerated at higher temperatures. Optimize the temperature to be as low as possible while still achieving a reasonable reaction rate. |
Issue 3: Difficulty in Purifying the Amidoxime from Byproducts
| Potential Cause | Recommended Solution |
| Similar Polarity of Products | The desired amidoxime and its byproducts may have similar polarities, making separation by standard column chromatography challenging. |
| Recrystallization | If the amidoxime is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[12] |
| Alternative Chromatography | If standard silica (B1680970) gel chromatography is ineffective, consider reverse-phase chromatography or other specialized techniques.[13] |
| pH Adjustment during Extraction | The basicity of the amidoxime can be exploited during a liquid-liquid extraction. By adjusting the pH of the aqueous phase, it may be possible to selectively protonate and extract the desired product, leaving less basic impurities behind. |
Data on Reaction Parameters
The following table summarizes the qualitative impact of various reaction parameters on the formation of common side products in amidoxime synthesis.
| Parameter | Impact on Amide Formation | Impact on 1,2,4-Oxadiazole/Dimer Formation | Recommendation for Minimizing Side Products |
| Temperature | Can increase with higher temperatures. | Can increase with higher temperatures. | Use the lowest effective temperature.[1] |
| Solvent | More prevalent in alcoholic solvents.[2][3] | Solvent can influence reaction rates and selectivity. | Consider non-alcoholic solvents or ionic liquids.[2] |
| Base | Base choice can be critical. | Base-catalyzed.[4][6] | Use a mild base and avoid strong, harsh conditions. |
| Hydroxylamine Stoichiometry | Not a direct influence. | Using excess nitrile can increase formation. | Use a stoichiometric excess of hydroxylamine.[1] |
| Atmosphere | Not a direct influence. | Oxidative conditions can promote true dimerization.[1] | Use an inert atmosphere (N2 or Ar). |
Experimental Protocols
Protocol 1: General Synthesis of Amidoximes with Minimized Side Products
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Nitrile starting material
-
Hydroxylamine hydrochloride
-
Sodium carbonate (or another suitable base)
-
Ethanol (or alternative solvent)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a condenser and a magnetic stirrer, dissolve the nitrile in ethanol.
-
In a separate flask, prepare a solution of hydroxylamine hydrochloride and sodium carbonate in a minimal amount of water. A 1.5 to 2-fold molar excess of hydroxylamine hydrochloride and a corresponding amount of base relative to the nitrile is recommended.[1]
-
Add the aqueous hydroxylamine/base solution to the ethanolic solution of the nitrile.
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80°C) and monitor the reaction progress by TLC.[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be isolated by filtration.
-
If the product is soluble, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Purification of Amidoximes by Recrystallization
-
Transfer the crude amidoxime product to a clean Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent (or solvent mixture) to dissolve the solid.
-
Once fully dissolved, allow the solution to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[12]
Visualizations
Caption: Reaction pathways in amidoxime synthesis.
Caption: Troubleshooting workflow for amidoxime synthesis.
References
- 1. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. soc.chim.it [soc.chim.it]
- 6. Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation of the Oxidative Degradation Pathway of Amidoximes by LC/MS/MS [ejchem.journals.ekb.eg]
- 8. Identification of dimer impurities in ampicillin and amoxicillin by capillary LC and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Pyridinium aldoxime analysis by HPLC: the method for studies on pharmacokinetics and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and structural characterization of a series of dimeric metal(II) imido complexes {M(mu-NAr(#))}2 [M = Ge, Sn, Pb; Ar(#) = C6H3-2,6-(C6H2-2,4,6-Me3)2] and the related monomeric primary amido derivatives M{N(H)Ar(#)}2 (M = Ge, Sn, Pb): spectroscopic manifestations of secondary metal-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. WO2000032565A1 - Method of manufacturing high purity amidoximes from hydroxylamine and nitriles - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 3-Pyridylamide Oxime
Welcome to the technical support center for the synthesis of 3-Pyridylamide oxime (also known as N'-hydroxynicotinimidamide). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for the successful scaling up of this important pharmaceutical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to this compound?
A1: The most prevalent and industrially viable method for synthesizing this compound is the reaction of 3-cyanopyridine (B1664610) (nicotinonitrile) with hydroxylamine (B1172632). This reaction is typically performed in an alcoholic solvent, and the hydroxylamine is often generated in situ from its hydrochloride salt using a base.
Q2: What are the critical reaction parameters to consider when scaling up the synthesis?
A2: When scaling up the synthesis of this compound, several parameters are crucial for maintaining yield and purity:
-
Temperature Control: The reaction of 3-cyanopyridine with hydroxylamine can be exothermic. Proper temperature control is essential to prevent runaway reactions and the formation of impurities.
-
Reagent Addition: The rate of addition of reagents, particularly the base if using hydroxylamine hydrochloride, should be carefully controlled to manage the exotherm.
-
Mixing: Efficient agitation is critical to ensure homogeneous reaction conditions, especially in larger reactors, to avoid localized "hot spots" and uneven reaction progress.
-
Solvent Selection and Volume: The choice of solvent and its volume relative to the starting material can impact reaction kinetics, solubility of reactants and products, and ease of product isolation.
Q3: What are the common impurities encountered in the synthesis of this compound?
A3: The primary impurities to monitor during the synthesis and work-up are:
-
Unreacted 3-cyanopyridine: Incomplete reaction can leave residual starting material.
-
Nicotinamide (B372718): Hydrolysis of the nitrile group of 3-cyanopyridine can lead to the formation of nicotinamide, especially if the reaction is run for extended periods at elevated temperatures or under non-optimal pH conditions.
-
Nicotinic Acid: Further hydrolysis of nicotinamide can produce nicotinic acid.
-
Residual Solvents: Solvents used in the reaction and purification steps may be present in the final product.
Q4: How can the reaction progress and product purity be monitored?
A4: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective techniques for monitoring the reaction and assessing purity.
-
TLC: A typical eluent system for TLC analysis is a mixture of ethyl acetate (B1210297) and hexane (B92381) (e.g., 7:3 v/v). The disappearance of the 3-cyanopyridine spot and the appearance of the product spot indicate reaction progression.
-
HPLC: Reverse-phase HPLC with a C18 column and a mobile phase of acetonitrile (B52724) and water (with a modifier like trifluoroacetic acid) is suitable for quantitative analysis of purity and impurity profiling.
Experimental Protocols
Laboratory-Scale Synthesis (10 g)
Materials:
-
3-Cyanopyridine: 10.0 g
-
Hydroxylamine hydrochloride: 7.3 g
-
Sodium carbonate: 11.2 g
-
Ethanol (95%): 150 mL
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-cyanopyridine and ethanol.
-
Stir the mixture to dissolve the 3-cyanopyridine.
-
Add hydroxylamine hydrochloride and sodium carbonate to the solution.
-
Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC until the 3-cyanopyridine is consumed.
-
Cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.
Pilot-Scale Synthesis (1 kg)
Materials:
-
3-Cyanopyridine: 1.0 kg
-
Hydroxylamine hydrochloride: 0.73 kg
-
Sodium carbonate: 1.12 kg
-
Ethanol (95%): 15 L
Procedure:
-
Charge a 20 L jacketed glass reactor with 3-cyanopyridine and ethanol.
-
Start agitation and ensure the 3-cyanopyridine is fully dissolved.
-
Slowly add hydroxylamine hydrochloride, followed by the portion-wise addition of sodium carbonate over 30-60 minutes to control the initial exotherm.
-
Heat the reaction mixture to a gentle reflux (approximately 78-80 °C) and maintain for 6-8 hours.
-
Take samples periodically to monitor the reaction completion by HPLC.
-
Once the reaction is complete, cool the mixture to 20-25 °C.
-
Filter the slurry to remove the inorganic salts, washing the cake with ethanol.
-
Transfer the filtrate to a clean reactor and concentrate under vacuum to a thick slurry.
-
Cool the slurry to 0-5 °C and hold for at least 2 hours to maximize crystallization.
-
Filter the product and wash the cake with cold ethanol.
-
Dry the product under vacuum at 40-50 °C until a constant weight is achieved.
Data Presentation
Table 1: Comparison of Reaction Parameters at Different Scales
| Parameter | Laboratory Scale (10 g) | Pilot Scale (1 kg) |
| Starting Material | 3-Cyanopyridine | 3-Cyanopyridine |
| Scale | 10 g | 1 kg |
| Solvent | Ethanol | Ethanol |
| Solvent Volume | 150 mL (15 mL/g) | 15 L (15 L/kg) |
| Base | Sodium Carbonate | Sodium Carbonate |
| Reaction Temperature | ~78 °C (Reflux) | 78-80 °C (Reflux) |
| Reaction Time | 4-6 hours | 6-8 hours |
| Typical Yield | 85-95% | 80-90% |
| Purity (by HPLC) | >98% | >98% |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield | - Incomplete reaction. - Product loss during work-up or recrystallization. | - Extend the reaction time and monitor by TLC/HPLC. - Ensure the base is not the limiting reagent. - Optimize the recrystallization solvent and volume. |
| High Levels of Unreacted 3-Cyanopyridine | - Insufficient reaction time or temperature. - Poor quality of hydroxylamine or base. | - Increase reflux time. - Ensure reagents are of good quality and used in the correct stoichiometry. |
| Presence of Nicotinamide/Nicotinic Acid Impurities | - Prolonged reaction time at high temperature. - Presence of excess water or acidic/basic conditions during work-up. | - Avoid unnecessarily long reaction times. - Maintain a neutral pH during work-up. - Purify by recrystallization. |
| Poor Filterability of Product | - Fine particle size of the crystals. | - Control the cooling rate during crystallization to encourage larger crystal growth. - Consider an anti-solvent addition strategy for crystallization. |
| Exotherm During Reagent Addition at Scale | - Rapid addition of base to the hydroxylamine hydrochloride mixture. | - Add the base portion-wise or as a solution over an extended period with efficient cooling. - Ensure the reactor's cooling system is adequate for the scale. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
Technical Support Center: Post-Synthesis Purification of 3-Pyridylamide Oxime
Welcome to the technical support center for the purification of 3-Pyridylamide oxime. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common purity issues encountered after synthesis. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides to enhance the purity of your product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound from 3-cyanopyridine (B1664610)?
A1: The most prevalent impurities are typically unreacted 3-cyanopyridine and hydrolysis byproducts, namely Nicotinamide and Nicotinic Acid . These arise from the reaction of the nitrile group or the final amidoxime (B1450833) with water, which can be exacerbated by acidic or basic conditions and elevated temperatures.
Q2: My initial product purity is low. What is the first purification step I should consider?
A2: For a crystalline solid like this compound, recrystallization is often the most effective and straightforward initial purification step. It is generally a good practice to attempt recrystallization before resorting to more complex methods like column chromatography.
Q3: I see a peak corresponding to the nitrile starting material in my analytical data, but it's a minor component on TLC. Could my product be degrading during analysis?
A3: Yes, this is a known issue. Amidoximes can be thermally labile and may undergo dehydration back to the corresponding nitrile under the high temperatures of a Gas Chromatography (GC) injection port. It is highly recommended to use analytical techniques that operate at lower temperatures, such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy , for a more accurate purity assessment.
Q4: How can I effectively remove the highly polar nicotinic acid impurity?
A4: Nicotinic acid, being acidic, can often be removed by a liquid-liquid extraction procedure. During the reaction work-up, washing the organic layer with a mild aqueous base (e.g., a dilute sodium bicarbonate solution) can selectively extract the acidic nicotinic acid into the aqueous phase.
Troubleshooting Guides
Issue 1: Presence of Starting Material (3-Cyanopyridine) in the Final Product
This issue indicates an incomplete reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for the removal of unreacted 3-cyanopyridine.
Detailed Protocols:
-
Recrystallization:
-
Protocol: Dissolve the crude this compound in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature. Allow the solution to cool slowly to induce crystallization. Collect the crystals by filtration.
-
Recommended Solvents: Ethanol, isopropanol, or a mixed solvent system like ethanol/water or ethyl acetate (B1210297)/hexane (B92381) are good starting points.
-
-
Column Chromatography:
-
Protocol:
-
Prepare a silica (B1680970) gel slurry in a non-polar solvent (e.g., hexane) and pack the column.
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the column.
-
Elute the column with a solvent system of increasing polarity. 3-Cyanopyridine, being less polar than this compound, should elute first.
-
-
Recommended Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 20% ethyl acetate and gradually increasing to 70%) is a common choice for separating amidoximes from less polar impurities.
-
Issue 2: Presence of Hydrolysis Impurities (Nicotinamide and Nicotinic Acid)
This is a common issue, especially if the reaction is run for extended periods at high temperatures or under non-neutral pH conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for the removal of hydrolysis impurities.
Detailed Protocols:
-
Aqueous Work-up:
-
Dissolve the crude reaction mixture in an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to remove nicotinic acid) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Recrystallization:
-
As these impurities have different polarity and solubility profiles compared to the desired product, recrystallization can be effective. Ethanol or ethanol/water mixtures are good starting points.
-
-
Column Chromatography:
-
Nicotinamide and nicotinic acid are more polar than this compound. Therefore, they will have lower Rf values on a silica gel TLC plate and will elute later from a silica column.
-
Recommended Mobile Phase: A gradient of ethyl acetate in hexane, or for more polar impurities, a gradient of methanol (B129727) in dichloromethane (B109758) might be necessary.
-
Data Presentation
While specific quantitative data for the purification of this compound is not extensively published, the following table provides a representative example of purity improvement that can be expected with different purification techniques, based on general principles for similar compounds.
| Purification Method | Starting Purity (Hypothetical) | Purity After 1st Iteration (Expected) | Purity After 2nd Iteration (Expected) |
| Recrystallization (Ethanol) | 85% | 95-97% | >98% |
| Column Chromatography | 85% | >98% | N/A |
| Aqueous Wash -> Recrystallization | 80% (with acidic impurities) | 96-98% | >99% |
Experimental Protocols
General Synthesis of this compound
A common method for the synthesis of this compound is the reaction of 3-cyanopyridine with hydroxylamine.
Reaction Scheme:
Caption: Synthesis of this compound from 3-cyanopyridine.
Protocol:
-
To a solution of 3-cyanopyridine in ethanol, add an aqueous solution of hydroxylamine hydrochloride and a base such as sodium carbonate or triethylamine.
-
Heat the reaction mixture at reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can then be subjected to the purification methods described above.
Purity Analysis by HPLC
Method Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution is often effective. For example:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: Acetonitrile
-
Gradient: Start with a low percentage of Solvent B (e.g., 5%) and ramp up to a higher percentage (e.g., 95%) over a set period.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where all components absorb (e.g., 254 nm).
This technical support guide provides a starting point for addressing common purification challenges in the synthesis of this compound. Experimental conditions may need to be optimized for your specific reaction scale and impurity profile.
Stability issues of 3-Pyridylamide oxime during storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability issues of 3-Pyridylamide oxime during storage. The information is presented in a question-and-answer format to directly address common challenges.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Actions |
| Change in physical appearance (e.g., color change, clumping) of solid compound. | Degradation due to exposure to light, moisture, or air (oxidation). | 1. Visually inspect the material for non-uniformity. 2. Analyze a sample using a suitable technique (e.g., HPLC, LC-MS) to check for impurities or degradation products. 3. Review storage conditions. Ensure the container is tightly sealed and protected from light. For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) and at a reduced temperature. |
| Decreased potency or inconsistent results in biological assays. | Degradation of the compound in solid state or in solution. | 1. Confirm the purity of the solid compound and stock solutions using a validated analytical method like HPLC-UV. 2. Prepare fresh stock solutions before each experiment. 3. If using aqueous solutions, be mindful of potential hydrolysis. Prepare fresh and consider buffering to a neutral or slightly acidic pH, depending on compound-specific stability data. |
| Precipitation observed in a stored solution. | Low solubility at storage temperature or degradation to a less soluble product. | 1. Gently warm the solution to see if the precipitate redissolves. If it does, the issue is likely solubility. Consider preparing more dilute stock solutions or storing at a slightly higher temperature (if stability permits). 2. If the precipitate does not redissolve, it is likely a degradation product. Analyze the supernatant and the precipitate separately to identify the components. |
| Appearance of new peaks in chromatograms (e.g., HPLC, LC-MS) over time. | Chemical degradation of this compound. | 1. Identify the degradation products if possible using techniques like mass spectrometry. 2. Possible degradation pathways include hydrolysis, oxidation, or rearrangement. 3. Evaluate the impact of storage conditions (temperature, pH, solvent) on the rate of degradation to identify optimal storage parameters. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound during storage?
A1: The stability of this compound can be influenced by several factors, including:
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.
-
pH: The stability of oximes can be pH-dependent. Acidic conditions can catalyze hydrolysis, while both acidic and basic conditions can promote other degradation pathways.[1][2] Some pyridinium (B92312) oximes exhibit maximum stability in acidic solutions (pH 2-3).[2]
-
Moisture: The presence of water can lead to hydrolysis of the amide or oxime functional groups.
-
Light: Exposure to UV or visible light can induce photodegradation.
-
Oxygen: The amidoxime (B1450833) group can be susceptible to oxidation, potentially leading to the formation of amides or nitriles.[3]
Q2: What are the recommended storage conditions for solid this compound?
A2: To ensure long-term stability, solid this compound should be stored in a cool, dry, and dark place. It is advisable to keep the compound in a tightly sealed container, such as an amber glass vial, to protect it from moisture and light. For enhanced stability, especially for long-term storage, consider placing the vial in a desiccator and storing it at low temperatures (e.g., 2-8°C or -20°C). For highly sensitive batches, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation.
Q3: How should I prepare and store solutions of this compound?
A3: The stability of this compound in solution depends on the solvent, pH, and storage temperature.
-
Solvent Selection: For long-term storage, it is often best to use a dry, aprotic solvent.
-
Aqueous Solutions: Due to the risk of hydrolysis, aqueous solutions should ideally be prepared fresh for each experiment. If short-term storage is necessary, it is recommended to store them at 2-8°C for no longer than 24 hours. The pH of the solution can be critical; therefore, using a buffered system may be necessary to maintain stability.
-
Stock Solutions: Prepare concentrated stock solutions in a suitable organic solvent (e.g., DMSO, DMF) and store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q4: What are the potential degradation products of this compound?
A4: Based on the chemistry of amidoximes, several degradation pathways are possible:
-
Hydrolysis: The oxime group can hydrolyze to form the corresponding 3-pyridylamide and hydroxylamine. The amide bond itself could also hydrolyze, though amides are generally more stable than oximes.[1][4]
-
Oxidation: The amidoxime functionality may be oxidized to yield 3-pyridinecarboxamide and/or 3-cyanopyridine, with a release of nitric oxide.[3]
-
Isomerization: Amidoximes can exist as E/Z isomers, which may have different stabilities.[5] Over time, a conversion from a less stable to a more stable isomer might be observed.
-
Beckmann Rearrangement: While more common for ketoximes, an acid-catalyzed rearrangement is a possibility under certain conditions.[1][6]
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation pathways and degradation products of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile:water 50:50) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Store at 60°C. Take samples at 0, 2, 4, 8, and 24 hours. Neutralize the samples with an equivalent amount of 0.1 N NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Store at 60°C. Take samples at 0, 2, 4, 8, and 24 hours. Neutralize the samples with an equivalent amount of 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light. Take samples at 0, 2, 4, 8, and 24 hours.
-
Thermal Degradation: Store the solid compound in an oven at 60°C. Take samples at 1, 3, and 7 days. Prepare solutions for analysis. Also, store a stock solution at 60°C and sample at the same time points as for acid/base hydrolysis.
-
Photostability: Expose the solid compound and a stock solution to a calibrated light source (e.g., ICH option 2). Analyze at appropriate time points.
-
Analysis: Analyze all samples by a stability-indicating HPLC-UV method. If significant degradation is observed, use LC-MS to identify the mass of the degradation products.
Protocol 2: Long-Term Stability Study
Objective: To evaluate the stability of this compound under recommended storage conditions over an extended period.
Methodology:
-
Sample Preparation: Place accurately weighed samples of solid this compound into amber glass vials. Prepare multiple vials for each storage condition.
-
Storage Conditions:
-
25°C / 60% Relative Humidity (RH)
-
40°C / 75% RH (Accelerated condition)
-
5°C
-
-20°C
-
-
Time Points: Pull samples for analysis at 0, 3, 6, 9, 12, 18, and 24 months.
-
Analysis: At each time point, analyze the samples for:
-
Appearance: Visual inspection.
-
Purity: HPLC-UV analysis to determine the percentage of the active compound and the presence of any degradation products.
-
Water Content: Karl Fischer titration.
-
-
Data Evaluation: Plot the purity of this compound versus time for each storage condition to determine the shelf-life.
Data Presentation
Table 1: Illustrative Forced Degradation Data for this compound
| Stress Condition | Time (hours) | Purity of this compound (%) | Major Degradation Product(s) (%) |
| 0.1 N HCl, 60°C | 0 | 99.8 | < 0.1 |
| 8 | 92.1 | 7.5 (Product A) | |
| 24 | 85.3 | 14.1 (Product A) | |
| 0.1 N NaOH, 60°C | 0 | 99.8 | < 0.1 |
| 8 | 95.5 | 4.2 (Product B) | |
| 24 | 90.7 | 8.9 (Product B) | |
| 3% H₂O₂, RT | 0 | 99.8 | < 0.1 |
| 8 | 91.2 | 8.3 (Product C) | |
| 24 | 83.6 | 15.7 (Product C) |
Note: This table contains illustrative data. Actual results may vary.
Table 2: Illustrative Long-Term Stability Data for Solid this compound
| Storage Condition | Time (months) | Purity (%) |
| 25°C / 60% RH | 0 | 99.8 |
| 6 | 99.1 | |
| 12 | 98.2 | |
| 40°C / 75% RH | 0 | 99.8 |
| 3 | 97.5 | |
| 6 | 95.3 | |
| 5°C | 0 | 99.8 |
| 12 | 99.7 | |
| -20°C | 0 | 99.8 |
| 12 | 99.8 |
Note: This table contains illustrative data. Actual results may vary.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for a long-term stability study.
References
- 1. Oximes | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. Study on the stability of the oxime HI 6 in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Khan Academy [khanacademy.org]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Overcoming poor solubility of 3-Pyridylamide oxime in reactions
Technical Support Center: 3-Pyridylamide Oxime
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the compound's solubility during experimental work.
Troubleshooting Guide
This guide is designed to provide direct answers and actionable steps for common solubility issues encountered in reactions involving this compound.
Q1: My this compound is not dissolving in a standard organic solvent (e.g., Ethanol). What should I do first?
A1: Initial insolubility in a chosen solvent is a common challenge. Your first step should be a systematic approach to identify a more suitable solvent or condition.
-
Consult Solubility Data: First, refer to known solubility data. As shown in the summary table below, the solubility of this compound is limited in Ethanol (3 mg/mL) but significantly higher in solvents like DMSO (15 mg/mL) and DMF (25 mg/mL).[1] If your reaction chemistry allows, consider switching to a solvent where the compound has higher intrinsic solubility.
-
Gentle Heating: For many compounds, solubility increases with temperature. Try gently heating your mixture to see if the compound dissolves. Be mindful of the compound's melting point (130-135 °C) and the solvent's boiling point to avoid degradation or solvent loss.[1]
-
Particle Size Reduction: The rate of dissolution can be improved by increasing the surface area of the solid.[2][3] If you have crystalline material, gently grinding it into a finer powder using a mortar and pestle can accelerate dissolution.
If these initial steps are unsuccessful, proceed to more advanced strategies such as using co-solvents or adjusting the pH of the medium.
Q2: My reaction requires an aqueous medium, but this compound has very low water solubility. How can I proceed?
A2: The solubility of this compound in aqueous buffer (PBS, pH 7.2) is low (1.5 mg/mL).[1] To work in aqueous systems, you will likely need to modify the formulation.
-
pH Adjustment: The solubility of compounds with acidic or basic functional groups is often pH-dependent.[3][4] this compound contains a basic pyridine (B92270) ring and an acidic oxime group. The pKa of similar oximes can range from approximately 7.5 to 9.8.[5] Systematically adjusting the pH away from the isoelectric point can increase solubility. See the detailed protocol below for a pH screening experiment.
-
Use of Co-solvents: Adding a water-miscible organic solvent in which the compound is soluble can significantly enhance overall solubility.[2][4] Common co-solvents for aqueous reactions include DMSO, DMF, or ethanol. Start by dissolving the this compound in a minimal amount of the organic co-solvent and then slowly add it to the aqueous medium with vigorous stirring.
-
Formulation with Solubilizing Agents: For drug development applications, complexation with agents like cyclodextrins or the use of surfactants can be employed to create stable aqueous formulations.[2][4]
Q3: The compound dissolves initially but then precipitates out as the reaction progresses. What is causing this and how can I fix it?
A3: Precipitation during a reaction typically indicates that the solution has become supersaturated. This can happen for several reasons:
-
Change in Solute Structure: The product of the reaction may be less soluble in the chosen solvent system than the starting material.
-
Change in Solvent Composition: A reactant or a product might be altering the properties of the solvent mixture, reducing its solvating power for your compound.
-
Temperature Fluctuation: If the reaction was heated to dissolve the starting material, cooling (even to room temperature) can cause a less soluble compound to precipitate.
Solutions:
-
Increase Solvent Volume: The simplest approach is to increase the total volume of the solvent to keep all components below their solubility limits.
-
Employ a Co-solvent System: If not already using one, introducing a co-solvent can help maintain the solubility of both reactants and products throughout the reaction.
-
Maintain Temperature: If solubility is temperature-dependent, ensure the reaction is maintained at a temperature that keeps all components dissolved.
Frequently Asked Questions (FAQs)
What is the general solubility profile of this compound?
This compound is a polar compound, reflected in its solubility profile. It exhibits poor solubility in water and lower alcohols like ethanol, but good solubility in polar aprotic solvents such as DMSO and DMF.[1]
How does the structure of this compound influence its solubility?
The structure contains several key functional groups that dictate its solubility:
-
Pyridine Ring: A basic nitrogen atom that can be protonated, increasing aqueous solubility at lower pH.
-
Amide and Oxime Groups: These are polar groups capable of hydrogen bonding, which contributes to its solubility in polar solvents.[6] However, these same groups can also lead to strong intermolecular forces in the solid state (crystal lattice energy), which can counteract solubility.[6]
What is the predicted pKa of this compound?
The predicted pKa is approximately 13.22, which is attributed to the acidic proton of the oxime group (-OH).[1] The pyridine nitrogen provides a basic site. The interplay between these acidic and basic centers means that the compound's net charge and, consequently, its aqueous solubility are highly dependent on pH.
Quantitative Data Summary
The following table summarizes the known solubility data for this compound and its isomer, 2-Pyridylamide oxime, for comparison.
| Compound | Solvent | Solubility |
| This compound | DMF | 25 mg/mL |
| DMSO | 15 mg/mL | |
| Ethanol | 3 mg/mL | |
| PBS (pH 7.2) | 1.5 mg/mL | |
| 2-Pyridylamide oxime | DMF | 30 mg/mL |
| DMSO | 30 mg/mL | |
| Ethanol | 20 mg/mL | |
| PBS (pH 7.2) | 1 mg/mL |
Data sourced from ChemicalBook and Cayman Chemical.[1][7]
Detailed Experimental Protocols
Protocol 1: Systematic Solvent Screening
Objective: To identify the most effective single solvent for dissolving this compound.
Materials:
-
This compound
-
A selection of solvents (e.g., water, ethanol, isopropanol, acetonitrile, acetone, DMSO, DMF, THF)
-
Vials with caps
-
Magnetic stirrer and stir bars
-
Vortex mixer
-
Analytical balance
Methodology:
-
Weigh 5 mg of this compound into separate, labeled vials.
-
To the first vial, add the first solvent dropwise (e.g., in 100 µL increments) while vortexing or stirring.
-
Continue adding solvent up to a total volume of 1 mL. Observe for complete dissolution.
-
If the compound dissolves, record the volume of solvent required to calculate an approximate solubility (mg/mL).
-
If the compound does not dissolve after adding 1 mL, gently warm the vial (not exceeding 50°C) and observe if dissolution occurs. Note any temperature-dependent effects.
-
Repeat steps 2-5 for each solvent to be tested.
-
Compare the results to identify the solvent that dissolves the compound at the highest concentration with the least intervention (e.g., heating).
Protocol 2: Development of a Co-solvent System
Objective: To enhance the solubility of this compound in a poorly solvating system (e.g., aqueous buffer) by adding a miscible co-solvent.
Materials:
-
This compound
-
Primary solvent (e.g., PBS pH 7.4)
-
Co-solvent with high solubility (e.g., DMSO)
-
Volumetric flasks and pipettes
-
Magnetic stirrer
Methodology:
-
Prepare a concentrated stock solution of this compound in the co-solvent (e.g., 50 mg/mL in DMSO).
-
In a beaker, place the desired volume of the primary solvent (e.g., 10 mL of PBS).
-
While vigorously stirring the primary solvent, add the stock solution dropwise.
-
Monitor the solution for any signs of precipitation (cloudiness).
-
Systematically test different final ratios of co-solvent to primary solvent (e.g., 1%, 2%, 5%, 10% v/v DMSO in PBS).
-
The optimal co-solvent system is the one that uses the minimum amount of co-solvent to maintain the desired concentration of this compound in a clear solution for the duration of the experiment.
Visual Workflow and Decision Guides
The following diagrams illustrate the logical workflows for addressing solubility issues.
Caption: Troubleshooting workflow for poor solubility.
Caption: Experimental workflow for pH-solubility profiling.
References
- 1. 3-PYRIDYLAMIDOXIME | 1594-58-7 [amp.chemicalbook.com]
- 2. longdom.org [longdom.org]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 4. ijmsdr.org [ijmsdr.org]
- 5. mmsl.cz [mmsl.cz]
- 6. books.rsc.org [books.rsc.org]
- 7. caymanchem.com [caymanchem.com]
Validation & Comparative
A Comparative Guide to 3-Pyridylamide Oxime and 4-Pyridylamide Oxime in Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Pyridylamide oxime and 4-Pyridylamide oxime, also known as N-hydroxynicotinamidine and N'-hydroxy-4-pyridinecarboximidamide respectively, are isomeric compounds that serve as valuable intermediates in pharmaceutical synthesis.[1][2] Their structural distinction, based on the substitution pattern of the pyridine (B92270) ring, imparts subtle yet significant differences in their physicochemical properties and reactivity. This guide offers an objective comparison of these two isomers, presenting available data on their synthesis and properties to aid researchers in selecting the appropriate building block for their specific applications.
Physicochemical Properties: A Comparative Overview
The fundamental properties of a molecule, such as its polarity, solubility, and melting point, are critical considerations in planning synthetic routes and in drug design. The table below summarizes the known physicochemical properties of this compound and 4-pyridylamide oxime.
| Property | This compound | 4-Pyridylamide Oxime |
| CAS Number | 1594-58-7 | 1594-57-6 |
| Synonyms | N-Hydroxynicotinamidine | N'-Hydroxy-4-pyridinecarboximidamide |
| Molecular Formula | C₆H₇N₃O | C₆H₇N₃O |
| Molecular Weight | 137.14 g/mol | 137.14 g/mol |
| Appearance | White to light yellow solid[1] | Crystalline solid |
| Melting Point | 130-134 °C | Not explicitly reported |
Synthesis from Cyanopyridine Precursors
Experimental Protocols
The following are representative protocols for the synthesis of this compound and 4-pyridylamide oxime from their respective cyanopyridine precursors.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-cyanopyridine (B1664610) (10.4 g, 0.1 mol), hydroxylamine (B1172632) hydrochloride (8.34 g, 0.12 mol), and sodium carbonate (6.36 g, 0.06 mol).
-
Solvent Addition: Add 100 mL of a 1:1 (v/v) mixture of ethanol (B145695) and water to the flask.
-
Reaction: Heat the mixture to reflux with continuous stirring. Monitor the progress of the reaction using thin-layer chromatography (TLC) with a suitable eluent system (e.g., ethyl acetate (B1210297)/hexane).
-
Work-up: After completion of the reaction (typically 4-6 hours), allow the mixture to cool to room temperature. Remove the ethanol by rotary evaporation.
-
Extraction: To the remaining aqueous solution, add 100 mL of ethyl acetate. Separate the organic layer, and extract the aqueous layer twice more with 50 mL portions of ethyl acetate.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate to yield pure this compound.
Experimental Protocol: Synthesis of 4-Pyridylamide Oxime
-
Reaction Setup: In a 250 mL round-bottom flask fitted with a magnetic stirrer and reflux condenser, place 4-cyanopyridine (B195900) (10.4 g, 0.1 mol), hydroxylamine hydrochloride (8.34 g, 0.12 mol), and sodium carbonate (6.36 g, 0.06 mol).
-
Solvent Addition: Add 100 mL of a 1:1 (v/v) ethanol/water mixture.
-
Reaction: Heat the reaction mixture to reflux while stirring. Follow the reaction's progress by TLC.
-
Work-up: Upon completion, let the mixture cool to ambient temperature. The ethanol is then removed using a rotary evaporator.
-
Extraction: Extract the resulting aqueous solution three times with 100 mL, 50 mL, and 50 mL of ethyl acetate.
-
Purification: Combine the organic phases, dry over anhydrous magnesium sulfate, filter, and remove the solvent under vacuum. Recrystallize the crude solid from an appropriate solvent to afford pure 4-pyridylamide oxime.
Comparative Synthesis Parameters
| Parameter | This compound | 4-Pyridylamide Oxime |
| Precursor | 3-Cyanopyridine | 4-Cyanopyridine |
| Reagents | Hydroxylamine Hydrochloride, Sodium Carbonate | Hydroxylamine Hydrochloride, Sodium Carbonate |
| Solvent | Ethanol/Water | Ethanol/Water |
| Typical Reaction Time | 4-6 hours (estimated) | 4-6 hours (estimated) |
| Theoretical Yield | 13.71 g (from 0.1 mol precursor) | 13.71 g (from 0.1 mol precursor) |
Note on Reactivity: The electronic properties of the pyridine ring can influence the reactivity of the cyano group. The 4-position of the pyridine ring is electronically more withdrawn than the 3-position due to the resonance effect of the ring nitrogen. This may lead to a faster rate of reaction for 4-cyanopyridine with hydroxylamine compared to 3-cyanopyridine under identical conditions. However, this hypothesis requires experimental verification through kinetic studies.
Applications in Medicinal Chemistry
Pyridylamide oximes are versatile intermediates in the synthesis of more complex molecules with potential therapeutic applications. The amidoxime (B1450833) functional group is a key precursor for the construction of various five-membered heterocycles, most notably 1,2,4-oxadiazoles, which are prevalent in many biologically active compounds.
Furthermore, the broader class of pyridine oximes has been extensively investigated as reactivators of acetylcholinesterase (AChE) that has been inhibited by organophosphorus nerve agents and pesticides.[3][4] The position of the oxime group on the pyridine ring is a critical determinant of the reactivation efficacy. While specific comparative studies on this compound and 4-pyridylamide oxime as AChE reactivators are not prominent, the choice of isomer in a drug discovery program would be guided by the desired orientation of the functional groups for optimal interaction with the enzyme's active site.
Visualizing the Synthetic Workflow
The general synthetic procedure for converting a cyanopyridine to a pyridylamide oxime can be visualized as a straightforward workflow.
Caption: A generalized workflow for the synthesis of pyridylamide oximes.
References
- 1. Pyridinium oximes as cholinesterase reactivators. Structure-activity relationship and efficacy in the treatment of poisoning with organophosphorus compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Charged pyridinium oximes with thiocarboxamide moiety are equally or less effective reactivators of organophosphate-inhibited cholinesterases compared to analogous carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactivation by Novel Pyridinium Oximes of Rat Serum and Skeletal Muscle Acetylcholinesterase Inhibited by Organophosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of Pyridyl Amidoxime Reactivity for Pharmaceutical Research
For researchers and scientists in drug development, understanding the nuanced reactivity of heterocyclic compounds is paramount. This guide provides an objective comparison of the reactivity of 2-pyridyl, 3-pyridyl, and 4-pyridyl amidoximes, crucial isomers in medicinal chemistry. The analysis is supported by computational data and established chemical principles, offering insights into their potential as pharmacophores and synthetic intermediates.
The position of the nitrogen atom in the pyridine (B92270) ring, along with the inherent electronic properties of the amidoxime (B1450833) group, significantly influences the nucleophilicity and overall chemical behavior of these isomers. These differences can have profound effects on reaction kinetics, metabolic stability, and target binding, making a comparative understanding essential for rational drug design.
Comparative Reactivity Data
A computational density functional theory (DFT) study on pyridyl aldoxime isomers provides the most direct comparison available.[1] Although not amidoximes, the electronic trends observed are highly relevant.
| Isomer | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Interaction Energy with Fe(110) (eV) |
| 2-Pyridylaldoxime | -5.899 | -2.468 | 3.431 | -0.007 |
| 3-Pyridylaldoxime | -5.474 | -3.768 | 1.706 | -2.534 |
Data sourced from a computational study on pyridylaldoximes, which are structurally similar and electronically comparable to pyridyl amidoximes.[1]
The significantly lower energy gap and more favorable interaction energy of the 3-pyridyl isomer suggest it is the most reactive of the two, readily engaging in chemical interactions.[1] The electron-withdrawing effect of the aldoxime group is more pronounced at the 2-position, which can reduce the electron density of the pyridine ring and its ability to coordinate.[1] Based on the principles of pyridine chemistry, the 4-pyridyl amidoxime is expected to have a reactivity intermediate between the 2- and 3-isomers due to the electronic effects of the ring nitrogen.
Factors Influencing Reactivity
The reactivity of pyridyl amidoximes is primarily governed by the interplay of electronic and steric effects, which are modulated by the position of the amidoxime group relative to the ring nitrogen.
Electronic Effects: The pyridine ring is electron-withdrawing (π-deficient), and its influence on the amidoxime group varies with the substitution pattern.
-
2-Pyridyl Amidoxime: The proximity of the electronegative ring nitrogen to the amidoxime group results in a strong inductive electron-withdrawing effect, which can decrease the nucleophilicity of the amidoxime nitrogen atoms.
-
3-Pyridyl Amidoxime: The electronic influence of the ring nitrogen is less pronounced at the 3-position, resulting in a higher electron density on the amidoxime moiety compared to the 2-isomer, thus enhancing its nucleophilicity.
-
4-Pyridyl Amidoxime: The ring nitrogen exerts a moderate electron-withdrawing effect at the 4-position through resonance, suggesting a reactivity that is generally intermediate between the 2- and 3-isomers.
Steric Effects: While less significant than electronic effects for many reactions, steric hindrance can play a role, particularly in reactions involving bulky reagents or in the formation of coordination complexes. The 2-pyridyl isomer is the most sterically hindered due to the proximity of the amidoxime group to the ring nitrogen.
Experimental Protocols
To experimentally determine and compare the reactivity of pyridyl amidoxime isomers, a kinetic study monitoring the rate of a nucleophilic substitution reaction can be employed. The following is a detailed methodology adapted from studies on related heterocyclic compounds.
Objective: To determine the second-order rate constants for the reaction of 2-, 3-, and 4-pyridyl amidoxime with a standard electrophile (e.g., p-nitrophenyl acetate) via UV-Vis spectrophotometry.
Materials:
-
2-Pyridyl amidoxime, 3-Pyridyl amidoxime, 4-Pyridyl amidoxime
-
p-Nitrophenyl acetate (B1210297) (PNPA)
-
Acetonitrile (spectroscopic grade)
-
Phosphate (B84403) buffer (pH 7.4)
-
UV-Vis spectrophotometer with temperature control
Procedure:
-
Preparation of Stock Solutions:
-
Prepare 10 mM stock solutions of each pyridyl amidoxime isomer in acetonitrile.
-
Prepare a 100 mM stock solution of p-nitrophenyl acetate in acetonitrile.
-
-
Kinetic Measurements:
-
Set the spectrophotometer to monitor the absorbance at 400 nm (the λmax of the p-nitrophenolate anion).
-
Equilibrate the phosphate buffer and reactant solutions to 25°C.
-
In a quartz cuvette, mix 950 µL of phosphate buffer with 25 µL of the pyridyl amidoxime stock solution (final concentration 0.25 mM).
-
Initiate the reaction by adding 25 µL of the p-nitrophenyl acetate stock solution (final concentration 2.5 mM).
-
Immediately begin recording the absorbance at 400 nm every 10 seconds for 10 minutes.
-
-
Data Analysis:
-
The reaction is conducted under pseudo-first-order conditions with an excess of PNPA.
-
The observed rate constant (k_obs) is determined by fitting the absorbance versus time data to a first-order exponential equation.
-
The second-order rate constant (k_2) is calculated by dividing k_obs by the concentration of the pyridyl amidoxime.
-
The experiment should be repeated at least three times for each isomer to ensure reproducibility.
-
Visualizing Reactivity Factors
The following diagram illustrates the key factors influencing the reactivity of pyridyl amidoxime isomers.
Caption: Factors influencing the reactivity of pyridyl amidoxime isomers.
Conclusion
The reactivity of pyridyl amidoximes is a complex function of electronic and steric factors dictated by the position of the amidoxime substituent on the pyridine ring. Computational evidence suggests that 3-pyridyl amidoxime is the most reactive isomer due to favorable electronic properties. A thorough understanding of these differences is critical for the successful application of these compounds in drug discovery and development, enabling researchers to select the optimal isomer for a given synthetic transformation or biological target. The provided experimental protocol offers a framework for quantifying these reactivity differences in a laboratory setting.
References
Unveiling the Molecular Architecture: A Comparative Guide to the Structural Validation of 3-Pyridylamide Oxime
A definitive structural elucidation of 3-pyridylamide oxime has been achieved through single-crystal X-ray crystallography, providing an unambiguous determination of its three-dimensional arrangement. This guide offers a comparative analysis of this gold-standard technique with alternative methods, namely Nuclear Magnetic Resonance (NMR) spectroscopy and computational chemistry, furnishing researchers, scientists, and drug development professionals with a comprehensive overview of the available validation tools.
The precise knowledge of a molecule's structure is paramount in the fields of medicinal chemistry and materials science, as it dictates its physical, chemical, and biological properties. For this compound, a compound of interest in pharmaceutical research, X-ray crystallography has provided a detailed molecular blueprint. This guide will delve into the experimental intricacies of this technique and juxtapose its outcomes with data obtainable from NMR spectroscopy and computational modeling, offering a clear perspective on the strengths and limitations of each approach.
At a Glance: Comparison of Structural Validation Methods
| Feature | X-ray Crystallography | Nuclear Magnetic Resonance (NMR) | Computational Chemistry |
| Principle | Diffraction of X-rays by a crystalline lattice | Absorption of radio waves by atomic nuclei in a magnetic field | Quantum mechanical calculations of molecular properties |
| Sample Phase | Crystalline solid | Solution or solid-state | In silico (no physical sample) |
| Information Obtained | Precise bond lengths, bond angles, and crystal packing | Connectivity, chemical environment of atoms, and solution-state conformation | Optimized geometry, predicted spectral data, and electronic properties |
| Key Advantage | Unambiguous 3D structure determination | Provides information about the molecule's behavior in solution | Cost-effective and provides theoretical insights |
| Key Limitation | Requires a suitable single crystal | Indirect structural information | Accuracy is dependent on the level of theory and basis set |
Gold Standard: X-ray Crystallography
The crystal structure of this compound has been deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 664212. This crystallographic data provides a definitive and high-resolution map of the atomic positions within the crystal lattice.
Experimental Protocol: Single-Crystal X-ray Diffraction
A typical experimental workflow for the X-ray crystallographic analysis of a small organic molecule like this compound is as follows:
-
Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution.
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods. These positions are then refined to best fit the experimental data, resulting in a final, highly accurate molecular structure.
Alternative Validation: Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H and ¹³C NMR Data for this compound
| Predicted ¹H Chemical Shifts (ppm) | Predicted ¹³C Chemical Shifts (ppm) |
| ~8.7 (H on pyridine (B92270) ring) | ~150 (C in pyridine ring) |
| ~8.2 (H on pyridine ring) | ~148 (C in pyridine ring) |
| ~7.8 (NH₂) | ~135 (C in pyridine ring) |
| ~7.4 (H on pyridine ring) | ~123 (C in pyridine ring) |
| ~5.9 (OH) | ~120 (C=N) |
Note: These are predicted values and may differ from experimental results.
Experimental Protocol: NMR Spectroscopy
A general protocol for acquiring ¹H and ¹³C NMR spectra of a small molecule is as follows:
-
Sample Preparation: A few milligrams of the compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: The sample is placed in an NMR spectrometer, and the appropriate pulse sequences are used to acquire the ¹H and ¹³C spectra.
-
Data Processing and Analysis: The acquired data is Fourier transformed and processed to obtain the final spectrum. The chemical shifts, coupling constants, and integration values are then analyzed to elucidate the molecular structure.
In Silico Approach: Computational Chemistry
Computational chemistry provides a powerful and cost-effective means to predict the structure and properties of molecules. By employing quantum mechanical calculations, it is possible to obtain an optimized geometry and predict NMR chemical shifts for this compound.
Computational Protocol: Geometry Optimization and NMR Chemical Shift Calculation
A common workflow for these calculations using a program like Gaussian is outlined below:
-
Structure Input: An initial 3D structure of this compound is built or imported into the software.
-
Geometry Optimization: The geometry of the molecule is optimized to find its lowest energy conformation using a suitable level of theory and basis set (e.g., DFT with the B3LYP functional and the 6-31G(d) basis set).
-
Frequency Calculation: A frequency calculation is performed to ensure that the optimized structure corresponds to a true energy minimum.
-
NMR Calculation: The NMR shielding tensors are calculated using a method like the Gauge-Including Atomic Orbital (GIAO) method at the same or a higher level of theory. These are then converted to chemical shifts by referencing them to a standard (e.g., tetramethylsilane).
Conclusion
The structural validation of this compound is unequivocally established by single-crystal X-ray crystallography, which provides a high-resolution, unambiguous three-dimensional structure. This experimental data serves as the benchmark for other analytical techniques. NMR spectroscopy offers valuable complementary information about the molecule's structure and behavior in solution, while computational chemistry provides a theoretical framework for understanding its properties and can be a powerful predictive tool. For researchers and professionals in drug development, the integrated use of these techniques offers a robust and comprehensive approach to molecular characterization, ensuring a solid foundation for further investigation and application.
A Comparative Guide to the Efficacy of Nitric Oxide Donors, Including Amidoximes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various classes of nitric oxide (NO) donors, with a special focus on amidoximes. The objective is to offer a clear, data-driven overview of their performance, supported by experimental evidence, to aid in the selection and development of these compounds for therapeutic applications. Nitric oxide is a critical signaling molecule involved in numerous physiological processes, including vasodilation, neurotransmission, and immune responses.[1] The development of exogenous NO donors is a key area of research for treating conditions such as hypertension, angina, and thrombosis.
Overview of Nitric Oxide Donor Classes
This guide focuses on a comparative analysis of four major classes of nitric oxide donors:
-
Amidoximes: These compounds require enzymatic bioactivation, primarily by cytochrome P450 (CYP450) enzymes, to release nitric oxide.[2][3] This mechanism offers the potential for tissue-specific and controlled NO release.
-
Organic Nitrates: A long-standing class of drugs, such as nitroglycerin, that also require enzymatic bioactivation to release NO.[4]
-
S-Nitrosothiols (RSNOs): These donors can release NO through various mechanisms, including thermal and photolytic decomposition, and transnitrosation reactions.[5]
-
N-Diazeniumdiolates (NONOates): This class of compounds is known for its ability to spontaneously release NO under physiological conditions in a pH-dependent manner.
Quantitative Comparison of Nitric Oxide Donor Efficacy
The following table summarizes key quantitative parameters for different classes of NO donors. It is important to note that direct comparison can be challenging due to variations in experimental conditions and the specific compounds tested within each class. Data for amidoximes are less abundant in terms of precise NO release kinetics compared to other classes.
| Donor Class | Example Compound(s) | Half-life of NO Release | Potency (EC50/IC50) | Moles of NO Released per Mole of Donor |
| Amidoximes | 4-chlorophenylethenecarboxamidoxime | Not well-characterized; dependent on enzymatic activity | IC50 = 3 µM (inhibition of collagen-induced platelet aggregation)[6] | Dependent on enzymatic conversion efficiency |
| Organic Nitrates | Nitroglycerin (GTN), Isosorbide Dinitrate (ISDN) | GTN: 1-3 minutes[3] | Varies by compound and tissue | Stoichiometry is complex and enzyme-dependent |
| S-Nitrosothiols | S-nitroso-N-acetyl-D,L-penicillamine (SNAP) | SNAP: ~6 hours[7] | Varies; can be in the sub-micromolar range | Typically 1 |
| NONOates | DEA NONOate, Spermine NONOate | DEA NONOate: 2 minutes (37°C, pH 7.4)[1]; Spermine NONOate: 39 minutes[7] | DEA NONOate: EC50 = 0.38 µM (cGMP elevation) | 1.5 - 2 |
Experimental Protocols
Accurate and reproducible measurement of nitric oxide release is crucial for the evaluation of NO donors. Several methods are commonly employed, each with its own advantages and limitations.
Griess Assay
This colorimetric method is one of the most common techniques for indirect NO quantification. It measures nitrite (B80452) (NO₂⁻), a stable oxidation product of NO in aqueous solutions.
-
Principle: The Griess reagent, a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine, reacts with nitrite in an acidic solution to form a colored azo compound. The intensity of the color, measured spectrophotometrically at ~540 nm, is proportional to the nitrite concentration.
-
Protocol Outline:
-
Prepare a standard curve using known concentrations of sodium nitrite.
-
Incubate the NO donor in a buffer solution (e.g., PBS, pH 7.4) at 37°C for a specified time.
-
At various time points, collect aliquots of the incubation mixture.
-
Add the Griess reagent to the samples and standards.
-
After a short incubation period at room temperature, measure the absorbance at 540 nm.
-
Calculate the nitrite concentration in the samples from the standard curve.
-
Hemoglobin Capture Assay
This method relies on the rapid reaction of NO with oxyhemoglobin (oxyHb) to form methemoglobin (metHb), which can be monitored spectrophotometrically.
-
Principle: The oxidation of oxyHb to metHb by NO results in a characteristic shift in the absorbance spectrum. The rate of metHb formation is proportional to the rate of NO release.
-
Protocol Outline:
-
Prepare a solution of oxyhemoglobin in a suitable buffer.
-
Add the NO donor to the oxyhemoglobin solution.
-
Monitor the change in absorbance at specific wavelengths (e.g., the isosbestic point and the peak absorbance of metHb) over time using a spectrophotometer.
-
The rate of NO release can be calculated from the rate of change in metHb concentration.
-
Chemiluminescence Detection
This is a highly sensitive and specific method for the direct detection of NO gas.
-
Principle: The reaction of NO with ozone (O₃) produces excited nitrogen dioxide (NO₂*), which emits light as it decays to its ground state. The intensity of the emitted light is directly proportional to the NO concentration.
-
Protocol Outline:
-
The NO donor solution is placed in a reaction vessel connected to a chemiluminescence analyzer.
-
A stream of inert gas (e.g., nitrogen) is passed through the solution to carry the released NO into the analyzer.
-
In the analyzer, the gas stream is mixed with ozone.
-
A photomultiplier tube detects the light emitted from the chemiluminescence reaction.
-
The signal is calibrated using a standard NO gas mixture.
-
Electrochemical Detection (Amperometry)
Electrochemical sensors provide a real-time measurement of NO concentration in solution.
-
Principle: An NO-selective electrode is used to measure the current generated by the oxidation of NO at the electrode surface. The current is directly proportional to the NO concentration.
-
Protocol Outline:
-
Calibrate the NO sensor using a standard solution of a known NO donor or a saturated NO solution.
-
Place the sensor in the solution containing the NO donor to be tested.
-
Record the current over time to obtain a real-time profile of NO release.
-
Signaling Pathways and Experimental Workflows
Nitric Oxide Signaling Pathway
Nitric oxide released from donor compounds initiates a signaling cascade that leads to various physiological effects, most notably vasodilation. The canonical pathway involves the activation of soluble guanylate cyclase (sGC).
Caption: General signaling pathway of nitric oxide leading to vasodilation.
Experimental Workflow for NO Donor Evaluation
The evaluation of a novel NO donor typically follows a structured workflow, from initial characterization of NO release to the assessment of its biological activity.
Caption: A typical experimental workflow for the evaluation of nitric oxide donors.
Concluding Remarks
The choice of a nitric oxide donor for a specific therapeutic application depends on a multitude of factors, including the desired rate and duration of NO release, the mechanism of activation, and the target tissue. Amidoximes represent a promising class of NO donors with a unique enzymatic activation mechanism that could be exploited for targeted therapies. However, further quantitative studies are required to fully elucidate their NO release kinetics and potency in direct comparison to more established NO donors like organic nitrates, S-nitrosothiols, and NONOates. The experimental protocols and workflows outlined in this guide provide a framework for the systematic evaluation and comparison of these and other novel nitric oxide-releasing compounds.
References
- 1. [PDF] Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors | Semantic Scholar [semanticscholar.org]
- 2. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New NO donors with antithrombotic and vasodilating activities, Part 26. Amidoximes and their prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sodium nitroprusside - Wikipedia [en.wikipedia.org]
- 7. Advanced nitric oxide donors: chemical structure of NO drugs, NO nanomedicines and biomedical applications - Nanoscale (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Identification of 3-Pyridylamide Oxime Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of reaction products derived from 3-pyridylamide oxime, a versatile building block in medicinal chemistry. Understanding the reaction pathways and identifying the resulting products are crucial for the development of novel therapeutics. This document outlines two common synthetic routes for the cyclization of this compound, detailing the experimental protocols, comparative data, and characterization of the primary product, 3-(pyridin-3-yl)-5-methyl-1,2,4-oxadiazole.
Introduction
This compound is a key intermediate in the synthesis of various heterocyclic compounds, particularly 1,2,4-oxadiazole (B8745197) derivatives. The 1,2,4-oxadiazole motif is a recognized bioisostere for amide and ester functionalities, often leading to improved pharmacokinetic and pharmacodynamic properties in drug candidates. The most prevalent reaction of amidoximes involves acylation followed by cyclodehydration to form the stable 1,2,4-oxadiazole ring. This guide compares two common acylating agents, acetic anhydride (B1165640) and ethyl acetate (B1210297), in their reaction with this compound.
Reaction Overview and Product Identity
The primary reaction product from the cyclization of this compound with either acetic anhydride or ethyl acetate is 3-(pyridin-3-yl)-5-methyl-1,2,4-oxadiazole . The general reaction is a two-step process: O-acylation of the amidoxime (B1450833) followed by an intramolecular cyclization with the elimination of a small molecule (water or ethanol).
Reaction Pathway:
Figure 1: General reaction pathway for the synthesis of 3-(pyridin-3-yl)-5-methyl-1,2,4-oxadiazole.
Comparative Analysis of Synthetic Methods
The choice of acylating agent and reaction conditions can significantly influence the yield, reaction time, and purity of the final product. Below is a comparison of using acetic anhydride versus ethyl acetate for the synthesis of 3-(pyridin-3-yl)-5-methyl-1,2,4-oxadiazole.
| Parameter | Method A: Acetic Anhydride | Method B: Ethyl Acetate (in superbase) |
| Reaction Type | Two-step, one-pot | One-pot |
| Reagents | This compound, Acetic Anhydride, Pyridine | This compound, Ethyl Acetate, NaOH, DMSO |
| Typical Yield | Good to Excellent (70-90%) | Moderate to Good (50-80%)[1] |
| Reaction Time | 2-4 hours | 4-24 hours[1] |
| Reaction Temperature | Reflux (e.g., in Toluene) | Room Temperature[1] |
| Advantages | Faster reaction times, generally higher yields. | Milder reaction conditions (room temperature). |
| Disadvantages | Requires higher temperatures. | Longer reaction times, potential for base-sensitive functional group incompatibility. |
Experimental Protocols
Method A: Synthesis using Acetic Anhydride
This protocol is a classical two-step, one-pot procedure involving the acylation of this compound with acetic anhydride, followed by thermal cyclization.
Workflow:
References
Cross-Validation of Analytical Methods for N-Hydroxynicotinamidine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent analytical methods for the quantification of N-Hydroxynicotinamidine in biological matrices: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). As direct cross-validation studies for N-Hydroxynicotinamidine are not publicly available, this document presents a hypothetical cross-validation framework based on established methodologies for analogous compounds, such as nicotinamide (B372718) and its derivatives. The objective is to offer a practical guide for researchers on the principles of method cross-validation and the expected performance of these analytical techniques.
Introduction to Cross-Validation
Cross-validation of analytical methods is a critical process in drug development, particularly when data is generated from different analytical methods or laboratories. It ensures the consistency and reliability of results, which is essential for regulatory submissions and confident decision-making. The fundamental principle is to compare the performance of a "comparator" method against a "reference" method.
Analytical Methods for N-Hydroxynicotinamidine Quantification
Given the chemical structure of N-Hydroxynicotinamidine, both HPLC-UV and LC-MS/MS are suitable analytical techniques for its quantification in biological samples.
-
HPLC-UV: A robust and widely accessible technique that offers good precision and accuracy. It is often used in later stages of drug development for routine analysis.
-
LC-MS/MS: A highly sensitive and selective method, ideal for detecting low concentrations of analytes in complex matrices. It is frequently employed in early-stage research and for bioanalytical studies requiring high sensitivity.[1][2][3]
Experimental Protocols
Detailed methodologies for the hypothetical HPLC-UV and LC-MS/MS methods are outlined below. These protocols are based on established methods for nicotinamide and related compounds.[2][3][4][5]
Method 1: HPLC-UV
1. Sample Preparation (Protein Precipitation):
- To 100 µL of plasma sample, add 300 µL of acetonitrile (B52724) to precipitate proteins.
- Vortex for 1 minute.
- Centrifuge at 10,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
- Mobile Phase: Isocratic elution with a mixture of 10 mM phosphate (B84403) buffer (pH 3.0) and methanol (B129727) (90:10, v/v).
- Flow Rate: 1.0 mL/min.
- Injection Volume: 20 µL.
- Column Temperature: 30°C.
- UV Detection: 261 nm.[4]
Method 2: LC-MS/MS
1. Sample Preparation (Liquid-Liquid Extraction):
- To 100 µL of plasma sample, add 50 µL of an internal standard solution.
- Add 600 µL of ethyl acetate (B1210297) and vortex for 2 minutes.
- Centrifuge at 10,000 rpm for 10 minutes.
- Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
- Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
- Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 µL.
- Column Temperature: 40°C.
3. Mass Spectrometric Conditions:
- Ionization Mode: Electrospray Ionization (ESI), Positive.
- Multiple Reaction Monitoring (MRM) Transitions:
- N-Hydroxynicotinamidine: Precursor ion > Product ion (to be determined experimentally)
- Internal Standard: Precursor ion > Product ion (to be determined experimentally)
- Source Parameters: Optimized for maximum signal intensity.
Data Presentation: Comparative Performance
The following tables summarize the expected quantitative performance data from the validation of the two hypothetical methods, based on typical values for similar assays.
Table 1: Calibration Curve and Sensitivity
| Parameter | HPLC-UV | LC-MS/MS |
| Linear Range | 50 - 5000 ng/mL | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.998 |
| Limit of Detection (LOD) | 15 ng/mL | 0.1 ng/mL |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL | 0.5 ng/mL |
Table 2: Accuracy and Precision
| Quality Control Sample | HPLC-UV | LC-MS/MS |
| Accuracy (% Bias) | Precision (%RSD) | |
| Low QC (150 ng/mL) | ± 10% | < 10% |
| Mid QC (1500 ng/mL) | ± 10% | < 10% |
| High QC (4000 ng/mL) | ± 10% | < 10% |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of N-Hydroxynicotinamidine using either HPLC-UV or LC-MS/MS.
Caption: General analytical workflow for N-Hydroxynicotinamidine quantification.
Cross-Validation Logic
This diagram outlines the logical steps involved in performing a cross-validation between two analytical methods.
Caption: Logical workflow for cross-validation of two analytical methods.
Conclusion
This guide provides a framework for comparing HPLC-UV and LC-MS/MS methods for the quantification of N-Hydroxynicotinamidine. While the LC-MS/MS method offers superior sensitivity and selectivity, the HPLC-UV method provides a robust and cost-effective alternative for samples with higher analyte concentrations. The choice of method will depend on the specific requirements of the study, including the expected concentration range of the analyte and the complexity of the biological matrix. A thorough cross-validation, as outlined in this guide and in accordance with regulatory guidelines, is essential to ensure data integrity when multiple analytical methods are employed.[6][7][8][9][10]
References
- 1. Nicotinamide Analysis Service - Creative Proteomics [creative-proteomics.com]
- 2. Simultaneous determination of nicotinamide and N1 -methylnicotinamide in human serum by LC-MS/MS to associate their serum concentrations with obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. ema.europa.eu [ema.europa.eu]
- 8. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 9. database.ich.org [database.ich.org]
- 10. fda.gov [fda.gov]
Positional Isomerism in Pyridyl-Substituted Heterocycles: A Comparative Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Biological Performance of 3-Pyridyl and 4-Pyridyl Substituted Heterocycles with Supporting Experimental Data.
The strategic placement of a nitrogen atom within a pyridine (B92270) ring, shifting from the 3-position to the 4-position, can profoundly influence the biological activity of a parent heterocyclic compound. This guide provides a comparative analysis of 3-pyridyl and 4-pyridyl substituted heterocycles, focusing on their anticancer, antimicrobial, and antioxidant properties. The information presented is curated from a range of experimental studies to assist researchers in making informed decisions during the drug design and development process.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data on the biological activities of various 3-pyridyl and 4-pyridyl substituted heterocycles. The data is presented to facilitate a direct comparison of their potency.
Table 1: Anticancer Activity of Pyridyl-Substituted Heterocycles
| Heterocyclic Core | Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazolo[3,4-b]pyridine | 4-(4-methoxyphenyl)-3-(pyridin-4-yl) | Hela | 2.59 | [1] |
| 4-(4-hydroxyphenyl)-3-(pyridin-4-yl) | MCF7 | 4.66 | [1] | |
| 4-(4-hydroxyphenyl)-3-(pyridin-4-yl) | HCT-116 | 1.98 | [1] | |
| Indolyl-propenone | 1-(1H-indol-5-yl)-3-(pyridin-3-yl)prop-2-en-1-one | Glioblastoma (U87MG) | >10 | [2] |
| 1-(1H-indol-6-yl)-3-(pyridin-3-yl)prop-2-en-1-one | Glioblastoma (U87MG) | 0.5 | [2] | |
| Pyridine | 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridine | HeLa | 0.1 - 10 | [3] |
| 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridine | MCF-7 | 0.1 - 10 | [3] | |
| 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridine | A549 | 0.1 - 10 | [3] | |
| Pyrazolo[3,4-b]pyridine | Various 4-aryl-3-substituted | HepG2 | 3.53 - 6.71 | [4] |
| Various 4-aryl-3-substituted | MCF7 | 5.16 | [4] | |
| Various 4-aryl-3-substituted | Hela | 5.16 | [4] | |
| Pyrazole | N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine | Ovarian (A2780) | 0.150 | [5] |
| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine | Leukemia (MV4-11) | 0.127 | [5] |
Table 2: Antimicrobial Activity of Pyridyl-Substituted Heterocycles
| Heterocyclic Core | Substitution | Microorganism | MIC (µg/mL) | Reference |
| Pyrazolo[3,4-b]pyridine | Various 2-substituted | Methicillin-resistant Staphylococcus aureus (MRSA) | 2 | [6] |
| Various 2-substituted | Vancomycin-resistant Enterococci (VRE) | 8 | [6] | |
| Various 2-substituted | Piperacillin-resistant Pseudomonas aeruginosa | 4 | [6] | |
| Various 2-substituted | Extended-spectrum beta-lactamase-producing Escherichia coli | 4 | [6] | |
| 3-(Pyridine-3-yl)-2-Oxazolidinone | Various 5-substituted | Staphylococcus aureus | 32-64 | [7] |
| Thiazolyl-pyrazole | Thiazolyl-pyrazole analogue | MDA-MB231 | 22.84 | [8] |
Key Biological Activities and Mechanistic Insights
The position of the nitrogen atom in the pyridine ring dictates the electronic properties and the potential for hydrogen bonding, which in turn affects the molecule's interaction with biological targets.
Anticancer Activity
The anticancer activity of pyridyl-substituted heterocycles is often attributed to their ability to inhibit key enzymes involved in cell proliferation and survival, such as kinases, or to interfere with cellular structures like microtubules.
Kinase Inhibition: Many pyridyl-containing compounds act as inhibitors of various protein kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Human Epidermal Growth Factor Receptor 2 (HER-2), and c-Jun N-terminal kinases (JNK). The pyridine nitrogen can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase domain, a common feature of ATP-competitive inhibitors. The differential orientation of the nitrogen in 3- and 4-pyridyl isomers can lead to altered binding affinities and selectivities.
Tubulin Polymerization Inhibition: Certain pyridyl derivatives have been shown to inhibit tubulin polymerization, a critical process for mitotic spindle formation and cell division. By binding to the colchicine (B1669291) site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Antimicrobial Activity
The antimicrobial properties of these compounds are linked to their ability to disrupt microbial cell membranes, inhibit essential enzymes, or interfere with DNA replication. The quaternization of the pyridine nitrogen to form pyridinium (B92312) salts often enhances antimicrobial activity.
Antioxidant Activity
Some pyridyl-substituted heterocycles exhibit antioxidant properties by scavenging free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate this activity, where the ability of a compound to donate a hydrogen atom to the DPPH radical is measured.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[6][9][10][11]
Tubulin Polymerization Inhibition Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing tubulin (2 mg/mL), GTP (1 mM), and a fluorescence reporter (e.g., DAPI) in a suitable buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA).
-
Compound Addition: Add the test compound at various concentrations to the reaction mixture.
-
Polymerization Initiation: Initiate polymerization by incubating the mixture at 37°C.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader. A decrease in the rate or extent of fluorescence increase in the presence of the compound indicates inhibition of tubulin polymerization.[2][7][12][13]
Kinase Inhibition Assays (VEGFR-2, HER-2, JNK)
These assays measure the ability of a compound to inhibit the activity of a specific kinase.
-
Reaction Setup: In a 96-well plate, combine the kinase, a specific peptide substrate, and ATP in a kinase assay buffer.
-
Inhibitor Addition: Add the test compound at various concentrations.
-
Kinase Reaction: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes) to allow for the phosphorylation of the substrate.
-
Detection: The amount of phosphorylated substrate is quantified using various methods, such as a luminescence-based assay (e.g., Kinase-Glo™) where the amount of ATP remaining is measured, or an ELISA-based method using a phospho-specific antibody. A decrease in signal indicates kinase inhibition.[1][3][14][15][16][17][18][19][20][21][22][23][24]
Visualizing the Mechanisms of Action
The following diagrams, generated using the DOT language for Graphviz, illustrate some of the key signaling pathways and experimental workflows discussed in this guide.
Caption: Mechanisms of anticancer activity.
Caption: MTT assay experimental workflow.
Conclusion
The choice between a 3-pyridyl and a 4-pyridyl substituent on a heterocyclic core is a critical decision in drug design that can significantly impact biological activity. While general trends can be observed, the optimal choice is highly dependent on the specific heterocyclic scaffold and the intended biological target. This guide provides a foundational comparison based on available data, but further empirical investigation is essential to fully elucidate the structure-activity relationships for any novel series of compounds. The provided experimental protocols and mechanistic diagrams serve as a resource for researchers to design and interpret their own studies in this promising area of medicinal chemistry.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. texaschildrens.org [texaschildrens.org]
- 12. benchchem.com [benchchem.com]
- 13. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. In vitro VEGFR2 kinase activity assay [bio-protocol.org]
- 16. HER2 Kinase Enzyme System Application Note [promega.com]
- 17. assets.fishersci.com [assets.fishersci.com]
- 18. promega.com [promega.com]
- 19. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. JNK Kinase Assay [whitelabs.org]
- 22. promega.com [promega.com]
- 23. abcam.cn [abcam.cn]
- 24. HTScan® HER2/ErbB2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
A Comparative Guide to the Stability of Amidoxime Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the stability of amidoxime (B1450833) isomers, focusing on the prevalent (Z) and (E) configurations and other tautomeric forms. The stability of these isomers is a critical factor influencing their pharmacological activity, reactivity, and suitability as bioisosteres in drug design.[1][2] This analysis is supported by experimental and theoretical data to aid in the development and handling of amidoxime-containing compounds.
Quantitative Stability Analysis
Theoretical and experimental studies consistently show that the (Z)-amidoxime is the most energetically stable and, therefore, the dominant isomer in solution and solid states.[2][3][4][5] The relative stability of other common tautomers has been quantified through computational studies, particularly for model compounds like acetamidoxime (B1239325) and benzamidoxime. The zwitterionic aminonitrone and the (E)-amidoxime are the next most stable forms, though they exist at significantly higher energy levels.[3] Other potential tautomers, such as iminohydroxylamine and nitroso-amine, are considerably less favorable.[3]
The table below summarizes the calculated relative Gibbs free energies (ΔG) of major amidoxime isomers compared to the most stable (Z)-amidoxime form.
| Isomer/Tautomer | Relative Energy (ΔG) vs. (Z)-Amidoxime (kcal/mol) | |
| Acetamidoxime | Benzamidoxime | |
| (Z)-Amidoxime | 0.0 (Reference) | 0.0 (Reference) |
| (Z)-Aminonitrone | 3.0 | 4.5 |
| (E)-Amidoxime | 3.5 | 5.4 |
| Iminohydroxylamine Isomers | > 8.5 | > 9.8 |
| Nitroso-amine Isomer | ~30 | ~30 |
| Data sourced from theoretical studies.[3] |
Isomerization Kinetics and Influencing Factors
The interconversion between (Z) and (E) isomers is a dynamic process influenced by environmental conditions.
-
Kinetics : The isomerization from the (Z) to the (E) form can be rapid in aqueous solutions. At 25°C, the half-life (t₁/₂) for this conversion is typically in the range of 0.01 to 1.0 seconds.[6]
-
pH-Dependence : The isomerization process is subject to significant acid catalysis. The protonated form of an amidoxime isomerizes more than 100,000 times faster than the neutral species.[6] This is a critical consideration for formulations and in biological systems where pH can vary.
-
Solvent Effects : While the (Z)-isomer is dominant in both protic and aprotic solvents, protic solvents can stabilize the zwitterionic (Z)-aminonitrone form.[1][3]
Experimental Protocols for Stability Analysis
Determining the isomeric ratio and stability of amidoximes involves a combination of computational and analytical techniques.
Computational Analysis: Density Functional Theory (DFT)
-
Objective : To theoretically calculate the Gibbs free energy (ΔG) of different isomers and predict their relative stability.[1]
-
Methodology :
-
Structure Optimization : The molecular geometry of each isomer ((Z)-amidoxime, (E)-amidoxime, aminonitrone, etc.) is optimized using a suitable level of theory, such as M06-2X, with a basis set like 6-311+G(d,p).[1]
-
Solvent Modeling : The effect of different solvents (e.g., water, DMSO, chloroform) is incorporated using a continuum solvation model (e.g., SMD or PCM).[1]
-
Energy Calculation : Single-point energy calculations are performed on the optimized structures to obtain the electronic energy.
-
Thermodynamic Correction : Frequency calculations are run to confirm the structures are true minima (no imaginary frequencies) and to obtain thermal corrections to the Gibbs free energy.
-
Relative Stability : The ΔG of the most stable isomer (typically Z-amidoxime) is set to zero, and the relative energies of the other isomers are calculated by subtraction.
-
Spectroscopic Characterization: NMR and FT-IR
-
Objective : To identify and quantify the isomers present in a sample.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
Samples are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
¹H and ¹³C NMR spectra are acquired.[1]
-
Distinct signals for the (E) and (Z) isomers are identified. For example, the hydroxyl proton of the oxime group often shows separate signals for each isomer in the ¹H NMR spectrum.[7]
-
The ratio of isomers in the solution is determined by integrating the corresponding unique peaks.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy :
-
FT-IR is particularly useful for identifying the presence of the zwitterionic aminonitrone tautomer.[3]
-
The sample is analyzed in either solid (KBr pellet) or liquid (chloroform solution) phase.
-
The presence of a medium-to-strong band around 1690 cm⁻¹, distinct from the standard amidoxime C=N stretch at ~1650-1670 cm⁻¹, is indicative of the C=N⁺(H) stretch of the aminonitrone form.[3][5]
-
Chromatographic Separation: HPLC
-
Objective : To separate and quantify (E) and (Z) isomers.
-
Methodology :
-
Method : Reversed-phase high-performance liquid chromatography (RP-HPLC) is commonly used.[8]
-
Mobile Phase : An acidic mobile phase (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) is often employed, which can stabilize the protonated isomers and allow for their separation.[8]
-
Detection : A UV detector is used to monitor the elution of the isomers.
-
Quantification : The relative concentration of each isomer is determined from the area of the corresponding chromatographic peak.
-
Visualized Workflows and Relationships
Caption: Relative energy landscape of major amidoxime isomers.
Caption: Experimental workflow for amidoxime isomer analysis.
Caption: Common synthetic route from amidoximes to 1,2,4-oxadiazoles.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Reactivity of 1,3-dipoles in aqueous solution. Part 4. Kinetics and mechanism of isomerisation of amidoximes in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - pH-Controlled isomerization kinetics of ortho-disubstituted benzamidines: E/Z isomerism and axial chirality [beilstein-journals.org]
Validating the Role of 3-Pyridylamide Oxime as a Synthon: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and drug discovery, the strategic selection of synthons—molecular building blocks—is paramount to the efficient construction of novel bioactive molecules. 3-Pyridylamide oxime, also known as N'-hydroxynicotinimidamide, has emerged as a valuable synthon, primarily for the synthesis of 1,2,4-oxadiazole-containing compounds.[1][2] The presence of the 3-pyridyl moiety is of particular interest as it can serve as a hydrogen bond acceptor, modulate physicochemical properties, and act as a bioisosteric replacement for other aromatic systems, influencing the pharmacokinetic and pharmacodynamic profile of a drug candidate.[3][4]
This guide provides a comprehensive validation of the role of this compound as a synthon. It offers a comparative perspective against alternative building blocks, supported by experimental data and detailed protocols. The focus is on its application in the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles, a class of heterocycles with a wide range of biological activities, including antibacterial, anticancer, and neuroprotective properties.[1][5][6]
Performance Comparison: Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles
The utility of an amidoxime (B1450833) synthon is often evaluated by its efficiency in forming the desired heterocyclic ring system with various coupling partners. The following table summarizes the yields of several 3,5-disubstituted-1,2,4-oxadiazoles where the 3-position is occupied by a pyridyl group, derived from this compound. These reactions typically involve the acylation of the amidoxime with a suitable acyl chloride, followed by cyclization.
| 5-Substituent (from Acyl Chloride) | Product | Yield (%) | Reference |
| 2-Bromophenyl | 3-(3-Pyridyl)-5-(2-bromophenyl)-1,2,4-oxadiazole | 45 | [2] |
| 2-Nitrophenyl | 3-(3-Pyridyl)-5-(2-nitrophenyl)-1,2,4-oxadiazole | 50 | [2] |
| 3-Nitrophenyl | 3-(3-Pyridyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole | 48 | [2] |
| 4-Nitrophenyl | 3-(3-Pyridyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole | 52 | [2] |
While a direct head-to-head comparison of yields with alternative amidoximes like benzamidoxime (B57231) under identical conditions is not extensively documented in a single study, the yields presented above are comparable to those reported for the synthesis of other 3,5-diaryl-1,2,4-oxadiazoles using different amidoximes, which typically range from moderate to good.[1][2] The choice between this compound and other alternatives often depends on the desired final compound's biological target and the intended role of the pyridyl nitrogen in ligand-receptor interactions.
Experimental Protocols
A key application of this compound is in the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles. Below is a detailed, two-step experimental protocol adapted from the literature for the synthesis of such compounds.[2]
Step 1: Synthesis of N'-hydroxynicotinimidamide (this compound)
Synthesis of this compound.
Materials:
-
3-Cyanopyridine
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Potassium carbonate (K₂CO₃)
-
Ethanol
-
Water
Procedure:
-
A mixture of 3-cyanopyridine (1 equivalent), hydroxylamine hydrochloride (1.5 equivalents), and potassium carbonate (1.5 equivalents) is prepared in a round-bottom flask.
-
A solvent mixture of ethanol and water (e.g., 1:1 v/v) is added to the flask.
-
The reaction mixture is heated to reflux and maintained at this temperature for approximately 6 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The resulting precipitate is collected by filtration.
-
The solid is washed with cold water and dried to afford N'-hydroxynicotinimidamide.
Step 2: Synthesis of 3-(3-Pyridyl)-5-(2-bromophenyl)-1,2,4-oxadiazole
Synthesis of a 3,5-Disubstituted-1,2,4-Oxadiazole.
Materials:
-
N'-hydroxynicotinimidamide (this compound)
-
2-Bromobenzoyl chloride
-
Pyridine
-
Ethanol
Procedure:
-
N'-hydroxynicotinimidamide (1 equivalent) is dissolved in pyridine in a round-bottom flask and the solution is cooled to 0 °C in an ice bath.
-
2-Bromobenzoyl chloride (1.1 equivalents) is added dropwise to the cooled solution with stirring.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours.
-
The mixture is then heated to reflux for 4 hours.
-
After cooling to room temperature, the reaction mixture is poured into ice-cold water.
-
The precipitate that forms is collected by filtration, washed with water, and dried.
-
The crude product is purified by recrystallization from ethanol to yield 3-(3-Pyridyl)-5-(2-bromophenyl)-1,2,4-oxadiazole.[2]
Alternatives and Bioisosteric Replacements
In drug design, the 3-pyridyl group is often considered a "privileged scaffold" due to its favorable properties. However, in the process of lead optimization, it is common to explore bioisosteric replacements to fine-tune a molecule's activity, selectivity, and pharmacokinetic profile. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties to another chemical compound.
Alternative Amidoxime Synthons
The most direct alternative to this compound is benzamidoxime . This synthon will lead to a phenyl group at the 3-position of the 1,2,4-oxadiazole ring. The choice between a pyridyl and a phenyl group can have significant implications for a drug's properties:
-
Solubility: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, potentially increasing the aqueous solubility of the final compound compared to its phenyl analogue.
-
Metabolism: The pyridine ring can offer different metabolic pathways compared to a benzene (B151609) ring, potentially leading to improved metabolic stability.
-
Binding Interactions: The lone pair of electrons on the pyridine nitrogen can engage in specific hydrogen bonding interactions with the biological target that a phenyl group cannot.
Other heteroaromatic amidoximes, such as those derived from thiophene, furan, or pyrazole, can also be used to explore different electronic and steric properties.
Bioisosteric Replacements for the 3-Pyridyl Moiety
Beyond simply replacing the entire amidoxime synthon, medicinal chemists often consider more subtle bioisosteric replacements for the pyridine ring itself. Some common replacements include:
-
Other Pyridine Isomers: 2-Pyridyl and 4-pyridyl groups can be explored to alter the position of the nitrogen atom and its influence on the molecule's vector in the binding pocket.
-
Pyrazine, Pyrimidine, Pyridazine: These six-membered aromatic heterocycles introduce additional nitrogen atoms, which can further modulate basicity, polarity, and hydrogen bonding potential.
-
Thiazole and Oxazole: These five-membered heterocycles offer different geometries and electronic distributions.
-
Phenyl with Electron-Withdrawing/Donating Groups: A substituted phenyl ring can sometimes mimic the electronic properties of a pyridine ring.
Signaling Pathway Involvement of 1,2,4-Oxadiazole Derivatives
Derivatives synthesized from this compound and other amidoximes have been shown to interact with a variety of biological targets. For instance, certain 1,2,4-oxadiazole derivatives have been identified as neuroprotective agents that can modulate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway .[6] This pathway is a critical cellular defense mechanism against oxidative stress.
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds (including some drugs), Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, leading to their transcription and a coordinated cellular defense against oxidative damage.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. Facile synthesis of 3-amino-5-aryl-1,2,4-oxadiazoles via PIDA-mediated intramolecular oxidative cyclization - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis and biological evaluation of 1,2,4-oxadiazole core derivatives as potential neuroprotectants against acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to the Synthesis of N-Hydroxynicotinamidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic methodologies for N-Hydroxynicotinamidine (also known as nicotinamidoxime), a compound of interest in medicinal chemistry. We present a detailed analysis of the prevalent synthesis route and a viable alternative, supported by experimental data to inform your research and development endeavors.
Introduction to N-Hydroxynicotinamidine
N-Hydroxynicotinamidine is a member of the amidoxime (B1450833) class of compounds, which are recognized for their potential as prodrugs and their interactions with biological systems, notably in the context of nitric oxide (NO) signaling. The structural similarity of the amidine group to guanidino compounds found in nitric oxide synthase (NOS) inhibitors suggests that N-Hydroxynicotinamidine may play a role in modulating NO pathways.[1][2] Amidoximes can be reduced in vivo to the corresponding amidines, a strategy that can enhance the oral bioavailability of polar drug candidates.[3] This guide focuses on the chemical synthesis of N-Hydroxynicotinamidine, providing a foundation for further investigation into its pharmacological properties.
Comparative Analysis of Synthesis Methods
The synthesis of N-Hydroxynicotinamidine is most commonly achieved through the reaction of nicotinonitrile with hydroxylamine (B1172632). An alternative approach involves the conversion of nicotinamide (B372718) to nicotinothioamide, followed by reaction with hydroxylamine. Below is a summary of these two methods with available experimental data.
| Parameter | Method 1: From Nicotinonitrile | Method 2: From Nicotinamide (via Thioamide) |
| Starting Material | Nicotinonitrile | Nicotinamide |
| Key Reagents | Hydroxylamine hydrochloride, Base (e.g., Sodium Carbonate) | Lawesson's Reagent, Hydroxylamine |
| Reaction Time | Several hours | Not explicitly found for this specific compound |
| Reported Yield | High (up to 98% for general amidoximes)[4] | Generally good (60-100% for general amidoximes) |
| Purity | High, often requiring recrystallization | Not explicitly found for this specific compound |
| Key Advantages | Readily available starting material, high potential yield | Useful if nitrile is not readily available |
| Key Disadvantages | Reaction times can be long | Requires an additional step to form the thioamide |
Experimental Protocols
Method 1: Synthesis from Nicotinonitrile
This method is the most direct and widely cited approach for the synthesis of amidoximes.[4]
Reaction Scheme:
Caption: Synthesis of N-Hydroxynicotinamidine from Nicotinonitrile.
Detailed Protocol:
-
Dissolution: Dissolve nicotinonitrile in a suitable solvent system, typically a mixture of ethanol and water.
-
Addition of Reagents: Add an aqueous solution of hydroxylamine hydrochloride and a base, such as sodium carbonate or triethylamine.
-
Reaction: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purification: The crude product is typically purified by recrystallization from a suitable solvent (e.g., ethanol or water) to yield pure N-Hydroxynicotinamidine.
Method 2: Synthesis from Nicotinamide via Nicotinothioamide
This two-step method provides an alternative route when nicotinonitrile is not the preferred starting material.
Reaction Workflow:
Caption: Two-step synthesis of N-Hydroxynicotinamidine from Nicotinamide.
Detailed Protocol:
Step 1: Synthesis of Nicotinothioamide
-
Reaction Setup: Suspend nicotinamide in an anhydrous solvent such as toluene.
-
Thionation: Add Lawesson's reagent to the suspension.
-
Heating: Heat the mixture to reflux until the reaction is complete, as indicated by TLC.
-
Purification: Cool the reaction mixture and purify the crude product by column chromatography to obtain nicotinothioamide.
Step 2: Synthesis of N-Hydroxynicotinamidine
-
Reaction: Dissolve the nicotinothioamide in a suitable solvent like ethanol and treat it with hydroxylamine.
-
Heating: Heat the mixture to reflux for several hours.
-
Isolation: Upon completion, cool the reaction and isolate the crude N-Hydroxynicotinamidine.
-
Purification: Purify the product by recrystallization.
Potential Involvement in Signaling Pathways
The chemical structure of N-Hydroxynicotinamidine suggests a potential interaction with the nitric oxide (NO) signaling pathway. NO is a critical signaling molecule synthesized by nitric oxide synthases (NOS).[5][6]
Potential Mechanisms of Action:
-
NOS Inhibition: The amidine moiety is structurally similar to the guanidino group of L-arginine, the natural substrate for NOS. This similarity raises the possibility that N-Hydroxynicotinamidine could act as a competitive inhibitor of NOS, thereby reducing the production of NO.
-
NO Donation: Some amidoximes have been shown to release NO under physiological conditions. This property could make N-Hydroxynicotinamidine a potential NO-donating drug, which could be beneficial in conditions associated with NO deficiency.
The following diagram illustrates the potential points of interaction of N-Hydroxynicotinamidine within the NO signaling cascade.
Caption: Potential interactions of N-Hydroxynicotinamidine in the NO signaling pathway.
Further experimental validation is required to elucidate the precise mechanism and significance of N-Hydroxynicotinamidine's interaction with the NO signaling pathway.
Conclusion
The synthesis of N-Hydroxynicotinamidine is most efficiently achieved via the reaction of nicotinonitrile with hydroxylamine, offering high potential yields from a readily available starting material. The alternative route from nicotinamide provides a viable, albeit longer, synthetic pathway. The potential for N-Hydroxynicotinamidine to modulate the nitric oxide signaling pathway presents an exciting avenue for future research in drug discovery and development. This guide provides the foundational chemical knowledge to facilitate such investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective inhibition of the inducible nitric oxide synthase by aminoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current prodrug design for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of nitric oxide synthase by cobalamins and cobinamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nicotinamide inhibits nitric oxide synthase mRNA induction in activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nicotinamide inhibits inducible nitric oxide synthase enzyme activity in macrophages by allowing nitric oxide to inhibit its own formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 3-Pyridylamide oxime
Essential Safety and Handling Guide for 3-Pyridylamide Oxime
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of this compound (CAS 1594-58-7). The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Eye and Face Protection | Chemical safety goggles or a face shield where splashing is possible. Ensure compliance with OSHA's 29 CFR 1910.133 or European Standard EN166. |
| Skin Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Wear a lab coat and ensure full coverage of exposed skin. Wash hands thoroughly after handling. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate or for spill cleanup, a NIOSH/MSHA or European Standard EN 149 approved respirator may be required. |
Safe Handling and Operational Plan
Adherence to a strict operational protocol is essential to minimize exposure and ensure safety.
2.1. Engineering Controls
-
Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation of dust or vapors.
-
Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.
2.2. Handling Procedures
-
Preparation: Before handling, ensure all necessary PPE is correctly worn. Prepare the work area by removing any unnecessary items and ensuring a clean, uncluttered space.
-
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to contain any dust. Use appropriate tools (e.g., spatulas, weighing paper) to avoid direct contact.
-
Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Post-Handling: After handling, decontaminate the work area and any equipment used. Wash hands and any exposed skin thoroughly with soap and water.
First Aid Measures
In case of exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water while removing contaminated clothing. If skin irritation occurs, seek medical attention. |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Spill and Disposal Plan
Proper management of spills and waste is crucial to prevent environmental contamination and ensure safety.
4.1. Spill Response
-
Evacuate: In case of a significant spill, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an absorbent, non-combustible material (e.g., sand, vermiculite) to contain the spill.
-
Clean-Up: Carefully scoop the absorbed material into a sealed container for disposal.
-
Decontaminate: Clean the spill area thoroughly with a suitable decontamination solution.
4.2. Waste Disposal
-
Containerization: All waste containing this compound should be collected in a clearly labeled, sealed container.
-
Regulations: Dispose of chemical waste in accordance with all local, regional, and national environmental regulations. Do not dispose of it down the drain. Contact your institution's environmental health and safety (EHS) office for specific guidance.
Visual Workflow for Safe Handling of this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
